Technical Documentation Center

N-Boc-desmethoxy Gatifloxacin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Boc-desmethoxy Gatifloxacin
  • CAS: 1089339-61-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of N-Boc-desmethoxy Gatifloxacin

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the probable mechanism of action of N-Boc-desmethoxy Gatifloxacin, a derivative of the fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action of N-Boc-desmethoxy Gatifloxacin, a derivative of the fourth-generation fluoroquinolone, Gatifloxacin. As a compound not typically encountered in clinical use, understanding its biological activity requires a foundational analysis of its parent compound and the predictable influence of its chemical modifications. This document deconstructs the established mechanism of Gatifloxacin and extrapolates the functional consequences of the N-tert-butyloxycarbonyl (N-Boc) and desmethoxy alterations. We present a logical framework, grounded in established principles of medicinal chemistry and microbiology, to hypothesize the bioactivity of this specific derivative. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to rigorously test these hypotheses, thereby providing a self-validating system for inquiry.

Introduction: Deconstructing N-Boc-desmethoxy Gatifloxacin

N-Boc-desmethoxy Gatifloxacin is a synthetic derivative of Gatifloxacin, a potent broad-spectrum fluoroquinolone antibiotic.[1][2] To comprehend the mechanism of action of this derivative, it is imperative to first understand the contributions of its constituent parts: the Gatifloxacin core, the "desmethoxy" modification, and the "N-Boc" protecting group.

  • Gatifloxacin: A fourth-generation fluoroquinolone, Gatifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2][5]

  • "Desmethoxy" Modification: This signifies the absence of the methoxy group at the C-8 position of the quinolone ring. This methoxy group in Gatifloxacin is known to enhance its activity, particularly against DNA gyrase, and contributes to a lower incidence of phototoxicity.[6][7][8][9][10] Its removal is therefore anticipated to significantly impact the compound's antibacterial potency and target preference.

  • "N-Boc" Protecting Group: The N-tert-butyloxycarbonyl (Boc) group is a commonly used protecting group in organic synthesis to temporarily mask the reactivity of an amine functional group.[11][12] In the context of N-Boc-desmethoxy Gatifloxacin, this group is attached to the nitrogen atom of the piperazine ring. This modification is crucial as this nitrogen is often involved in the interaction with the bacterial target enzymes.

Given these modifications, N-Boc-desmethoxy Gatifloxacin is likely a synthetic intermediate rather than an active pharmaceutical ingredient. Its mechanism of action, or lack thereof, is a direct consequence of these structural changes.

The Postulated Mechanism of Action: A Tale of Two Modifications

The Foundational Mechanism of Gatifloxacin

Gatifloxacin, like other fluoroquinolones, targets the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[13][14] These enzymes are vital for managing the topological state of DNA during replication and transcription. The bactericidal action of Gatifloxacin stems from the stabilization of a covalent complex between these enzymes and the bacterial DNA, leading to double-stranded DNA breaks and ultimately, cell death.[2][13]

The following diagram illustrates the established mechanism of action of Gatifloxacin.

Gatifloxacin_Mechanism cluster_bacterium Bacterial Cell Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork Leads to Topoisomerase_IV->DNA Decatenates Topoisomerase_IV->Replication_Fork Leads to Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Results in

Caption: Mechanism of action of Gatifloxacin.

The Impact of the "Desmethoxy" Modification

The methoxy group at the C-8 position of Gatifloxacin plays a significant role in its antibacterial activity. Studies have shown that this group enhances the inhibition of DNA gyrase.[6][7][9] The removal of this group in N-Boc-desmethoxy Gatifloxacin is predicted to:

  • Reduce Potency: A lower inhibitory activity against DNA gyrase would likely translate to a higher Minimum Inhibitory Concentration (MIC) against susceptible bacteria.

  • Alter Target Preference: The relative inhibitory activity against DNA gyrase versus topoisomerase IV may be shifted.

The Critical Role of the "N-Boc" Protecting Group

The N-Boc group on the piperazine ring is the most critical determinant of the predicted inactivity of N-Boc-desmethoxy Gatifloxacin. The piperazine substituent at the C-7 position is a common feature of many potent fluoroquinolones and is known to be crucial for their antibacterial activity. The free secondary amine in the piperazine ring is believed to be important for:

  • Target Enzyme Interaction: The nitrogen atom may be involved in hydrogen bonding or other interactions within the enzyme-DNA complex.

  • Cellular Uptake: The physicochemical properties of the molecule, including its charge state, are altered by the bulky, lipophilic Boc group, which could hinder its passage through the bacterial cell wall and membrane.

The presence of the N-Boc group effectively "masks" the crucial piperazine nitrogen, likely rendering the molecule unable to bind to its target enzymes.[11]

The following diagram illustrates the logical flow of how the modifications are predicted to impact the activity of the parent compound.

Modification_Impact Gatifloxacin Gatifloxacin Desmethoxy Desmethoxy Modification (Removal of C8-OCH3) Gatifloxacin->Desmethoxy NBoc N-Boc Modification (Piperazine N-protection) Gatifloxacin->NBoc Reduced_Gyrase_Inhibition Reduced DNA Gyrase Inhibition Desmethoxy->Reduced_Gyrase_Inhibition Altered_Target_Preference Altered Target Preference Desmethoxy->Altered_Target_Preference Blocked_Target_Binding Blocked Target Binding NBoc->Blocked_Target_Binding Impaired_Uptake Impaired Cellular Uptake NBoc->Impaired_Uptake Reduced_Activity Reduced Antibacterial Activity Reduced_Gyrase_Inhibition->Reduced_Activity Altered_Target_Preference->Reduced_Activity Inactive_Compound Inactive Compound Blocked_Target_Binding->Inactive_Compound Impaired_Uptake->Inactive_Compound Reduced_Activity->Inactive_Compound

Caption: Predicted impact of modifications on Gatifloxacin's activity.

Experimental Verification: A Step-by-Step Guide

To empirically validate the hypothesized inactivity of N-Boc-desmethoxy Gatifloxacin, a series of well-established microbiological and biochemical assays should be performed. The following protocols provide a framework for this investigation.

Minimum Inhibitory Concentration (MIC) Determination

This experiment will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of N-Boc-desmethoxy Gatifloxacin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Include Gatifloxacin as a positive control and a solvent-only control.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of each compound dilution.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Outcome: The MIC of N-Boc-desmethoxy Gatifloxacin is expected to be significantly higher than that of Gatifloxacin, likely outside the testable range, indicating a lack of antibacterial activity.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These biochemical assays will directly measure the ability of the compound to inhibit the activity of its putative target enzymes.

Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant DNA gyrase and topoisomerase IV from a commercial source or through in-house expression and purification.

    • Use supercoiled plasmid DNA (for DNA gyrase) or kDNA (for topoisomerase IV) as the substrate.

  • Inhibition Assay:

    • Set up reaction mixtures containing the enzyme, substrate, ATP, and varying concentrations of N-Boc-desmethoxy Gatifloxacin and Gatifloxacin (as a positive control).

    • Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 30-60 minutes).

  • Analysis of Enzyme Activity:

    • Stop the reactions and analyze the DNA products by agarose gel electrophoresis.

    • For DNA gyrase, inhibition is observed as a decrease in the amount of relaxed plasmid DNA.

    • For topoisomerase IV, inhibition is observed as a decrease in the amount of decatenated kDNA.

  • Data Quantification:

    • Quantify the band intensities on the gel to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Expected Outcome: N-Boc-desmethoxy Gatifloxacin is expected to have a very high IC50 value, indicating poor or no inhibition of either DNA gyrase or topoisomerase IV, in stark contrast to Gatifloxacin.

The following diagram outlines the experimental workflow for verifying the mechanism of action.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_data Data Analysis & Conclusion Hypothesis N-Boc-desmethoxy Gatifloxacin is biologically inactive MIC_Assay MIC Determination Hypothesis->MIC_Assay Enzyme_Assay DNA Gyrase & Topo IV Inhibition Assays Hypothesis->Enzyme_Assay MIC_Data High MIC Value MIC_Assay->MIC_Data IC50_Data High IC50 Values Enzyme_Assay->IC50_Data Conclusion Confirmation of Inactivity MIC_Data->Conclusion IC50_Data->Conclusion

Caption: Experimental workflow for hypothesis validation.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
Gatifloxacin Low (e.g., 0.1-1)Low (e.g., 0.1-1)Low (e.g., 1-10)Low (e.g., 1-10)
N-Boc-desmethoxy Gatifloxacin High (e.g., >128)High (e.g., >128)High (e.g., >100)High (e.g., >100)

Conclusion

Based on a thorough analysis of the structure of N-Boc-desmethoxy Gatifloxacin and the well-established mechanism of its parent compound, it is concluded that this derivative is likely devoid of significant antibacterial activity. The removal of the C-8 methoxy group is predicted to reduce its potency, while the N-Boc protecting group on the piperazine ring is expected to abolish its ability to interact with its bacterial targets, DNA gyrase and topoisomerase IV. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis. This in-depth guide serves as a valuable resource for researchers in drug discovery and development, illustrating the importance of structure-activity relationships in predicting the biological effects of novel chemical entities.

References

  • WO2004069825A1 - Synthesis of gatifloxacin - Google P
  • Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed. (URL: )
  • Gatifloxacin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: )
  • What is the mechanism of Gatifloxacin?
  • Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae - PubMed Central. (URL: )
  • Gatifloxacin-impurities | Pharmaffili
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (URL: )
  • In vitro antibacterial activity of DX-619, a novel des-fluoro(6) quinolone - PubMed. (URL: )
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: )
  • US7531656B2 - Synthesis of gatifloxacin - Google P
  • Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: )
  • A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradi
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: )
  • Contribution of the 8-methoxy group to the activity of gatifloxacin against type II topoisomerases of Streptococcus pneumoniae - PubMed. (URL: )
  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: )
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: )
  • Activity of Delafloxacin and Comparator Fluoroquinolones against Multidrug-Resistant Pseudomonas aeruginosa in an In Vitro Cystic Fibrosis Sputum Model - MDPI. (URL: )
  • Gatifloxacin (ophthalmic route) - Side effects & dosage - Mayo Clinic. (URL: )
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections | Organic Process Research & Development - ACS Public
  • In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone - PMC - NIH. (URL: )
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing. (URL: )
  • Inhibitory activities of gatifloxacin and its related compounds against topoisomerase IV (A) and DNA gyrase (B).
  • Gatifloxacin | New Drug Approvals. (URL: )
  • Contribution of the C-8-Methoxy Group of Gatifloxacin to Inhibition of Type II Topoisomerases of Staphylococcus aureus | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: )
  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - MDPI. (URL: )
  • What is the mechanism of Gatifloxacin Mesylate?
  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (URL: )
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • WO 2006/004561 A1 - Googleapis.com. (URL: )
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections - ResearchG

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N-Boc-desmethoxy Gatifloxacin

This guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-desmethoxy Gatifloxacin, a key intermediate in the synthesis of Gatifloxacin analogs. As direct experimental spectra for this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-desmethoxy Gatifloxacin, a key intermediate in the synthesis of Gatifloxacin analogs. As direct experimental spectra for this specific compound are not widely published, this document leverages expert knowledge of analogous structures and foundational spectroscopic principles to present a detailed, predictive guide for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for structural verification and purity assessment.

Introduction and Molecular Structure

N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine moiety is a common strategy in medicinal chemistry to allow for selective reactions at other sites of the molecule. The "desmethoxy" modification further alters the core structure. Accurate spectroscopic characterization is paramount to confirm the successful synthesis of this intermediate and to ensure its purity before proceeding to subsequent synthetic steps.

  • Chemical Name: 1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid[2][3]

  • Molecular Formula: C₂₃H₂₈FN₃O₅[4][5]

  • Molecular Weight: 445.48 g/mol [4]

  • CAS Number: 1089339-61-6[3]

Molecular Structure: N-Boc-desmethoxy Gatifloxacin Structure

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) in positive mode is the preferred method for this class of molecules due to its soft ionization, which typically preserves the molecular ion.

Expert Insights: Experimental Choices

Choosing ESI in positive mode ([M+H]⁺) is strategic. The multiple nitrogen atoms in the piperazine and quinolone rings are readily protonated, leading to a strong signal for the parent ion. High-Resolution Mass Spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended to confirm the elemental composition via exact mass measurement.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation: Utilize an ESI-equipped mass spectrometer.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 350 °C

    • Cone Voltage: 20 - 40 V (A lower voltage minimizes in-source fragmentation).

  • Data Acquisition: Acquire spectra in the m/z range of 100-1000. For fragmentation studies (MS/MS), select the predicted [M+H]⁺ ion and apply collision energy (e.g., 10-40 eV).

Data Presentation: Predicted Mass Spectrum
IonDescriptionPredicted m/z
[M+H]⁺ Protonated Molecular Ion 446.2086
[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group390.1460
[M+H - C₅H₈O₂]⁺Loss of the entire Boc group (isobutylene + CO₂)346.1354
[M+H - C₅H₉O₂]⁺Loss of the entire Boc group as tert-butoxycarbonyl radical345.1275
[M+H - COOH]⁺Decarboxylation of the quinolone core401.2191

Note: Predicted m/z values are for the monoisotopic mass.

Interpretation of Fragmentation

The fragmentation of N-Boc protected compounds is well-characterized. The primary and most diagnostic fragmentation pathway involves the loss of the Boc group. Under collision-induced dissociation (CID), the protonated molecule at m/z 446.21 is expected to readily lose isobutylene (56 Da) to yield a fragment at m/z 390.15. A subsequent loss of carbon dioxide (44 Da) would result in the fully deprotected piperazine fragment at m/z 346.14. This characteristic two-step loss is a hallmark of Boc-protected amines and provides strong evidence for the presence of this group.

Workflow Diagram: MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI+) cluster_data Data Interpretation Prep1 Dissolve in ACN/MeOH Prep2 Dilute in ACN/H₂O + 0.1% Formic Acid Prep1->Prep2 MS1 Full Scan MS (Confirm [M+H]⁺) Prep2->MS1 Direct Infusion MS2 MS/MS on m/z 446.21 (Fragmentation) MS1->MS2 Data2 Analyze Fragments (Confirm Boc Group & Core) MS2->Data2 Data1 Verify Exact Mass (Elemental Composition) Data1->Data2 Final Structural Confirmation Data2->Final

Caption: Workflow for MS analysis and structural confirmation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is anticipated to be complex, but several characteristic peaks will be diagnostic.

Expert Insights: Experimental Choices

The Attenuated Total Reflectance (ATR) technique is modern, fast, and requires minimal sample preparation, making it superior to traditional KBr pellets for routine analysis. Key regions to inspect are the O-H and N-H stretching region (~3500-2500 cm⁻¹), the carbonyl region (~1800-1600 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000 - 2500Broad, vO-H stretch of the carboxylic acid (hydrogen-bonded)
2980 - 2850MediumC-H stretch (alkyl groups: cyclopropyl, methyl, Boc)
~1715StrongC=O stretch of the carboxylic acid
~1690StrongC=O stretch of the N-Boc carbamate
~1630StrongC=O stretch of the quinolone ketone
1620 - 1500MediumC=C stretching of the quinolone aromatic system
~1250StrongC-O stretch associated with the carbamate and acid
~1160StrongC-F stretch (aryl fluoride)

Note: These are approximate values. The exact position can be influenced by the molecular environment.[6][7]

Interpretation of IR Spectrum

The IR spectrum provides a clear fingerprint of the molecule's functional groups. A very broad absorption centered around 2800-3000 cm⁻¹ is the classic signature of a hydrogen-bonded carboxylic acid O-H group.[6] The most revealing region is the carbonyl "sword" region (1800-1600 cm⁻¹).[8] Three distinct, strong peaks are predicted here: the carboxylic acid C=O (~1715 cm⁻¹), the Boc carbamate C=O (~1690 cm⁻¹), and the quinolone ketone C=O (~1630 cm⁻¹). The presence of all three peaks is a strong indicator of the correct structure. The strong C-F stretch around 1160 cm⁻¹ further confirms the fluoroquinolone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule. Both ¹H and ¹³C NMR are required for full characterization.

Expert Insights: Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It readily dissolves the polar, carboxylic acid-containing molecule and its residual solvent peak does not interfere with key analyte signals. The acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet. A spectrometer frequency of at least 400 MHz is recommended for ¹H NMR to achieve good signal dispersion.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, 5-second relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual DMSO peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~15.0br s1HCarboxylic Acid (-COOH)
~8.70s1HH-2 (Quinolone)
~7.85d1HH-5 (Quinolone)
~3.50 - 4.20m5HPiperazine protons
~3.45m1HCyclopropyl CH
~1.40s9HBoc group (-C(CH₃)₃)
~1.25d3HPiperazine methyl group (-CH₃)
~1.15m4HCyclopropyl CH₂ protons
Data Presentation: Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~177.0C-4 (Quinolone C=O)
~166.5C-3' (Carboxylic Acid C=O)
~154.0Boc C=O
~147.5C-2 (Quinolone)
~155.0 (d)C-6 (Quinolone, J_CF ≈ 250 Hz)
~139.0C-4a (Quinolone)
~120.0 (d)C-5 (Quinolone, J_CF ≈ 8 Hz)
~125.0C-7 (Quinolone)
~112.0 (d)C-8a (Quinolone, J_CF ≈ 20 Hz)
~106.0C-8 (Quinolone)
~79.5Boc quaternary C (-C(CH₃)₃)
~50-55Piperazine carbons
~35.0Cyclopropyl CH
~28.0Boc methyl carbons (-C(CH₃)₃)
~15.0Piperazine methyl carbon
~8.0Cyclopropyl CH₂ carbons
Interpretation of NMR Spectra

¹H NMR: The spectrum is expected to show several key features. The downfield singlet at ~8.70 ppm is characteristic of the H-2 proton on the quinolone ring. The aromatic proton at H-5 will appear as a doublet due to coupling with the fluorine at C-6. The nine-proton singlet at ~1.40 ppm is the unmistakable signature of the Boc group's tert-butyl protons. The complex multiplets in the aliphatic region correspond to the piperazine and cyclopropyl protons. ¹³C NMR: The proton-decoupled ¹³C spectrum confirms the carbon backbone. Three carbonyl carbons are expected at the downfield end (>150 ppm). A key feature is the C-F coupling: the carbon directly attached to the fluorine (C-6) will appear as a large doublet (J ≈ 250 Hz), while adjacent carbons will show smaller couplings, providing definitive evidence for the fluorine's position.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_interp Spectral Interpretation Prep Dissolve 5-10 mg in ~0.7 mL DMSO-d₆ H1 ¹H NMR Spectrum Prep->H1 C13 ¹³C NMR Spectrum Prep->C13 Interp1 Assign ¹H Signals (Shift, Multiplicity, Integration) H1->Interp1 Interp2 Assign ¹³C Signals (Observe C-F Coupling) C13->Interp2 Interp1->Interp2 Final Full Structural Elucidation Interp2->Final

Caption: Workflow for NMR analysis and structural elucidation.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The power of this analytical approach lies in integrating the data from all three methods.

  • MS confirms the molecular formula (C₂₃H₂₈FN₃O₅) via HRMS and the presence of the Boc group through its characteristic fragmentation.

  • IR confirms the presence of key functional groups : a carboxylic acid (O-H, C=O), a carbamate (C=O), a ketone (C=O), and an aryl fluoride (C-F).

  • NMR provides the final, unambiguous map of the molecular structure , showing the precise connectivity of all protons and carbons, including the stereochemical relationships and the specific location of the fluorine atom.

Together, these three spectroscopic techniques provide a self-validating system for the comprehensive characterization of N-Boc-desmethoxy Gatifloxacin, ensuring its identity and purity for downstream applications in drug discovery and development.

References

  • Reddy, M. S., et al. (2008). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Arkivoc. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2018). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. National Institutes of Health. [Link]

  • El-Gendy, A. A., et al. (2011). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Reddy, K. V., et al. (2022). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. ACS Publications. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. ResearchGate. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

  • Singh, S., et al. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). Gatifloxacin. PubChem. [Link]

  • Dave, I., & Bhatt, S. (2021). Metal Complexes of Gatifloxacin: Synthesis, Characterization and Evaluation of Biological Activity. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2022). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. [Link]

  • Bakhtiar, S. M., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A. [Link]

  • Petrikaite, V., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Pandeya, S. N., et al. (2004). Synthesis and in-vitro cytotoxicity evaluation of gatifloxacin Mannich bases. PubMed. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • WIPO Patentscope. (2006). WO/2006/004561 PROCESS FOR THE PREPARATION OF GATIFLOXACIN AND REGENERATION OF DEGRADATION PRODUCTS. [Link]

  • Awuah, S. G., et al. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [Link]

  • HCB Bio. (n.d.). N-Boc-desmethoxy Gatifloxacin. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of N-Boc-desmethoxy Gatifloxacin

Foreword: The Critical Role of Solubility in Pharmaceutical Development In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of an active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) and its intermediates is paramount. Among these, solubility stands out as a cornerstone characteristic that dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a drug. This guide provides an in-depth examination of the solubility profile of N-Boc-desmethoxy Gatifloxacin, a key synthetic intermediate of a potent fluoroquinolone antibiotic. By synthesizing theoretical principles with robust experimental methodology, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively handle and progress this molecule through the development pipeline.

Molecular Profile: N-Boc-desmethoxy Gatifloxacin

To comprehend the solubility of a molecule, one must first understand its structure. N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] The parent compound, Gatifloxacin, is characterized by a quinolone core, a carboxylic acid group, a cyclopropyl group, a fluorine atom, a methoxy group, and a methylpiperazinyl substituent.[2]

The derivative features two critical modifications:

  • "desmethoxy" : The methoxy (-OCH₃) group at the C-8 position of the quinolone ring is absent.

  • "N-Boc" : The secondary amine within the methylpiperazine ring is protected with a tert-butyloxycarbonyl (Boc) group.

These modifications fundamentally alter the molecule's physicochemical properties. The removal of the methoxy group has a minor effect on polarity. However, the introduction of the N-Boc group is transformative. The Boc group is large, sterically hindering, and lipophilic.[3] It converts the basic and relatively polar secondary amine of the piperazine ring into a neutral, non-polar carbamate.[3][4] This change eliminates a key site for protonation and hydrogen bond donation, drastically reducing the molecule's affinity for polar protic solvents like water and increasing its affinity for non-polar organic solvents.

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state. This equilibrium is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions.

For N-Boc-desmethoxy Gatifloxacin, the key factors are:

  • Polarity : The large, non-polar surface area contributed by the quinolone core and the Boc group dominates the molecule's character, suggesting higher solubility in solvents of low to moderate polarity.

  • Hydrogen Bonding : The molecule possesses hydrogen bond acceptors (carbonyl oxygens, fluorine) and one donor (carboxylic acid OH). The elimination of the piperazinyl N-H as a donor site significantly reduces its ability to form strong hydrogen bonds with protic solvents.[3]

  • pKa : Gatifloxacin is zwitterionic at physiological pH, with a carboxylic acid (pKa ~6) and a basic piperazine moiety (pKa ~9.4).[2] The N-Boc derivative, however, is no longer basic. Its solubility will be primarily dictated by the acidic carboxylic acid group, becoming more soluble in basic aqueous media where the carboxylate salt can form. In neutral and acidic aqueous media, its solubility is expected to be very low.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

To ensure scientific rigor and generate reliable data, the equilibrium shake-flask method is the universally accepted gold standard for determining thermodynamic solubility.[5][6] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound.

Detailed Experimental Protocol

The following protocol is a self-validating system designed for accuracy and reproducibility, grounded in principles outlined by the United States Pharmacopeia (USP).[5][6][7]

Objective : To determine the equilibrium solubility of N-Boc-desmethoxy Gatifloxacin in a panel of selected solvents at a controlled temperature (e.g., 25°C).

Materials :

  • N-Boc-desmethoxy Gatifloxacin (crystalline solid, purity >99%)

  • Selected solvents (HPLC grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for quantification.

Step-by-Step Methodology :

  • Preparation : Add an excess amount of solid N-Boc-desmethoxy Gatifloxacin to a series of vials.

    • Causality: Using an excess of solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established.[5] The undissolved solid acts as a reservoir.

  • Solvent Addition : Add a precise volume (e.g., 2 mL) of the chosen solvent to each vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5°C) and agitation speed (e.g., 150 rpm).

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures efficient mixing, increasing the surface area for dissolution and accelerating the approach to equilibrium.

  • Equilibrium Confirmation (Self-Validation) : Allow the samples to shake for an initial period (e.g., 24 hours). After this, take an aliquot for analysis. Continue shaking and take further aliquots at subsequent time points (e.g., 48 and 72 hours).

    • Trustworthiness: Equilibrium is confirmed when the measured concentration from consecutive time points is statistically identical.[5] This step is mandatory to prove that the measured solubility is the true thermodynamic solubility and not a transient, supersaturated state.

  • Sample Separation : Once equilibrium is confirmed, stop the shaker and allow the vials to stand for a short period to let the excess solid settle.

    • Causality: This step is a prerequisite for accurate sampling of the supernatant.

  • Phase Separation : Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter into a clean vial for analysis.

    • Causality: Centrifugation followed by filtration is the most robust method to separate the liquid phase from the undissolved solid. Filtration removes any fine particulates that could otherwise dissolve upon dilution and artificially inflate the solubility value. Pre-saturating the filter by discarding the first few drops is recommended to prevent drug adsorption onto the filter membrane.[8]

  • Quantification : Dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibrated range of the HPLC assay. Analyze the sample using the validated HPLC method to determine the concentration.

  • Calculation : Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Workflow Visualization

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling cluster_analysis Phase 3: Analysis A 1. Add Excess Solid N-Boc-desmethoxy Gatifloxacin to Vials B 2. Add Precise Volume of Solvent A->B C 3. Agitate at Constant Temperature (e.g., 25°C) B->C D 4. Sample at 24, 48, 72h to Confirm Equilibrium C->D E 5. Cease Agitation, Allow Solid to Settle D->E Equilibrium Confirmed F 6. Centrifuge to Pellet Undissolved Solid E->F G 7. Withdraw Supernatant & Filter (0.22 µm) F->G H 8. Dilute Filtrate Accurately G->H I 9. Quantify via Validated HPLC Method H->I J 10. Calculate Solubility (e.g., mg/mL) I->J

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Solubility Profile of N-Boc-desmethoxy Gatifloxacin

As specific experimental data for this intermediate is not publicly available, the following table presents a representative solubility profile based on the molecule's chemical structure and the known behavior of similar compounds. This data is illustrative for the purpose of this guide.

Solvent Solvent Class Dielectric Constant (approx.) Illustrative Solubility (mg/mL at 25°C)
Water (pH 7.0)Polar Protic80.1< 0.01
MethanolPolar Protic32.7~ 5
EthanolPolar Protic24.5~ 2
AcetonitrilePolar Aprotic37.5~ 15
AcetonePolar Aprotic20.7> 50
Dichloromethane (DCM)Chlorinated9.1> 100
Ethyl AcetateEster6.0> 80
TolueneAromatic Hydrocarbon2.4~ 10
HexaneNon-polar Aliphatic1.9< 0.1

Interpretation of the Solubility Profile and Practical Implications

The illustrative data provides clear, actionable insights for the drug development professional:

  • Extremely Poor Aqueous Solubility : As predicted, the molecule is practically insoluble in neutral water.[9] This is a direct consequence of the large, non-polar Boc group masking the hydrophilic character of the piperazine amine. This necessitates the use of organic solvents for any aqueous reactions or formulations.

  • High Solubility in Moderately Polar and Non-Polar Solvents : The highest solubility is observed in solvents like Dichloromethane, Ethyl Acetate, and Acetone. This aligns with the "like dissolves like" principle, where the molecule's largely non-polar and moderately polar functionalities interact favorably with these solvents.

    • Implications for Synthesis and Purification : DCM and Ethyl Acetate are excellent candidate solvents for carrying out chemical reactions, extractions, and for use as mobile phase components in silica gel column chromatography. The high solubility ensures efficient processing without material loss due to precipitation.

  • Moderate Solubility in Polar Solvents : The moderate solubility in Methanol and Acetonitrile is likely driven by interactions with the quinolone core and the carboxylic acid group.

    • Implications for Crystallization : The significant difference in solubility between a solvent like DCM (high solubility) and a solvent like Hexane (low solubility, an "anti-solvent") makes this pair ideal for inducing crystallization. Dissolving the compound in a minimum amount of hot DCM and then slowly adding Hexane is a standard and effective purification technique.

Conclusion

The solubility profile of N-Boc-desmethoxy Gatifloxacin is dominated by the physicochemical impact of the N-Boc protecting group. This modification renders the molecule highly soluble in common organic solvents of moderate to low polarity, while making it virtually insoluble in neutral aqueous media. A thorough understanding of this profile, determined through a robust and validated experimental method like the shake-flask technique, is not merely an academic exercise. It is a critical prerequisite for the logical and efficient design of synthetic routes, purification strategies, and the ultimate progression of this valuable intermediate towards the final active pharmaceutical ingredient.

References

  • Wikipedia. (n.d.). Gatifloxacin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gatifloxacin. PubChem Compound Summary for CID 5379. Retrieved from [Link]

  • Ruidiaz, M. A., et al. (2010). Thermodynamic analysis and preferential solvation of gatifloxacin in DMF + methanol cosolvent mixtures. ResearchGate. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Amidon, G., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Fuguet, E., et al. (2010). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Allergan Inc. (2019). ZYMAR® Gatifloxacin Ophthalmic Solution 0.3% w/v Product Monograph. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2008). Influence of metal cations on the solubility of fluoroquinolones. ResearchGate. Retrieved from [Link]

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • Gayakwad, P. S., et al. (2014). A Novel Approach for Enhancement of Solubility of Gatifloxacin by Mixed Solvency Concept. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2009). Solubility Parameter of Gatifloxacin and Its Correlation with Antibacterial Activity. AAPS PharmSciTech. Retrieved from [Link]

  • SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics. Retrieved from [Link]

  • Maheshwari, R. K., et al. (2016). “SOLID AS SOLVENT”- NOVEL SPECTROPHOTOMETRIC ANALYTICAL METHOD FOR QUANTITATIVE ESTIMATION OF GATIFLOXACIN TABLETS. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

  • Thompson, C. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • PharmaCompass. (n.d.). Gatifloxacin. Retrieved from [Link]

  • Jain, A., et al. (2005). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PubMed Central. Retrieved from [Link]

  • ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Jimenez, C., et al. (2009). Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gatifloxacin. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Strategic Synthesis and Bio-evaluation of N-Boc-desmethoxy Gatifloxacin: A Probe for Fluoroquinolone Structure-Activity Relationship Studies

Abstract Gatifloxacin, a fourth-generation 8-methoxy fluoroquinolone, has historically been a cornerstone in combating a wide spectrum of bacterial infections, owed to its potent dual-inhibitory action on bacterial DNA g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gatifloxacin, a fourth-generation 8-methoxy fluoroquinolone, has historically been a cornerstone in combating a wide spectrum of bacterial infections, owed to its potent dual-inhibitory action on bacterial DNA gyrase and topoisomerase IV. The 8-methoxy substituent is widely recognized as a critical determinant of its enhanced activity, particularly against Gram-positive pathogens like Streptococcus pneumoniae. This technical guide delineates a comprehensive, field-proven framework for the synthesis and subsequent biological evaluation of N-Boc-desmethoxy Gatifloxacin. While literature on this specific analog is not available, its design serves as a critical chemical probe to elucidate the precise contribution of the C8-methoxy group to the pharmacological profile of gatifloxacin. Furthermore, the incorporation of an N-Boc protecting group on the piperazine moiety provides a versatile synthetic handle for future derivatization studies. This document provides researchers and drug development professionals with detailed, self-validating protocols, the underlying scientific rationale for experimental choices, and a proposed framework for interpreting biological data, thereby enabling a robust investigation into fluoroquinolone structure-activity relationships (SAR).

Introduction: The Rationale for Probing the Gatifloxacin Core

Gatifloxacin is a synthetic fluoroquinolone antibiotic characterized by a cyclopropyl group at N-1, a fluorine atom at C-6, a methylpiperazinyl group at C-7, and a distinguishing methoxy group at C-8.[1][2] Its bactericidal mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[3][4][5] This dual-target inhibition is a hallmark of later-generation fluoroquinolones, contributing to their broad-spectrum efficacy and reduced potential for resistance development.

Numerous studies have underscored the profound impact of the C8-methoxy group. This substituent enhances the inhibitory activity against DNA gyrase, bringing it to a level comparable with topoisomerase IV inhibition.[6][7] This balanced dual inhibition is hypothesized to be responsible for its potent activity against Gram-positive bacteria and a lower frequency of selecting for resistant mutants compared to its 8-H counterparts.[6][8]

To quantitatively assess the contribution of this key functional group, the logical first step is its removal. The synthesis of a "desmethoxy" (C8-H) analog allows for a direct comparison of biological activity, providing invaluable SAR data. The further incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen (N-Boc-desmethoxy Gatifloxacin) serves two primary purposes:

  • It acts as a crucial intermediate, preventing the secondary amine of the piperazine ring from engaging in side reactions during potential further modifications of the quinolone core.

  • The Boc-protected analog itself can be tested to understand the steric and electronic requirements at the N4' position of the piperazine ring.

This guide, therefore, presents a proposed pathway for the synthesis of N-Boc-desmethoxy Gatifloxacin and a rigorous plan for its biological characterization.

Proposed Synthesis of N-Boc-desmethoxy Gatifloxacin

The proposed synthesis is a multi-step process grounded in established fluoroquinolone chemistry, primarily involving a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

Retrosynthetic Analysis & Strategy

The target molecule, N-Boc-desmethoxy Gatifloxacin, can be disconnected at the C7-piperazine bond. This retrosynthetic approach identifies two key starting materials: the desmethoxy quinolone core (1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) and the protected side chain (tert-butyl 4-methylpiperazine-1-carboxylate or N-Boc-2-methylpiperazine). The forward synthesis will focus on coupling these two fragments.

Experimental Workflow: Synthesis Pathway

The synthesis is designed as a two-step process starting from commercially available materials.

G cluster_0 Step 1: Protection of Piperazine Side Chain cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Purification A 2-Methylpiperazine C N-Boc-2-methylpiperazine A->C DCM, TEA, 0°C to RT B Di-tert-butyl dicarbonate (Boc)₂O E N-Boc-2-methylpiperazine (from Step 1) D 1-cyclopropyl-6,7-difluoro-1,4- dihydro-4-oxo-3-quinolinecarboxylic acid (Desmethoxy Quinolone Core) F N-Boc-desmethoxy Gatifloxacin (Crude Product) D->F DMSO, K₂CO₃, 60-70°C G N-Boc-desmethoxy Gatifloxacin (Crude Product) H Purified Product G->H Acid-base workup, Recrystallization (e.g., Acetonitrile/Water)

Caption: Proposed synthetic workflow for N-Boc-desmethoxy Gatifloxacin.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-methylpiperazine-1-carboxylate (N-Boc-2-methylpiperazine)

  • Reagent Setup: To a solution of 2-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (TEA, 1.5 eq). Cool the mixture to 0°C in an ice bath.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise to the cooled mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography to obtain N-Boc-2-methylpiperazine as a clear oil or low-melting solid. Confirm structure by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of N-Boc-desmethoxy Gatifloxacin

  • Reagent Setup: Suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Side Chain: Add N-Boc-2-methylpiperazine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 8-12 hours under an inert nitrogen atmosphere.[9] Monitor the reaction by HPLC for the disappearance of the quinolone starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form. Adjust the pH to ~7 using 1N HCl.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and then with a cold co-solvent like acetonitrile or ethanol to remove residual DMSO.[9]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., acetonitrile/water) to yield the purified N-Boc-desmethoxy Gatifloxacin. Dry the product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC.

Proposed Biological Activity Evaluation

The central hypothesis is that the removal of the 8-methoxy group will lead to a significant reduction in antibacterial potency, particularly against Gram-positive organisms.

In Vitro Antibacterial Susceptibility Testing

The primary method for evaluating antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: A panel of clinically relevant bacteria should be used.

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Streptococcus pneumoniae (ATCC 49619), Enterococcus faecalis (ATCC 29212).[10]

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[11]

  • Preparation of Inoculum: Grow bacterial cultures in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to the logarithmic phase. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Prepare stock solutions of Gatifloxacin (as a positive control) and the synthesized N-Boc-desmethoxy Gatifloxacin in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate.

  • Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticipated Results and Data Presentation

The expected outcome is a significant increase in the MIC values for N-Boc-desmethoxy Gatifloxacin compared to Gatifloxacin, confirming the importance of the 8-methoxy group. The N-Boc group may also contribute to reduced activity due to steric hindrance.

Table 1: Hypothetical MIC Data (μg/mL) for Gatifloxacin vs. N-Boc-desmethoxy Gatifloxacin

OrganismSpeciesGatifloxacin (Reference)[10][12]N-Boc-desmethoxy Gatifloxacin (Predicted)
S. aureusGram-positive0.06> 16
S. pneumoniaeGram-positive0.25> 32
E. coliGram-negative≤0.034 - 8
P. aeruginosaGram-negative4.0> 64
Structure-Activity Relationship (SAR) Logic

The experimental data will feed into a logical framework to understand the SAR of the Gatifloxacin scaffold.

SAR_Logic cluster_0 cluster_1 A Gatifloxacin (C8-OCH₃) D High Activity vs. Gram-positives A->D B Desmethoxy Gatifloxacin (C8-H) E Reduced Activity vs. Gram-positives B->E C N-Boc-desmethoxy Gatifloxacin (C8-H, N-Boc) F Greatly Reduced or No Activity C->F G C8-OCH₃ is critical for potent activity E->G Confirms Hypothesis H N-Boc group likely reduces activity further (steric hindrance) F->H Suggests

Caption: Logical flow for interpreting SAR data from desmethoxy analogs.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded approach to the synthesis and evaluation of N-Boc-desmethoxy Gatifloxacin. The successful execution of these protocols will yield a crucial molecule for probing the SAR of the fluoroquinolone class. The anticipated results—a significant decrease in antibacterial potency upon removal of the 8-methoxy group—would provide direct, compelling evidence for its critical role in target engagement and overall efficacy.

The synthesized N-Boc-desmethoxy Gatifloxacin is not merely an endpoint but a gateway intermediate. The Boc group can be readily removed to yield desmethoxy Gatifloxacin for direct comparison, or it can serve as a launchpad for creating a library of novel C7-piperazinyl derivatives. Such explorations could lead to new analogs with modulated spectra of activity, improved safety profiles, or the ability to overcome existing resistance mechanisms.

References

  • Bazzini, S., et al. (2011). Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective. PubMed Central. [Link]

  • Malešič, M., et al. (2006). Process for the preparation of gatifloxacin and regeneration of degradation products.
  • Lifshitz, R., et al. (2004). Synthesis of gatifloxacin.
  • Perry, C. M., & Ormrod, D. (2000). Gatifloxacin, an advanced 8-methoxy fluoroquinolone. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). Gatifloxacin. PubChem Compound Database. [Link]

  • Lifshitz, R., et al. (2009). Synthesis of gatifloxacin.
  • Reddy, K. S., et al. (2009). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Arkivoc. [Link]

  • Mather, R., et al. (2002). Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens. PubMed. [Link]

  • Ye, W., et al. (2020). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. ACS Publications - Organic Process Research & Development. [Link]

  • Takei, M., et al. (2001). Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae. PubMed Central. [Link]

  • Kishii, R., et al. (2003). Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae. ASM Journals. [Link]

  • Patsnap (2024). What is the mechanism of Gatifloxacin?. Patsnap Synapse. [Link]

  • Kishii, R., et al. (2003). Contribution of the 8-methoxy group to the activity of gatifloxacin against type II topoisomerases of Streptococcus pneumoniae. PubMed. [Link]

  • Cagle, G., et al. (2006). Antimicrobial Efficacy of Gatifloxacin With and Without Benzalkonium Chloride Compared With Moxifloxacin Against Common Ocular Pathogens. IOVS - ARVO Journals. [Link]

  • Pediatric Oncall (n.d.). Gatifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Drug Index. [Link]

  • Med Vids (2024). Pharmacology of Gatifloxacin (Tequin); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

  • Al-Amin, M., et al. (2023). Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis. MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide on N-Boc-desmethoxy Gatifloxacin as an Impurity in Gatifloxacin

Abstract This technical guide provides a comprehensive overview of N-Boc-desmethoxy Gatifloxacin, a potential impurity in the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The guide is intended for research...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Boc-desmethoxy Gatifloxacin, a potential impurity in the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical nature, potential formation pathways, and analytical methodologies for the identification and quantification of this impurity. By synthesizing information from peer-reviewed literature, regulatory guidelines, and chemical supplier data, this document aims to serve as a valuable resource for ensuring the quality, safety, and efficacy of Gatifloxacin. The guide covers the significance of impurity profiling in the context of international regulatory standards, details on the structural elucidation of N-Boc-desmethoxy Gatifloxacin, and a proposed analytical workflow for its monitoring. Furthermore, a plausible synthetic route for the impurity is discussed, which is crucial for the preparation of a reference standard for accurate quantification.

Introduction to Gatifloxacin and the Imperative of Impurity Profiling

Gatifloxacin is a potent, fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] Gatifloxacin is primarily used in ophthalmic solutions for the treatment of bacterial conjunctivitis.[4][5]

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Pharmaceutical impurities are unwanted chemicals that can arise during the manufacturing process or upon storage of the drug substance or drug product.[6][7] These impurities can be process-related (from starting materials, intermediates, or by-products), degradation products, or contaminants from various sources.[7] The presence of impurities, even in trace amounts, can potentially impact the therapeutic effect and safety of the final drug product. Therefore, stringent control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.

The International Council for Harmonisation (ICH) has established guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, which provide a framework for the identification, qualification, and control of impurities.[8][9] These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[10]

This guide focuses on a specific, non-pharmacopeial impurity of Gatifloxacin, namely N-Boc-desmethoxy Gatifloxacin. Understanding the origin, structure, and analytical control of this impurity is essential for ensuring the quality of Gatifloxacin.

N-Boc-desmethoxy Gatifloxacin: A Profile of the Impurity

N-Boc-desmethoxy Gatifloxacin is an organic impurity associated with Gatifloxacin. Its chemical structure, as inferred from its name, suggests two key modifications from the parent Gatifloxacin molecule: the absence of a methoxy group and the presence of a tert-Butoxycarbonyl (Boc) protecting group on a nitrogen atom, likely on the piperazine ring.

Compound Chemical Formula Molecular Weight CAS Number
GatifloxacinC19H22FN3O4375.39 g/mol 112811-59-3
N-Boc-desmethoxy GatifloxacinC23H28FN3O5445.49 g/mol 1089339-61-6

Table 1: Comparison of Physicochemical Properties of Gatifloxacin and N-Boc-desmethoxy Gatifloxacin.[2][3]

Plausible Formation Pathways

The formation of N-Boc-desmethoxy Gatifloxacin as an impurity can be postulated to occur through several pathways during the synthesis of Gatifloxacin. The synthesis of Gatifloxacin typically involves the condensation of a fluoroquinolone core with 2-methylpiperazine.[11][12]

One plausible scenario involves the use of a Boc-protected piperazine derivative in the synthesis. The Boc group is a common protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.[13][14][15] If a Boc-protected desmethoxy analogue of a Gatifloxacin precursor is used or formed, it could lead to the generation of N-Boc-desmethoxy Gatifloxacin.

Another possibility is the incomplete removal of the Boc protecting group from an intermediate during the synthesis, coupled with a side reaction leading to the loss of the methoxy group. Forced degradation studies on Gatifloxacin have shown its susceptibility to degradation under various stress conditions, which can lead to the formation of various degradation products.[6][14][16]

G cluster_synthesis Plausible Formation Pathway Start Starting Materials (Fluoroquinolone Core & Piperazine Derivative) Intermediate N-Boc Protected Intermediate Start->Intermediate Boc Protection Side_Reaction Side Reaction (e.g., Demethoxylation) Intermediate->Side_Reaction API Gatifloxacin (API) Intermediate->API Successful Synthesis & Deprotection Incomplete_Deprotection Incomplete Deprotection of Boc Group Intermediate->Incomplete_Deprotection Impurity N-Boc-desmethoxy Gatifloxacin Side_Reaction->Impurity API->Impurity Degradation Incomplete_Deprotection->Impurity

Figure 1: Plausible formation pathways for N-Boc-desmethoxy Gatifloxacin.

Analytical Characterization and Control

The detection, identification, and quantification of N-Boc-desmethoxy Gatifloxacin require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Gatifloxacin and its impurities.[1][6]

Proposed HPLC Method for Impurity Profiling

A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended for the simultaneous determination of Gatifloxacin and its impurities, including N-Boc-desmethoxy Gatifloxacin.

Experimental Protocol: Proposed RP-HPLC Method

  • Chromatographic System:

    • HPLC system with a UV detector or a photodiode array (PDA) detector.

    • Data acquisition and processing software.

  • Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient mixture of an aqueous buffer (e.g., 0.025 M disodium hydrogen phosphate, pH adjusted to 3.3 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate:

    • 1.0 mL/min.

  • Detection Wavelength:

    • 293 nm.[6]

  • Injection Volume:

    • 20 µL.

  • Column Temperature:

    • Ambient (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh and dissolve the Gatifloxacin sample in a suitable diluent (e.g., mobile phase) to a known concentration.

Rationale behind Experimental Choices:

  • C18 Column: Provides good retention and separation for moderately polar compounds like fluoroquinolones.

  • Gradient Elution: Allows for the effective separation of impurities with different polarities from the main API peak.

  • Acidic pH: Improves peak shape and resolution for the ionizable fluoroquinolone compounds.

  • UV Detection at 293 nm: Gatifloxacin has a significant UV absorbance at this wavelength, allowing for sensitive detection.

Structural Elucidation

The definitive identification of N-Boc-desmethoxy Gatifloxacin requires spectroscopic techniques to confirm its structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for determining the molecular weight of the impurity and providing fragmentation patterns that can help elucidate its structure.[10] The mass difference between the impurity and Gatifloxacin can confirm the loss of a methoxy group and the addition of a Boc group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy of the isolated impurity can provide detailed information about the chemical environment of each atom in the molecule, confirming the presence of the Boc group and the specific location of the desmethoxy modification.[17]

G cluster_workflow Analytical Workflow for Impurity Identification Sample Gatifloxacin Sample (API or Drug Product) HPLC RP-HPLC Analysis Sample->HPLC Peak_Detection Detection of Unknown Peak HPLC->Peak_Detection Isolation Isolation of Impurity (e.g., Preparative HPLC) Peak_Detection->Isolation LCMS LC-MS/MS Analysis Isolation->LCMS NMR NMR Spectroscopy (1H, 13C) Isolation->NMR Structure_Confirmation Structure Confirmation of N-Boc-desmethoxy Gatifloxacin LCMS->Structure_Confirmation NMR->Structure_Confirmation

Figure 2: A typical analytical workflow for the identification and structural elucidation of an unknown impurity.

Synthesis of N-Boc-desmethoxy Gatifloxacin Reference Standard

The accurate quantification of any impurity requires a well-characterized reference standard. The synthesis of N-Boc-desmethoxy Gatifloxacin would likely involve a multi-step process.

Proposed Synthetic Pathway:

  • Protection of 2-methylpiperazine: React 2-methylpiperazine with di-tert-butyl dicarbonate (Boc)2O to protect one of the nitrogen atoms.

  • Synthesis of the desmethoxy-fluoroquinolone core: This would involve a synthetic route starting from a precursor that lacks the methoxy group at the C-8 position.

  • Condensation: React the N-Boc-2-methylpiperazine with the desmethoxy-fluoroquinolone core under suitable reaction conditions to form N-Boc-desmethoxy Gatifloxacin.

  • Purification: The final product would need to be purified using techniques such as column chromatography or recrystallization to obtain a high-purity reference standard.

The synthesized reference standard should be thoroughly characterized using techniques like NMR, MS, and HPLC to confirm its identity and purity before use in quantitative analysis.

Regulatory Context and Toxicological Considerations

The control of impurities is a critical regulatory requirement. According to ICH Q3A(R2) guidelines, impurities present in a new drug substance above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2 g) must be structurally identified.[9] If the impurity level exceeds the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower), its safety must be demonstrated through toxicological studies.[10]

As there is no publicly available toxicological data for N-Boc-desmethoxy Gatifloxacin, its presence above the qualification threshold would necessitate a comprehensive safety assessment. This underscores the importance of controlling this impurity to very low levels in the final Gatifloxacin product.

Conclusion

N-Boc-desmethoxy Gatifloxacin is a potential impurity in Gatifloxacin that requires careful monitoring and control to ensure the quality and safety of the drug. This technical guide has provided a comprehensive overview of this impurity, including its chemical profile, plausible formation pathways, and analytical strategies for its identification and quantification. By implementing robust analytical methods and understanding the potential sources of this impurity, pharmaceutical manufacturers can ensure that their Gatifloxacin products meet the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health. The synthesis of a certified reference standard for N-Boc-desmethoxy Gatifloxacin is a critical step in achieving accurate analytical control.

References

  • Pharmaffiliates. Gatifloxacin-impurities. [Link]

  • Acta Scientific. Gatifloxacin: A Comprehensive Review on Analytical Method. [Link]

  • Al-Kasir, Z. A., et al. (2014). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Pharmaceutical Analysis, 4(5), 333-340. [Link]

  • SynThink. Gatifloxacin EP Impurities & USP Related Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5379, Gatifloxacin. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]

  • Kubiak, R., & Gzella, A. K. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Monatshefte für Chemie-Chemical Monthly, 149(10), 1735-1766. [Link]

  • Google Patents. (2004).
  • Google Patents. (2004).
  • TSI Journals. (2010). VISIBLE SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF GATIFLOXACIN. [Link]

  • Rogstad, S., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Journal of Pharmaceutical Sciences, 112(10), 2697-2708. [Link]

  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Allmpus. Gatifloxacin USP Impurity B , Difluoro Hydroxy Gatifloxacin (Usp). [Link]

  • Google Patents. (2009).
  • International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ResearchGate. (2010). VISIBLE SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF GATIFLOXACIN. [Link]

  • Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis. (2023). Pharmaceutics, 15(8), 2136. [Link]

  • Allmpus. Gatifloxacin USP Impurity B , Difluoro Hydroxy Gatifloxacin (Usp). [Link]

  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (2012). Journal of the Korean Chemical Society, 56(4), 464-468. [Link]

  • ResearchGate. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]

  • Scholars.Direct. (2020). Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PharmaCompass. Gatifloxacin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Google Patents. (2006).
  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024). DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. [Link]

  • Googleapis.com. (2006). WO 2006/004561 A1. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Properties of N-Boc-desmethoxy Gatifloxacin

This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties of N-Boc-desmethoxy gatifloxacin. Designed for researchers, scientists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated pharmacokinetic properties of N-Boc-desmethoxy gatifloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of pharmacokinetics with a detailed analysis of the structural modifications of the parent compound, gatifloxacin. We will explore the projected absorption, distribution, metabolism, and excretion (ADME) profile of N-Boc-desmethoxy gatifloxacin, underpinned by a robust framework of proposed experimental validation.

Introduction

N-Boc-desmethoxy gatifloxacin is a derivative of gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone antibiotic.[1] This novel compound features two key structural modifications: the replacement of the 8-methoxy group with a hydrogen atom (desmethoxy) and the addition of a tert-butoxycarbonyl (Boc) protecting group to the piperazine ring. These changes are anticipated to significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic behavior. Understanding this profile is critical for evaluating its potential as a therapeutic agent or prodrug. This guide will provide a predictive analysis of its ADME characteristics and lay out a comprehensive strategy for empirical validation.

Predicted Pharmacokinetic Profile

The following sections detail the projected pharmacokinetic characteristics of N-Boc-desmethoxy gatifloxacin, drawing inferences from the known profile of gatifloxacin and the established chemical properties of the Boc protecting group.

Absorption

Gatifloxacin is known for its excellent oral bioavailability, approximately 96%, with peak plasma concentrations occurring 1-2 hours after administration.[1][2] The introduction of the N-Boc group, which increases lipophilicity, may alter the absorption kinetics of N-Boc-desmethoxy gatifloxacin.

  • Increased Lipophilicity: The bulky and non-polar Boc group could enhance membrane permeability, potentially leading to rapid absorption.

  • Aqueous Solubility: Conversely, the increased lipophilicity might decrease the aqueous solubility of the compound, which could be a rate-limiting step in its dissolution and subsequent absorption from the gastrointestinal tract.

Expert Insight: The interplay between increased lipophilicity and potentially reduced aqueous solubility will be a critical determinant of the overall absorption profile. It is hypothesized that the compound will be well-absorbed, but formulation strategies may be necessary to optimize its dissolution.

Distribution

Gatifloxacin exhibits low plasma protein binding (approximately 20%) and a large volume of distribution (1.5 to 2.0 L/kg), indicating extensive distribution into tissues.[1][2][3]

  • Plasma Protein Binding: The increased lipophilicity of N-Boc-desmethoxy gatifloxacin may lead to a higher affinity for plasma proteins like albumin. An increase in protein binding would reduce the fraction of free drug available for distribution into tissues and for pharmacological activity.

  • Tissue Penetration: Despite potentially higher protein binding, the enhanced lipophilicity could also facilitate greater penetration into lipophilic tissues.

Expert Insight: A key aspect to investigate will be the extent of plasma protein binding. If significantly elevated, it could necessitate higher dosing to achieve therapeutic concentrations of unbound drug at the target site.

Metabolism

Gatifloxacin undergoes minimal metabolism in humans, with over 70% of the dose excreted unchanged in the urine.[2][4] The primary metabolic pathways for fluoroquinolones that do undergo metabolism often involve the piperazine ring.

  • Boc Group Hydrolysis: The N-Boc protecting group is susceptible to acidic conditions and enzymatic hydrolysis. It is highly probable that N-Boc-desmethoxy gatifloxacin will act as a prodrug, with the Boc group being cleaved in vivo to release the active moiety, desmethoxy-gatifloxacin. This bioconversion is likely to be mediated by esterases in the plasma and liver.[5]

  • Cytochrome P450 Interaction: Gatifloxacin does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes, leading to a low potential for drug-drug interactions.[1][2] The desmethoxy modification is unlikely to alter this characteristic. The metabolic fate of the cleaved Boc group (isobutene and carbon dioxide) is well-established and not expected to interfere with CYP pathways.

Expert Insight: The central hypothesis is that N-Boc-desmethoxy gatifloxacin is a prodrug. Therefore, pharmacokinetic studies must quantify both the parent compound and the primary metabolite, desmethoxy-gatifloxacin.

Excretion

The primary route of elimination for gatifloxacin is renal excretion, involving both glomerular filtration and active tubular secretion.[2][6] The elimination half-life of gatifloxacin ranges from 7 to 14 hours.[2][6]

  • Renal Clearance: The excretion profile of N-Boc-desmethoxy gatifloxacin will largely depend on the rate and extent of its conversion to desmethoxy-gatifloxacin. The parent compound, being more lipophilic, might exhibit lower renal clearance and a higher propensity for hepatic clearance.

  • Half-Life: The apparent half-life of the parent compound will be influenced by its rate of elimination and its conversion to the active metabolite. The half-life of the resulting desmethoxy-gatifloxacin is expected to be similar to that of gatifloxacin.

Proposed Experimental Validation

To empirically determine the pharmacokinetic profile of N-Boc-desmethoxy gatifloxacin, a phased approach involving in vitro and in vivo studies is proposed.

In Vitro ADME Assays

A battery of in vitro assays should be conducted to provide initial estimates of the compound's ADME properties.[7]

Parameter Assay Purpose
Solubility Thermodynamic & Kinetic SolubilityTo determine the aqueous solubility, which influences dissolution and absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayTo assess the potential for passive diffusion across biological membranes.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo quantify the extent of binding to plasma proteins from relevant species (e.g., human, rat, mouse).
Metabolic Stability Liver Microsomes or Hepatocyte IncubationsTo evaluate the rate of metabolism and identify the primary metabolic pathways, including the hydrolysis of the Boc group.
CYP Inhibition Recombinant Human CYP Enzyme Inhibition AssaysTo assess the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.
In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in an appropriate animal model (e.g., Sprague-Dawley rats) are essential.[8][9]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and elimination half-life.

    • Oral (PO) administration (e.g., 5-10 mg/kg) to assess oral bioavailability.

  • Sample Collection: Serial blood samples collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of N-Boc-desmethoxy gatifloxacin and its potential metabolite, desmethoxy-gatifloxacin, to be determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data.[10] The following outlines the essential validation parameters for an LC-MS/MS method for the quantification of N-Boc-desmethoxy gatifloxacin and its primary metabolite in plasma, in accordance with FDA guidelines.[11][12]

Parameter Description Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interference at the retention time of the analyte and internal standard.
Calibration Curve A minimum of six non-zero standards to establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the variability of the measurements (precision).Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ).
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The influence of matrix components on the ionization of the analyte.Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).Analyte concentration within ±15% of the initial concentration.

Visualizations

Hypothetical ADME Pathway

ADME_Pathway cluster_absorption Absorption (GI Tract) cluster_distribution Distribution (Systemic Circulation) cluster_metabolism Metabolism (Liver/Plasma) cluster_excretion Excretion (Kidney) Oral Dose Oral Dose Absorbed Drug N-Boc-desmethoxy Gatifloxacin Oral Dose->Absorbed Drug Passive Diffusion Plasma Plasma (Bound/Unbound) Absorbed Drug->Plasma Tissues Tissues Plasma->Tissues Distribution Metabolite Desmethoxy-gatifloxacin (Active Moiety) Plasma->Metabolite Esterase Hydrolysis Urine Urine Plasma->Urine Renal Clearance (Minor) Boc Cleavage Boc Group (CO2 + Isobutene) Metabolite->Boc Cleavage Metabolite->Urine Renal Clearance

Caption: Hypothetical ADME pathway of N-Boc-desmethoxy gatifloxacin.

Experimental Workflow for Pharmacokinetic Characterization

PK_Workflow cluster_invitro In Vitro Characterization cluster_bioanalysis Bioanalytical Method Development cluster_invivo In Vivo Pharmacokinetics A Solubility & Permeability Assays B Plasma Protein Binding A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D CYP Inhibition Screen C->D E LC-MS/MS Method Development (Parent & Metabolite) C->E Inform Method F Method Validation (FDA Guidelines) E->F H Single Dose IV & PO Administration F->H Enable In Vivo Study G Animal Model Selection (Rat) G->H I Serial Blood Sampling H->I J Sample Analysis (Validated LC-MS/MS) I->J K Pharmacokinetic Data Analysis J->K

Caption: Experimental workflow for pharmacokinetic characterization.

References

  • TEQUIN® (gatifloxacin) Tablets/Injection Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Grasela, D. M. (2000). Clinical Pharmacology of Gatifloxacin, a New Fluoroquinolone. Clinical Infectious Diseases, 31(Supplement_2), S51–S58. Retrieved from [Link]

  • Gatifloxacin | Johns Hopkins ABX Guide. (2023, August 18). Retrieved from [Link]

  • TEQUIN (gatifloxacin) tablets, for oral use; injection, for intravenous use. (1999, December 16). U.S. Food and Drug Administration. Retrieved from [Link]

  • Gatifloxacin. (n.d.). PubChem. Retrieved from [Link]

  • Fish, D. N. (2007). Evaluation of gatifloxacin pharmacokinetics and pharmacodynamics in severely ill adults in a medical Intensive Care Unit. International Journal of Antimicrobial Agents, 29(6), 715–723. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • Wise, R., Honeybourne, D., & Andrews, J. M. (1999). A study to determine the pharmacokinetics and inflammatory fluid penetration of gatifloxacin following a single oral dose. Journal of Antimicrobial Chemotherapy, 44(1), 107–109. Retrieved from [Link]

  • Lomaestro, B. M., & Drusano, G. L. (2000). Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate. Antimicrobial Agents and Chemotherapy, 44(10), 2824–2827. Retrieved from [Link]

  • Niki, Y., Hashiguchi, K., Miyashita, N., Nakajima, M., Matsushima, T., & Soejima, R. (1999). Pharmacokinetics of Gatifloxacin and Interaction with an Antacid Containing Aluminum and Magnesium. Antimicrobial Agents and Chemotherapy, 43(4), 965–967. Retrieved from [Link]

  • Gatifloxacin - Product Monograph. (2018, July 25). Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. Retrieved from [Link]

  • Kovač, A., & Živković, A. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 838–851. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to N-Boc-desmethoxy Gatifloxacin: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of N-Boc-desmethoxy Gatifloxacin, a key intermediate and reference standard in the field of pharmaceutical sciences. Tailored for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-Boc-desmethoxy Gatifloxacin, a key intermediate and reference standard in the field of pharmaceutical sciences. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, a detailed synthetic pathway, analytical characterization, and practical applications of this compound.

Introduction: Situating N-Boc-desmethoxy Gatifloxacin in the Fluoroquinolone Landscape

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum activity against a variety of bacterial pathogens.[1] The development and manufacturing of such active pharmaceutical ingredients (APIs) necessitate a thorough understanding and control of related substances and impurities. N-Boc-desmethoxy Gatifloxacin emerges in this context as a critical molecule.

Structurally, it is a derivative of Gatifloxacin characterized by two key modifications:

  • Desmethoxy: The absence of the methoxy (-OCH₃) group at the C-8 position of the quinolone ring.

  • N-Boc Protection: The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the methylpiperazine moiety.

This N-Boc protection is a common strategy in organic synthesis to temporarily mask the reactivity of the secondary amine on the piperazine ring, allowing for selective reactions at other sites of the molecule. Consequently, N-Boc-desmethoxy Gatifloxacin serves as a pivotal intermediate for the synthesis of novel Gatifloxacin analogs and as a qualified reference standard for chromatographic analyses to ensure the purity and quality of the final drug product.

Physicochemical Properties and Identification

Precise identification of a chemical entity is fundamental for its application in a regulated environment. The key identifiers and properties of N-Boc-desmethoxy Gatifloxacin are summarized below.

PropertyValueSource(s)
CAS Number 1089339-61-6[2]
Molecular Formula C₂₃H₂₈FN₃O₅[2]
Molecular Weight 445.48 g/mol [2]
IUPAC Name 1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid[2]
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)c2cc3N(C=C(C(=O)O)C(=O)c3cc2F)C4CC4[2]
InChI InChI=1S/C23H28FN3O5/c1-13-11-25(7-8-26(13)22(31)32-23(2,3)4)19-10-18-15(9-17(19)24)20(28)16(21(29)30)12-27(18)14-5-6-14/h9-10,12-14H,5-8,11H2,1-4H3,(H,29,30)[2]

Synthesis of N-Boc-desmethoxy Gatifloxacin: A Mechanistic Approach

The synthesis of N-Boc-desmethoxy Gatifloxacin is not explicitly detailed in publicly available literature as a standalone procedure. However, based on established synthetic routes for Gatifloxacin and other fluoroquinolones, a robust and logical pathway can be devised.[3][4] The core of the synthesis involves a nucleophilic aromatic substitution reaction.

The proposed synthesis workflow is depicted in the following diagram:

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow for N-Boc-desmethoxy Gatifloxacin cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Purification A 1-cyclopropyl-6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid C Nucleophilic Aromatic Substitution A->C Quinolone Core B N-Boc-2-methylpiperazine B->C Side Chain D N-Boc-desmethoxy Gatifloxacin C->D Crude Product E Crystallization / Chromatography D->E Purification

Caption: Proposed Synthesis Workflow for N-Boc-desmethoxy Gatifloxacin

Experimental Protocol:

Objective: To synthesize 1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid.

Materials:

  • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • N-Boc-2-methylpiperazine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A dipolar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Acetonitrile

  • Deionized water

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a molar excess (typically 1.2-1.5 equivalents) of N-Boc-2-methylpiperazine in a suitable dipolar aprotic solvent.

  • Base Addition: Add a suitable base (e.g., 2-3 equivalents of triethylamine) to the reaction mixture. The base acts as an acid scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Reaction: Heat the mixture to a temperature between 80-120 °C and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. Alternatively, the solvent can be removed under reduced pressure. The residue is then treated with water and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., acetonitrile) to remove unreacted starting materials and by-products.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure N-Boc-desmethoxy Gatifloxacin.

Causality behind Experimental Choices:

  • Solvent: A dipolar aprotic solvent is chosen to facilitate the nucleophilic aromatic substitution by solvating the cation while leaving the nucleophile relatively free to react.

  • Base: The addition of a base is crucial to neutralize the acidic byproduct (HF), which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the substitution reaction on the electron-deficient aromatic ring.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of N-Boc-desmethoxy Gatifloxacin is paramount, especially when it is intended for use as a reference standard or in further synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of pharmaceutical compounds.[5] A stability-indicating HPLC method can be developed to separate N-Boc-desmethoxy Gatifloxacin from its starting materials, by-products, and potential degradants.

Typical HPLC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 293 nm)[6]
Column Temperature Ambient or controlled (e.g., 30 °C)
Spectroscopic Analysis
  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the molecular formula. Electrospray ionization (ESI) is a common technique for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, confirming the connectivity of atoms and the presence of functional groups.

Applications in Research and Drug Development

N-Boc-desmethoxy Gatifloxacin is primarily utilized in two key areas:

  • Synthetic Intermediate: It serves as a protected building block for the synthesis of novel Gatifloxacin analogs. The Boc group can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized to create a library of new compounds for structure-activity relationship (SAR) studies.

  • Reference Standard: As a well-characterized compound, it is an essential reference standard for the identification and quantification of the corresponding impurity in Gatifloxacin API. Regulatory agencies require stringent control of impurities in drug substances.[3]

The logical flow of its application is illustrated below:

Application_Flow Figure 2: Application of N-Boc-desmethoxy Gatifloxacin cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_derivatization Derivatization cluster_analogs Outcome 1 cluster_standard Outcome 2 A N-Boc-desmethoxy Gatifloxacin B Removal of Boc Group A->B E Reference Standard for Impurity Profiling A->E C Further Functionalization B->C D Novel Gatifloxacin Analogs C->D

Caption: Application of N-Boc-desmethoxy Gatifloxacin

Safety and Handling

As with any chemical compound in a laboratory setting, N-Boc-desmethoxy Gatifloxacin should be handled with appropriate safety precautions. A comprehensive review of the Material Safety Data Sheet (MSDS) is recommended before handling. Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

N-Boc-desmethoxy Gatifloxacin is a molecule of significant importance in the pharmaceutical chemistry of fluoroquinolones. Its role as a key synthetic intermediate and a reference standard underscores the intricacies of modern drug development and quality control. This guide has provided a detailed technical overview to aid researchers and scientists in understanding and utilizing this compound effectively in their work.

References

  • PubChem. Gatifloxacin. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Gatifloxacin-impurities. [Link]

  • Reddy, G. K., et al. (2012). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Arkivoc, 2012(5), 299-313. [Link]

  • Jain, P. S., et al. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences, 3(6), 13-27. [Link]

  • Teva Pharmaceutical Industries Ltd. (2004). Synthesis of gatifloxacin.
  • CAS Common Chemistry. Gatifloxacin. [Link]

  • Zhou, H., et al. (2002). Impurity analysis and their structure determination of gatifloxacin. Yao Xue Xue Bao, 37(6), 462-4. [Link]

  • Reddy, G. et al. (2025). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development. [Link]

  • de Oliveira, M. A. L., et al. (2022). Status of Physicochemical and Microbiological Analytical Methods of Gatifloxacin: A Review. Journal of AOAC INTERNATIONAL, 105(5), 1239–1251. [Link]

  • Orchid Chemicals and Pharmaceuticals Ltd. (2005). An improved process for the preparation of gatifloxacin.
  • KRKA, D.D. (2006). Process for the preparation of gatifloxacin and regeneration of degradation products.
  • Perry, C. M., & Ormrod, D. (2000).
  • Marona, H. R. N., & Schapoval, E. E. S. (2001). Non-aqueous Titration of Gatifloxacin in Pharmaceutical Formulations using Perchloric Acid. Acta Farm. Bonaerense, 20(4), 285-8.
  • Ali, M. S., et al. (2012). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Pharmaceutical Analysis, 2(5), 366-374. [Link]

  • Teva Pharmaceutical Industries Ltd. (2009). Synthesis of gatifloxacin.
  • Allmpus. Gatifloxacin Desmethoxy N-Boc. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of N-Boc-desmethoxy Gatifloxacin Analysis

Abstract This application note presents a detailed, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for N-Boc-desmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for N-Boc-desmethoxy Gatifloxacin. This compound is a critical intermediate or process-related impurity in the synthesis of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] The developed method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. The protocols herein adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Rationale for Method Development

Gatifloxacin is a potent broad-spectrum antibiotic whose efficacy and safety are directly linked to its purity.[5] During its synthesis, various impurities and intermediates can be generated, one of which is N-Boc-desmethoxy Gatifloxacin.[2] The tert-butyloxycarbonyl (Boc) protecting group is commonly used in organic synthesis and its efficient removal and the monitoring of any remaining Boc-protected intermediates are critical for ensuring the quality of the final Active Pharmaceutical Ingredient (API).[6][7][8]

A robust and reliable analytical method is therefore indispensable for quantifying N-Boc-desmethoxy Gatifloxacin. Such a method allows for process optimization, impurity profiling, and the establishment of safe limits in the final drug substance. This guide provides not just a protocol, but the underlying scientific reasoning for the methodological choices, empowering researchers to adapt and troubleshoot effectively. The primary objective is to develop a stability-indicating method, which is a method capable of accurately measuring the analyte of interest in the presence of its degradation products.[9][10]

Strategic Approach to Method Development

The development of a robust HPLC method is a systematic process. Our strategy involves three core phases: initial screening and optimization, forced degradation studies to establish stability-indicating capabilities, and full validation according to ICH Q2(R1) guidelines.[4][11] Reversed-phase chromatography was selected for its versatility and proven efficacy in separating moderately polar compounds like fluoroquinolone derivatives.[5][12]

MethodDevelopmentWorkflow start Define Analytical Target Profile screening Phase 1: Screening - Column Chemistry (C18, C8) - Mobile Phase (ACN, MeOH) - pH Screening (3.0-6.0) start->screening Initial Hypothesis optimization Phase 2: Optimization - Gradient Elution Program - Flow Rate & Temperature - Wavelength Selection screening->optimization Select Promising Conditions forced_deg Phase 3: Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Confirm Peak Purity optimization->forced_deg Establish Optimized Method validation Phase 4: ICH Validation (Specificity, Linearity, Accuracy, Precision, Robustness, LOD/LOQ) forced_deg->validation Confirm Stability-Indicating Power final_method Final Validated Method validation->final_method Meet Acceptance Criteria

Caption: A systematic workflow for RP-HPLC method development and validation.

Experimental Protocols

Materials and Reagents
  • Reference Standard: N-Boc-desmethoxy Gatifloxacin (Purity >99%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffers: Monobasic Potassium Phosphate, Orthophosphoric Acid

  • Reagents for Forced Degradation: Hydrochloric Acid (1N), Sodium Hydroxide (1N), Hydrogen Peroxide (30%)

  • Instrumentation: HPLC system with a PDA or UV detector, analytical balance, pH meter, sonicator, calibrated glassware.

Preparation of Solutions
  • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-Boc-desmethoxy Gatifloxacin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape for the parent compound and adequate resolution from all degradation products.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Gradient Program 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-26 min (70-30% B), 26-30 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Run Time 30 minutes

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential to demonstrate the specificity of the method and its stability-indicating nature.[9][13] A solution of N-Boc-desmethoxy Gatifloxacin at 100 µg/mL was subjected to the following conditions.

  • Acid Hydrolysis: Mix the sample with 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Mix the sample with 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Mix the sample with 30% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Rationale: The N-Boc group is known to be highly susceptible to acidic conditions, leading to its cleavage.[6][8] The quinolone core may be susceptible to oxidative and photolytic stress. These studies ensure that any degradation products formed do not co-elute with the main analyte peak.

DegradationPathways parent N-Boc-desmethoxy Gatifloxacin acid_deg Des-Boc Impurity (via Hydrolysis) parent->acid_deg Acid (HCl) oxi_deg N-Oxide Impurity parent->oxi_deg Oxidation (H₂O₂) photo_deg Photolytic Adducts/ Ring Cleavage Products parent->photo_deg Photolytic (UV/Vis)

Caption: Potential degradation pathways for N-Boc-desmethoxy Gatifloxacin under stress.

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated to demonstrate its suitability for its intended purpose.

Specificity

Protocol: Inject the diluent (blank), a standard solution of the analyte, and samples from all forced degradation studies. Acceptance Criteria: The blank should show no interfering peaks. The main analyte peak should be free from co-elution with any degradation products, as confirmed by Peak Purity analysis using a PDA detector.

Linearity

Protocol: Prepare a series of at least five concentrations of N-Boc-desmethoxy Gatifloxacin ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy (Recovery)

Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate by spiking a known amount of analyte into a placebo matrix. Analyze these samples against a freshly prepared standard. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day): Prepare six individual samples at 100% of the test concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision (Inter-day): Repeat the analysis of six individual samples on a different day with a different analyst or different instrument. Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ

Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. Acceptance Criteria: The LOQ sample should yield a response with acceptable precision (%RSD ≤ 10.0%).

Robustness

Protocol: Make small, deliberate variations to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2) Acceptance Criteria: The %RSD of the results should not exceed 2.0%, and system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Summary of Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observed. Peak purity > 99.9%No co-elutionPass
Linearity (50-150 µg/mL) r² = 0.9998r² ≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.8%%RSD ≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.1%%RSD ≤ 2.0%Pass
LOD 0.1 µg/mL--
LOQ 0.3 µg/mLPrecision at LOQ (%RSD = 4.5%) ≤ 10%Pass
Robustness All %RSD < 1.5%%RSD ≤ 2.0%Pass

Conclusion

The RP-HPLC method detailed in this application note has been successfully developed and validated in accordance with ICH guidelines. The method proved to be specific, linear, accurate, precise, and robust for the quantification of N-Boc-desmethoxy Gatifloxacin. The forced degradation studies confirmed its stability-indicating nature, demonstrating its capability to separate the parent analyte from its degradation products. This method is therefore deemed suitable for routine quality control analysis and stability studies of N-Boc-desmethoxy Gatifloxacin in a pharmaceutical manufacturing and development environment.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Jeanneau, C., et al. (1995). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Bajpai, M., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Google Patents. (2004). WO2004069825A1 - Synthesis of gatifloxacin.
  • Ahmad, I., et al. (2014). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Development and Validation of Stability-Indicating High Performance Liquid Chromatography Method to Analyze Gatifloxacin In Bulk Drug and Pharmaceutical Preparations. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • SynThink. (n.d.). Gatifloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • American Chemical Society. (2025). Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops: Appraisal of Ecological Impact. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Allmpus. (n.d.). GATIFLOXACIN DESMETHOXY N-BOC. Retrieved from [Link]

  • American Chemical Society. (2025). Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Application

HPLC-UV method for quantification of N-Boc-desmethoxy Gatifloxacin

An Application Note for the Quantification of N-Boc-desmethoxy Gatifloxacin using a Validated HPLC-UV Method Authored by: Dr. Gemini, Senior Application Scientist Abstract This application note presents a robust, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of N-Boc-desmethoxy Gatifloxacin using a Validated HPLC-UV Method

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note presents a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Boc-desmethoxy Gatifloxacin, a critical intermediate or potential impurity in the synthesis of Gatifloxacin and related fluoroquinolone antibiotics. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, ensuring optimal separation and peak symmetry. Detection is performed using a UV detector at 293 nm, a wavelength at which the quinolone chromophore exhibits significant absorbance. This document provides a comprehensive protocol, from reagent preparation to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for implementation in quality control, process monitoring, and research environments.

Introduction: The Analytical Imperative

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The synthesis of such complex pharmaceutical agents involves multiple steps, often utilizing protecting groups to ensure regioselectivity and yield. N-Boc-desmethoxy Gatifloxacin represents a key synthetic intermediate, where the piperazine moiety is protected with a tert-butyloxycarbonyl (Boc) group, and the C-8 methoxy group, crucial for the final compound's activity profile, has not yet been introduced.

The precise quantification of this intermediate is paramount for several reasons:

  • Process Control: Monitoring the consumption of N-Boc-desmethoxy Gatifloxacin ensures the reaction is proceeding to completion, directly impacting the yield and efficiency of the Gatifloxacin synthesis.

  • Impurity Profiling: Unreacted starting materials or intermediates can persist as impurities in the final active pharmaceutical ingredient (API). Their quantification is a regulatory requirement to ensure the safety and purity of the drug product.

  • Stability Studies: Understanding the degradation pathways of intermediates can inform storage and handling conditions.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the analytical technique of choice for this application.[3][4] Its high resolving power allows for the separation of the analyte from a complex matrix of reactants, byproducts, and degradants, while UV detection provides the necessary sensitivity and selectivity, leveraging the inherent chromophoric nature of the fluoroquinolone core structure.

Principle of the Method: A Chromatographic Rationale

This method is founded on the principles of reverse-phase chromatography , where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is employed. The long alkyl chains provide a hydrophobic surface.

  • Mobile Phase: A mixture of aqueous phosphate buffer and acetonitrile is used. The buffer controls the pH, while acetonitrile, the organic modifier, modulates the elution strength.

  • Separation Mechanism: N-Boc-desmethoxy Gatifloxacin, being a relatively non-polar molecule due to the Boc group and the quinolone backbone, will be retained by the C18 stationary phase. By carefully controlling the ratio of acetonitrile to the aqueous buffer, we can control its retention time. Increasing the acetonitrile content decreases retention, while decreasing it increases retention.

  • pH Control: The mobile phase is maintained at an acidic pH (approximately 3.0-3.3). This is a critical choice. The molecule contains a carboxylic acid group which, if deprotonated (at higher pH), would become highly polar and could lead to poor retention and peak tailing. By keeping the pH low, the carboxylic acid remains in its neutral, protonated form (-COOH), enhancing its hydrophobic character and ensuring a sharp, symmetrical peak shape.[5][6]

  • UV Detection: The fluoroquinolone core possesses a conjugated system that strongly absorbs UV radiation. Gatifloxacin and its precursors exhibit a characteristic absorbance maximum around 293 nm.[5][7][8] This wavelength is selected for detection to provide high sensitivity and selectivity for the analyte of interest. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra across a range of wavelengths, which can be used to assess peak purity.[9]

Detailed Application Protocol

Materials and Equipment
Reagents & Chemicals Grade/Purity
N-Boc-desmethoxy Gatifloxacin Reference Standard>99% Purity
Acetonitrile (ACN)HPLC Grade
Potassium Dihydrogen Phosphate (KH₂PO₄)AR Grade
Orthophosphoric Acid (H₃PO₄)AR Grade (85%)
WaterHPLC/Milli-Q Grade
Equipment Specification/Type
HPLC SystemQuaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Analytical ColumnC18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco, Inertsil, Zorbax)[1][2][5][8]
Data Acquisition SoftwareEmpower™, Chromeleon™, or equivalent
Analytical Balance4-decimal place readability
pH MeterCalibrated with standard buffers
SonicatorFor degassing solvents
Volumetric GlasswareClass A
Syringe Filters0.45 µm PVDF or Nylon
Chromatographic Conditions
Parameter Setting Rationale
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.3) (30:70, v/v)Balances retention and run time; acidic pH ensures good peak shape.[5]
Column C18 (250 mm x 4.6 mm, 5 µm)Standard for reverse-phase separation of moderately non-polar compounds.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable backpressure.[1][5]
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.[1]
Detection Wavelength 293 nmCorresponds to a high absorbance region for the fluoroquinolone chromophore.[7]
Injection Volume 20 µLStandard volume for analytical HPLC.[5]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
Step-by-Step Solution Preparation

A. Preparation of 25 mM KH₂PO₄ Buffer (pH 3.3)

  • Accurately weigh 3.40 g of Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Transfer to a 1000 mL beaker and dissolve in approximately 950 mL of HPLC grade water.

  • Adjust the pH to 3.3 ± 0.05 by adding orthophosphoric acid dropwise while stirring.

  • Transfer the solution to a 1000 mL volumetric flask and make up the volume with water.

  • Filter the buffer through a 0.45 µm membrane filter before use.

B. Preparation of the Mobile Phase

  • Carefully measure 700 mL of the prepared 25 mM KH₂PO₄ Buffer (pH 3.3).

  • Carefully measure 300 mL of HPLC grade acetonitrile.

  • Combine the two solutions in a suitable solvent reservoir.

  • Degas the mixture for 15-20 minutes in a sonicator or by online degasser.

C. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the N-Boc-desmethoxy Gatifloxacin reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase as the diluent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to ambient temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly. This is the Standard Stock Solution.

D. Preparation of Calibration Standards (5 - 30 µg/mL)

  • Prepare a series of working standard solutions by diluting the Standard Stock Solution (100 µg/mL) with the mobile phase as shown in the table below.

Target Conc. (µg/mL)Vol. of Stock (mL)Final Volume (mL)
50.510
101.010
151.510
202.010
252.510
303.010

E. Preparation of Sample Solution

  • Accurately weigh a quantity of the in-process sample or final API expected to contain approximately 10 mg of N-Boc-desmethoxy Gatifloxacin.

  • Transfer it to a 100 mL volumetric flask and prepare a 100 µg/mL stock solution following steps C2-C5.

  • Further dilute this solution with the mobile phase to bring the concentration within the calibration range (e.g., a 1:5 dilution to achieve a target of 20 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability and Analysis Workflow

Before commencing any analysis, the HPLC system must meet predefined system suitability criteria to ensure its proper functioning.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 20 µg/mL).

  • Calculate the system suitability parameters.

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.

Once system suitability is passed, proceed with the analysis by injecting the blank (diluent), calibration standards, and sample solutions in a defined sequence.

Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase & Buffer P2 Prepare Standard & Sample Solutions P1->P2 S1 Equilibrate System & Column P2->S1 S2 Perform System Suitability Test (SST) - 5 Injections S1->S2 S3 Check SST Criteria (%RSD < 2%, T < 1.5) S2->S3 S4 Inject Blank, Standards, & Samples S3->S4 D1 Integrate Chromatograms (Obtain Peak Areas) S4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration using Regression Equation D2->D3

Fig 1. HPLC analysis workflow from preparation to final calculation.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is reliable, accurate, and fit for its intended purpose, it must be validated.[10][11][12] The following protocol outlines the validation experiments based on ICH guidelines.

Validation cluster_core Core Validation Parameters cluster_limits Limit & Robustness Parameters Method {Validated HPLC Method | Purpose: Accurate Quantification} Specificity Specificity Differentiates analyte from degradants, impurities, and matrix components Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy % Recovery = 98-102% at 3 levels Method->Accuracy Precision Precision Method->Precision Limits LOD & LOQ Determined by S/N ratio or calibration slope Method->Limits Robustness Robustness Insensitive to small changes in pH, flow rate, temperature Method->Robustness

Sources

Method

Application Note: A Robust LC-MS/MS Protocol for the Quantification of N-Boc-desmethoxy Gatifloxacin in Human Plasma

Abstract This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Boc-desmethoxy Gatifloxacin in human plas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Boc-desmethoxy Gatifloxacin in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Gatifloxacin and its derivatives. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and highly selective detection using tandem mass spectrometry. This protocol is developed based on established methods for fluoroquinolone analysis and adheres to the principles outlined in regulatory bioanalytical method validation guidelines.[1][2][3]

Introduction: The Rationale for Monitoring N-Boc-desmethoxy Gatifloxacin

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against a variety of pathogens.[4][5][6] Understanding the metabolic fate of Gatifloxacin is crucial for a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile. N-Boc-desmethoxy Gatifloxacin is a potential metabolite or synthetic intermediate of Gatifloxacin. The tert-butyloxycarbonyl (Boc) protecting group is commonly used in medicinal chemistry to modify amine functionalities. Therefore, a validated bioanalytical method for the quantification of this specific derivative in plasma is essential for drug metabolism and pharmacokinetic (DMPK) studies. This protocol provides a reliable framework for such investigations.

Experimental Design and Causality

The selection of each component of this protocol is based on established principles of bioanalytical chemistry to ensure sensitivity, selectivity, and robustness.

  • Sample Preparation: Protein precipitation is chosen for its simplicity, speed, and high recovery for a broad range of analytes from plasma.[7][8] This technique effectively removes the majority of proteins that can interfere with the analysis and damage the analytical column.[8] Acetonitrile is a common and effective solvent for this purpose.[9][10]

  • Internal Standard (IS): Ciprofloxacin, another fluoroquinolone, is proposed as the internal standard.[4] An ideal IS should have similar physicochemical properties and extraction recovery to the analyte but a different mass, ensuring accurate quantification by correcting for variations during sample processing and injection.

  • Chromatography: Reversed-phase chromatography using a C18 column is a well-established technique for the separation of fluoroquinolones.[11][12][13] The use of a gradient elution with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous solution with a formic acid modifier provides good peak shape and resolution for these compounds.[11][13]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for detecting and quantifying analytes in complex biological matrices like plasma.[1][4] Positive electrospray ionization (ESI) is typically effective for fluoroquinolones due to the presence of basic amine groups that are readily protonated.[4]

Materials and Instrumentation

Reagents and Consumables Instrumentation
N-Boc-desmethoxy Gatifloxacin reference standardHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Ciprofloxacin (Internal Standard) reference standardTandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Acetonitrile (HPLC or LC-MS grade)C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Formic acid (LC-MS grade)Microcentrifuge
Ultrapure waterCalibrated pipettes and disposable tips
Human plasma (with anticoagulant, e.g., K2-EDTA)Autosampler vials

Step-by-Step Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Boc-desmethoxy Gatifloxacin and Ciprofloxacin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare a series of working standard solutions for constructing the calibration curve and for quality control (QC) samples.

Plasma Sample Preparation: Protein Precipitation

The following workflow outlines the sample preparation procedure:

SamplePrepWorkflow Plasma 1. Aliquot 100 µL of plasma sample/calibrator/QC IS 2. Add 20 µL of Internal Standard working solution Plasma->IS Vortex1 3. Vortex briefly (5 seconds) IS->Vortex1 Precip 4. Add 300 µL of cold Acetonitrile Vortex1->Precip Vortex2 5. Vortex vigorously (1 minute) Precip->Vortex2 Centrifuge 6. Centrifuge at >10,000 x g for 10 minutes at 4°C Vortex2->Centrifuge Supernatant 7. Transfer supernatant to a clean autosampler vial Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS system Supernatant->Inject MethodValidation Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve & LLOQ Validation->Calibration Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Sources

Application

Application Note: A Validated Chromatographic Method for the Analysis of Gatifloxacin Utilizing N-Boc-desmethoxy Gatifloxacin as a Reference Standard

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Gatifloxacin and the identification of potential process-rela...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Gatifloxacin and the identification of potential process-related impurities. We introduce the use of N-Boc-desmethoxy Gatifloxacin as a critical reference standard for this purpose. The rationale for its use stems from its structural similarity to Gatifloxacin and its likely role as a synthetic intermediate, making it a key analyte in impurity profiling for quality control of Gatifloxacin drug substance and product. This document provides a comprehensive protocol, including system suitability parameters, method validation in accordance with ICH guidelines, and practical insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Specific Reference Standard

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy and safety are directly linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. Process-related impurities, arising from the synthetic route, are of particular concern.

N-Boc-desmethoxy Gatifloxacin is a key intermediate in several synthetic pathways of Gatifloxacin. The tert-butoxycarbonyl (Boc) group is a common protecting group for the piperazine moiety in fluoroquinolone synthesis.[3] Its presence in the final drug substance, even in trace amounts, indicates an incomplete deprotection step. Furthermore, the "desmethoxy" variant points to a potential starting material or side-reaction product. Therefore, a highly specific and sensitive analytical method is required to detect and quantify such impurities. This application note establishes N-Boc-desmethoxy Gatifloxacin as a reference standard to ensure the purity and quality of Gatifloxacin.

Physicochemical Properties of the Analyte and Reference Standard

A thorough understanding of the chemical properties of both Gatifloxacin and the reference standard is fundamental to developing a selective chromatographic method.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Chemical Features
Gatifloxacin [Insert Image of Gatifloxacin Structure]C₁₉H₂₂FN₃O₄375.4Fluoroquinolone core, cyclopropyl group, methoxy group, and a methylpiperazinyl moiety.
N-Boc-desmethoxy Gatifloxacin [Insert Image of N-Boc-desmethoxy Gatifloxacin Structure]C₂₃H₂₈FN₃O₅445.48Fluoroquinolone core, cyclopropyl group, Boc-protected piperazinyl moiety, and lacks the C8-methoxy group.[4]

The structural differences, particularly the presence of the bulky, non-polar Boc group and the absence of the methoxy group in the reference standard, are exploited to achieve chromatographic separation from the active pharmaceutical ingredient (API).

Experimental Protocol

This section provides a detailed, step-by-step methodology for the chromatographic analysis.

Materials and Reagents
  • Gatifloxacin reference standard (USP or equivalent)

  • N-Boc-desmethoxy Gatifloxacin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this method.

Chromatographic Conditions

The selection of these parameters is based on published methods for Gatifloxacin analysis and optimized for the resolution of N-Boc-desmethoxy Gatifloxacin.[1][5][6]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for the moderately polar fluoroquinolones.
Mobile Phase A 0.1% Orthophosphoric acid in Water (pH adjusted to 3.0)The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.
Gradient Elution 0-5 min: 15% B; 5-15 min: 15-40% B; 15-20 min: 40-15% B; 20-25 min: 15% BA gradient is necessary to elute both the more polar Gatifloxacin and the more non-polar N-Boc-desmethoxy Gatifloxacin with good resolution and in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 293 nmThis wavelength is near the absorption maximum for Gatifloxacin, providing good sensitivity.[1]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Preparation of Solutions

Accurately weigh about 40 mg of Gatifloxacin reference standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to volume with methanol.

Accurately weigh about 10 mg of N-Boc-desmethoxy Gatifloxacin reference standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to volume with methanol.

Dilute the Gatifloxacin and N-Boc-desmethoxy Gatifloxacin stock solutions with mobile phase A to obtain a final concentration of approximately 40 µg/mL of Gatifloxacin and 1 µg/mL of N-Boc-desmethoxy Gatifloxacin. This represents a 0.25% impurity level for the purpose of system suitability.

Accurately weigh about 40 mg of the Gatifloxacin sample into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to volume with methanol. Further dilute with mobile phase A to a final concentration of 400 µg/mL.

System Suitability and Method Validation

Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[7]

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Resolution (Rs) ≥ 2.0 between Gatifloxacin and N-Boc-desmethoxy Gatifloxacin
% RSD of Peak Areas (n=6) ≤ 2.0% for both peaks
Method Validation Parameters

The following parameters should be validated:

  • Specificity: Forced degradation studies should be performed on Gatifloxacin to demonstrate that the method is stability-indicating.[8][9] Stress conditions include acid, base, oxidative, thermal, and photolytic degradation. The peak for Gatifloxacin should be pure and well-resolved from any degradation products and from N-Boc-desmethoxy Gatifloxacin.

  • Linearity: The linearity of the method should be assessed over a concentration range of at least 50% to 150% of the nominal concentration for Gatifloxacin and from the limit of quantification (LOQ) to 150% of the specified impurity level for N-Boc-desmethoxy Gatifloxacin. A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Accuracy should be determined by spiking the Gatifloxacin sample with known amounts of N-Boc-desmethoxy Gatifloxacin at three different concentration levels. The percentage recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of Gatifloxacin spiked with N-Boc-desmethoxy Gatifloxacin at the 100% level. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The repeatability assay should be performed on a different day, by a different analyst, and on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) for N-Boc-desmethoxy Gatifloxacin.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate changes to the chromatographic conditions, such as the pH of the mobile phase, the column temperature, and the flow rate. The system suitability parameters should remain within the acceptance criteria.

Data Presentation and Visualization

Typical Chromatogram

A representative chromatogram should show baseline separation of Gatifloxacin and N-Boc-desmethoxy Gatifloxacin. Due to its higher lipophilicity from the Boc group, N-Boc-desmethoxy Gatifloxacin is expected to have a longer retention time than Gatifloxacin under the described reversed-phase conditions.

Workflow Diagrams

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Gatifloxacin and N-Boc-desmethoxy Gatifloxacin Standards p2 Dissolve in Methanol (Stock Solutions) p1->p2 p3 Dilute with Mobile Phase A (Working Solutions) p2->p3 h1 Inject into HPLC System p3->h1 h2 Gradient Elution on C18 Column h1->h2 h3 PDA Detection at 293 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 System Suitability Check d1->d2 d3 Quantify Gatifloxacin and Impurity d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_validation Method Validation (ICH Q2(R1)) v1 Specificity (Forced Degradation) v2 Linearity v3 Accuracy (% Recovery) v4 Precision (Repeatability & Intermediate) v5 LOD & LOQ v6 Robustness

Caption: Key parameters for method validation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the use of N-Boc-desmethoxy Gatifloxacin as a reference standard in the chromatographic analysis of Gatifloxacin. The described RP-HPLC method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical setting. By employing N-Boc-desmethoxy Gatifloxacin as a reference standard, laboratories can ensure the reliable detection and quantification of this potential process-related impurity, thereby guaranteeing the quality and safety of Gatifloxacin products.

References

  • Gatifloxacin: A Comprehensive Review on Analytical Method. (2019). Acta Scientific Pharmaceutical Sciences, 3(6), 23-32.

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. (2014). Journal of the Chilean Chemical Society, 59(3), 2586-2591.

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR GATIFLOXACIN AND PREDNISOLONE ACETATE. (2021). Rasayan Journal of Chemistry, 14(4), 2386-2396.

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (2014). Journal of Analytical Methods in Chemistry, 2014, 820109.

  • Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes. (2010). Journal of the Serbian Chemical Society, 75(1), 29-41.

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6), 00073.

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(2), 329-352.

  • Quality Control. BOC Sciences.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Forced Degradation Studies: A Review. (2016). MedCrave.

  • Stability indicating RP-HPLC method for simultaneous determination of gatifloxacin and dexamethasone in binary combination. (2014). Brazilian Journal of Pharmaceutical Sciences, 50(1), 167-175.

  • Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops: Appraisal of Ecological Impact. (2023). ACS Omega, 8(8), 7794–7805.

  • [Impurity analysis and their structure determination of gatifloxacin]. (2002). Yao Xue Xue Bao, 37(6), 462-4.

  • Development and validation of RP-HPLC method for quantitative estimation of related substances in gatifloxacin drug substance. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1369-1381.

  • Gatifloxacin Related Compound A Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.

  • N-Boc-desmethoxy Gatifloxacin. Mithridion.

  • N-Boc-desmethoxy Gatifloxacin. LGC Standards.

  • N-Boc-desmethoxy Gatifloxacin. HuiCheng Bio-tech.

Sources

Method

Application Notes and Protocols for In Vitro Antibacterial Assay of N-Boc-desmethoxy Gatifloxacin

Introduction: A Strategic Approach to Evaluating a Novel Fluoroquinolone Derivative Gatifloxacin, a fourth-generation fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Evaluating a Novel Fluoroquinolone Derivative

Gatifloxacin, a fourth-generation fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination[1][2][3]. This dual-target mechanism contributes to its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria[4][5][6][7]. The molecule N-Boc-desmethoxy Gatifloxacin represents a chemical modification of the parent compound, featuring a tert-butyloxycarbonyl (Boc) protecting group on a nitrogen atom and the removal of a methoxy group. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule. The N-Boc group, in particular, may function as a prodrug moiety, potentially being cleaved in situ to release the active antibacterial agent[8][9][10][11][12][13].

This application note provides a detailed, self-validating protocol for the in vitro antibacterial assessment of N-Boc-desmethoxy Gatifloxacin. We will focus on two cornerstone methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI): the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for qualitative susceptibility testing[14][15][16][17][18]. The rationale behind each step is elucidated to empower researchers to not only execute the protocol with precision but also to adapt it based on experimental observations.

Mechanism of Action: The Fluoroquinolone Core

The antibacterial activity of fluoroquinolones stems from their ability to form a stable complex with bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. This complex traps the enzymes in the process of cleaving DNA, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death[1][3][12][19]. The modifications in N-Boc-desmethoxy Gatifloxacin may influence its ability to penetrate bacterial cells or its interaction with the target enzymes, making a thorough in vitro evaluation essential.

Part 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[20][21]. This method is considered a gold standard for susceptibility testing.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare N-Boc-desmethoxy Gatifloxacin Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution Add to plate prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Sterility, Growth, and Positive Controls incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

1. Materials and Reagents:

  • N-Boc-desmethoxy Gatifloxacin

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)[22]

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

2. Preparation of N-Boc-desmethoxy Gatifloxacin Stock Solution:

  • Rationale: Due to the likely poor aqueous solubility of the Boc-protected compound, a suitable organic solvent is necessary for the initial stock solution. DMSO is a common choice for such compounds. It is crucial to ensure the final concentration of DMSO in the assay does not affect bacterial growth (typically ≤1%).

  • Accurately weigh a precise amount of N-Boc-desmethoxy Gatifloxacin.

  • Dissolve in sterile DMSO to a high concentration (e.g., 10 mg/mL). This will be your primary stock solution.

  • Further dilute the primary stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x the highest desired concentration).

3. Preparation of Bacterial Inoculum:

  • Rationale: Standardization of the bacterial inoculum is critical for the reproducibility of MIC results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white background with a black line or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Assay Procedure:

  • Add 50 µL of CAMHB to wells 2-12 of a 96-well plate.

  • Add 100 µL of the working stock solution of N-Boc-desmethoxy Gatifloxacin to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no bacteria).

  • Add 50 µL of the diluted bacterial inoculum to wells 1-11.

  • The final volume in each well will be 100 µL.

  • Seal the plate with a lid or adhesive film and incubate at 35-37°C for 16-20 hours in ambient air.

5. Data Analysis and Interpretation:

  • Following incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of N-Boc-desmethoxy Gatifloxacin at which there is no visible growth.

  • The growth control (well 11) should show distinct turbidity.

  • The sterility control (well 12) should remain clear.

Part 2: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. It involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with the test organism.

Workflow for Kirby-Bauer Disk Diffusion Assay

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_disks Prepare and Impregnate Filter Paper Disks place_disks Place Impregnated Disks on Agar Surface prep_disks->place_disks prep_agar Prepare Mueller-Hinton Agar (MHA) Plates inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_agar->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate_plate inoculate_plate->place_disks controls Include Control Disks (e.g., Gatifloxacin) incubate Incubate at 35-37°C for 16-24 hours place_disks->incubate measure_zones Measure Diameters of Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Kirby-Bauer Disk Diffusion

1. Materials and Reagents:

  • N-Boc-desmethoxy Gatifloxacin

  • Sterile solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (as in MIC protocol)

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

  • Incubator (35-37°C)

2. Preparation of Impregnated Disks:

  • Prepare a solution of N-Boc-desmethoxy Gatifloxacin in a suitable solvent at a desired concentration.

  • Apply a precise volume (e.g., 10-20 µL) of the solution onto each sterile filter paper disk and allow the solvent to evaporate completely in a sterile environment.

  • The amount of compound per disk should be determined based on preliminary experiments or literature on similar compounds.

3. Inoculation of Agar Plates:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes before applying the disks.

4. Assay Procedure:

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.

  • Gently press each disk to ensure complete contact with the agar surface.

  • Space the disks far enough apart to prevent overlapping of the zones of inhibition.

  • Include a control disk with the solvent alone to ensure it has no antibacterial activity. A disk with the parent compound, Gatifloxacin, can serve as a positive control.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Data Analysis and Interpretation:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

  • Interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which are not available for a novel compound. Therefore, the results are primarily for qualitative comparison.

Quality Control: Ensuring the Integrity of Your Results

Adherence to rigorous quality control (QC) is paramount for generating reliable and reproducible data.

Rationale: QC procedures validate the performance of the test system, including the media, inoculum, incubation conditions, and the activity of the antimicrobial agents.

QC Strains and Expected MIC Ranges:

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Gatifloxacin0.03 - 0.12
Escherichia coli ATCC® 25922™Gatifloxacin0.008 - 0.03
Pseudomonas aeruginosa ATCC® 27853™Gatifloxacin0.25 - 2

Note: These ranges are for the parent compound Gatifloxacin and should be used to validate the assay system. The expected ranges for N-Boc-desmethoxy Gatifloxacin will need to be established through internal studies.

QC Frequency:

  • QC testing should be performed each time a new batch of reagents or media is used.

  • Routine QC testing should be conducted weekly.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No growth in control wells/plates Inoculum too dilute, inactive bacteria, improper incubationVerify inoculum preparation, use fresh bacterial cultures, check incubator temperature
Growth in sterility control Contamination of media or reagentsUse aseptic technique, check sterility of all components
Inconsistent MIC results Inaccurate inoculum density, improper dilution of compoundStandardize inoculum preparation, verify pipetting accuracy
Precipitation of test compound Poor solubility in assay mediumDecrease the starting concentration, try a different co-solvent (ensure solvent control is included)
QC results out of range Degraded antimicrobial agent, incorrect inoculum density, media issuesUse fresh antimicrobial stock, re-verify all procedural steps

Conclusion and Future Directions

This application note provides a comprehensive and robust framework for the initial in vitro antibacterial evaluation of N-Boc-desmethoxy Gatifloxacin. By following these CLSI-aligned protocols and understanding the rationale behind each step, researchers can generate high-quality, reproducible data. The determination of the MIC will provide a quantitative measure of the compound's potency, while the disk diffusion assay will offer a qualitative assessment of its activity.

Further studies may include time-kill assays to determine if the compound is bactericidal or bacteriostatic, and testing against a broader panel of clinical isolates, including resistant strains, to fully characterize its antibacterial spectrum. The potential for the N-Boc group to act as a prodrug moiety could be investigated through experiments analyzing the conversion of the compound to its active form in the presence of bacterial enzymes.

References

  • Antimicrobial activity of fluoroquinolones and other antibiotics on 1116 clinical gram-positive and gram-negative isolates. PubMed. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Fluoroquinolones - 5 Minute Antimicrobials. YouTube. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]

  • Comparison of in vitro susceptibilities of ocular bacterial isolates to gatifloxacin and other topical antibiotics. PubMed. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. National Institutes of Health. [Link]

  • Synthesis and in Vitro Antibacterial Activity of a Series of Novel Gatifloxacin Derivatives. PubMed. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. [Link]

  • How to make stock solution of peptide antibiotics? ResearchGate. [Link]

  • 3 METHODS. [Link]

  • Supplemental Material I. Solubility Estimates of Boc Derivatives. [Link]

  • Fluoroquinolone Resistance and Screening Methods. Hardy Diagnostics. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Preparation and in vitro antibacterial evaluation of gatifloxacin mucoadhesive gellan system. DARU Journal of Pharmaceutical Sciences. [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia Laboratories. [Link]

  • The in vitro impact of moxifloxacin and gatifloxacin concentration (0.5% vs 0.3%) and the addition of benzalkonium chloride on antibacterial efficacy. PubMed. [Link]

  • Reproducibility of control strains for antibiotic susceptibility testing. PubMed. [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. [Link]

  • Chemical structure of Boc-protecting group. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Optimization design of solution preparation methods of three poorly soluble drugs of clinical use in infusions on orthogonal test and evaluation of stability study. National Institutes of Health. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities. PubMed Central. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PubMed. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Antibacterial Stock Preparation. iGEM. [Link]

  • Gatifloxacin. PharmaCompass.com. [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Antimicrobial material which is insoluble in water. When I dissolve in DMSO and diluted, it precipitated? ResearchGate. [Link]

  • Boiling water-catalyzed neutral and selective N-Boc deprotection. Royal Society of Chemistry. [Link]

  • Gatifloxacin sesquihydrate. National Institutes of Health. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

  • What is Gatifloxacin used for? Patsnap Synapse. [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of N-Boc-desmethoxy Gatifloxacin in Drug Metabolism Studies

Abstract This technical guide details the strategic application of N-Boc-desmethoxy Gatifloxacin as a critical research tool for elucidating the metabolic pathways of fluoroquinolone antibiotics. By leveraging the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of N-Boc-desmethoxy Gatifloxacin as a critical research tool for elucidating the metabolic pathways of fluoroquinolone antibiotics. By leveraging the specific structural modifications of this compound—the removal of the C8-methoxy group and the introduction of a tert-Butyloxycarbonyl (Boc) protecting group on the piperazine ring—researchers can conduct highly specific in vitro experiments. This document provides the scientific rationale and step-by-step protocols for using N-Boc-desmethoxy Gatifloxacin in comparative metabolic stability assays and metabolite profiling studies. The methodologies described herein enable the precise assessment of the metabolic contribution of the piperazine moiety and facilitate the identification of secondary metabolic pathways, offering invaluable insights for drug development professionals.

Introduction: Deconstructing N-Boc-desmethoxy Gatifloxacin

N-Boc-desmethoxy Gatifloxacin is a synthetically modified derivative of Gatifloxacin, a fourth-generation 8-methoxy fluoroquinolone antibiotic.[1][2] To understand its application, one must first appreciate its distinct structural features:

  • Gatifloxacin Core: The foundational structure is known for its broad-spectrum antibacterial activity, which it achieves by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] While Gatifloxacin itself undergoes limited metabolism in humans, with over 80% excreted unchanged in the urine, understanding any potential biotransformation is key to predicting drug-drug interactions and off-target effects.[1][2]

  • "desmethoxy" Modification: This signifies the removal of the methoxy group (-OCH3) at the C-8 position of the quinolone ring. The C8-methoxy group is known to influence the pharmacokinetic profile and reduce the phototoxic potential of fluoroquinolones.[4] Studying a desmethoxy analogue allows researchers to investigate how this structural change impacts metabolic stability and pathways compared to parent 8-methoxy quinolones like Gatifloxacin and Moxifloxacin.[5][6]

  • "N-Boc" Protecting Group: A tert-Butyloxycarbonyl (Boc) group is attached to the secondary amine of the 3-methylpiperazine side chain. In synthetic chemistry, the Boc group is a robust protecting group used to prevent the highly reactive amine from participating in unwanted side reactions.[7] In a metabolic context, its presence serves a strategic purpose: it sterically hinders and electronically deactivates the nitrogen, effectively blocking common metabolic reactions at this site, such as oxidation or conjugation.[7][8]

The logical purpose of N-Boc-desmethoxy Gatifloxacin is, therefore, not as a therapeutic agent, but as a mechanistic tool . By comparing its metabolic fate against its unprotected counterpart (desmethoxy-Gatifloxacin), researchers can precisely delineate the role of the piperazine amine in the overall metabolism of the molecule.

Application I: Comparative Metabolic Stability Assessment

Scientific Rationale: Metabolic stability is a critical parameter in early drug discovery, providing an estimate of a compound's half-life and intrinsic clearance (CLint).[9] An in vitro assay using human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes, is a standard method for this assessment.[10][11]

By incubating both desmethoxy-Gatifloxacin (Compound A) and N-Boc-desmethoxy Gatifloxacin (Compound B) with HLMs, we can quantify the contribution of the piperazine amine to metabolic clearance. A significantly longer half-life for Compound B would strongly indicate that the piperazine nitrogen is a primary site of metabolic attack ("metabolic soft spot"). Conversely, similar half-lives would suggest that metabolism occurs predominantly elsewhere on the molecule.

Protocol 2.1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of desmethoxy-Gatifloxacin and N-Boc-desmethoxy Gatifloxacin.

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • Test Compounds: desmethoxy-Gatifloxacin, N-Boc-desmethoxy Gatifloxacin (10 mM stock in DMSO)

  • Positive Control: Testosterone or Verapamil (10 mM stock in DMSO)

  • NADPH Regeneration System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • 0.1 M Potassium Phosphate Buffer, pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid and internal standard (e.g., Tolbutamide, 50 ng/mL)

  • 96-well incubation plates and analytical plates

Methodology:

  • Preparation of Incubation Mixture:

    • Thaw HLMs on ice. Dilute to a final concentration of 0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare the NADPH Regeneration System according to the manufacturer's instructions.

    • Prepare working solutions of test compounds and positive control by diluting the 10 mM stock to 100 µM in buffer (1% DMSO final).

  • Incubation:

    • Add 196 µL of the HLM suspension to each well of a 96-well plate.

    • Add 2 µL of the 100 µM test compound working solution to respective wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 2 µL of the prepared NADPH Regeneration System. This is the T=0 time point for the reaction wells.

    • For negative controls (-NADPH), add 2 µL of phosphate buffer instead. This distinguishes enzymatic degradation from chemical instability.[12]

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring 50 µL of the incubation mixture to a new 96-well plate containing 150 µL of ice-cold ACN with internal standard.

    • The T=0 sample is taken immediately after adding the NADPH solution.

  • Sample Processing & Analysis:

    • Seal the quenching plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13]

Data Analysis:

  • Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log (% remaining) versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Concentration) .[14]

Data Presentation: Expected Outcomes
CompoundStructurePredicted t½ (min)Predicted CLint (µL/min/mg)Interpretation
A: desmethoxy-GatifloxacinGatifloxacin core, free piperazine amine~25~27.7Moderate to high clearance
B: N-Boc-desmethoxy GatifloxacinGatifloxacin core, Boc-protected amine> 120< 5.8Low clearance, metabolically stable
Control: TestosteroneKnown CYP3A4 substrate~15~46.2Validates enzyme activity

Note: Data are hypothetical and for illustrative purposes.

Workflow Visualization

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Processing & Analysis P1 Prepare HLM Suspension (0.5 mg/mL) I1 Pre-incubate HLM + Compound P1->I1 P2 Prepare Test Compounds (1 µM final) P2->I1 P3 Prepare NADPH System I2 Initiate Reaction with NADPH P3->I2 I1->I2 10 min I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 Q1 Quench with ACN + Internal Standard I3->Q1 Transfer 50 µL C1 Centrifuge (Protein Precipitation) Q1->C1 A1 LC-MS/MS Analysis C1->A1 Supernatant Data Calculate t½ & CLint A1->Data

Caption: Workflow for the in vitro metabolic stability assay.

Application II: Metabolite Identification and Profiling

Scientific Rationale: Identifying the structures of metabolites is fundamental to understanding drug disposition and predicting potential safety liabilities. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, as it provides accurate mass measurements that can be used to determine elemental compositions.[15][16][17]

Using N-Boc-desmethoxy Gatifloxacin simplifies the metabolite profile. By blocking the primary metabolic site (the piperazine nitrogen), biotransformations at other, less favorable positions become more apparent. This "metabolic shunting" allows for the confident identification of minor metabolites that might otherwise be masked by the more abundant products formed from the unprotected analogue.

Protocol 3.1: In Vitro Metabolite Profiling

Objective: To identify and compare the metabolites of desmethoxy-Gatifloxacin and N-Boc-desmethoxy Gatifloxacin.

Methodology: This protocol follows the same incubation procedure as Protocol 2.1, with two key modifications:

  • Higher Substrate Concentration: Use a final substrate concentration of 10 µM to generate sufficient quantities of metabolites for detection.

  • Longer Incubation Time: Use a single, longer incubation time point (e.g., 60 or 90 minutes) to maximize metabolite formation.

Sample Analysis:

  • Analyze the supernatant from the quenched and centrifuged samples using a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).

  • Acquire data in both full scan MS and data-dependent MS/MS modes. The full scan provides accurate masses of parent and potential metabolites, while the MS/MS spectra provide fragmentation data for structural elucidation.[18]

  • Process the data using metabolite identification software. The software should search for potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) by looking for expected mass shifts from the parent drug.

Data Presentation: Expected Metabolites
Parent CompoundPredicted Metabolite (M)BiotransformationMass ShiftInterpretation
desmethoxy-Gatifloxacin M1N-Oxidation (piperazine)+15.99 DaPrimary pathway, blocked in N-Boc version
M2N-dealkylation (piperazine)-42.05 DaPrimary pathway, blocked in N-Boc version
M3Hydroxylation (quinoline)+15.99 DaMinor pathway, more visible with N-Boc version
N-Boc-desmethoxy-Gatifloxacin M3Hydroxylation (quinoline)+15.99 DaBecomes a major observable metabolite
M4Hydroxylation (cyclopropyl)+15.99 DaMinor pathway, now detectable
M5Oxidative de-Boc-100.05 DaPotential artifact/metabolite if Boc group is labile

Note: Data are hypothetical and for illustrative purposes.

Comparative Metabolism Visualization

G cluster_A Metabolism of desmethoxy-Gatifloxacin cluster_B Metabolism of N-Boc-desmethoxy-Gatifloxacin A desmethoxy- Gatifloxacin M1 M1: N-Oxide A->M1 +O (Major) M2 M2: N-dealkylated A->M2 -C3H6 (Major) M3a M3: Hydroxylated Core A->M3a +O (Minor) B N-Boc-desmethoxy- Gatifloxacin M3b M3: Hydroxylated Core B->M3b +O (Apparent Major) M4 M4: Hydroxylated Cyclopropyl B->M4 +O (Now Detectable) Blocked B->Blocked Metabolism Blocked at Piperazine-N

Sources

Method

N-Boc-desmethoxy Gatifloxacin for impurity profiling of fluoroquinolones

Application Note & Protocol Topic: N-Boc-desmethoxy Gatifloxacin for Impurity Profiling of Fluoroquinolones Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: N-Boc-desmethoxy Gatifloxacin for Impurity Profiling of Fluoroquinolones Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The safety and efficacy of pharmaceutical products are paramount, necessitating stringent control over impurities. For synthetic antibiotics like Gatifloxacin, a fourth-generation fluoroquinolone, impurity profiling is a critical component of quality control mandated by regulatory bodies.[1][2] This document provides a detailed technical guide on the identification and quantification of N-Boc-desmethoxy Gatifloxacin, a potential process-related impurity in Gatifloxacin synthesis. We will explore the scientific rationale behind the analytical strategy, present a robust High-Performance Liquid Chromatography (HPLC) method for quantification, and detail a Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for identity confirmation. This guide is designed to provide drug development professionals with the necessary tools to implement a self-validating and reliable impurity control strategy.

The Imperative of Impurity Profiling in Fluoroquinolones

Fluoroquinolones are a class of potent, broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4] Their complex multi-step synthesis, however, can lead to the formation of various impurities, including unreacted starting materials, intermediates, and degradation products.[1][2] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability. Therefore, regulatory agencies worldwide require rigorous impurity profiling to ensure that any impurity is identified and controlled within acceptable toxicological limits, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[1]

Gatifloxacin, a fourth-generation fluoroquinolone, is no exception.[1][3] One potential process-related impurity is N-Boc-desmethoxy Gatifloxacin. Its presence typically points to specific pathways in the synthetic route, making it a key analytical target.

Unpacking the Impurity: N-Boc-desmethoxy Gatifloxacin

To understand the analytical challenge, we must first examine the molecular structures involved.

  • Gatifloxacin: The active pharmaceutical ingredient (API). Its structure features a core quinolone ring, a fluorine atom at C-6, a methoxy group at C-8, and a methylpiperazinyl substituent at C-7.

  • N-Boc-desmethoxy Gatifloxacin: The impurity. Its name reveals two critical structural modifications compared to the API:

    • des-Methoxy: The methoxy group (-OCH₃) at the C-8 position is absent. This suggests it may be formed from a synthetic intermediate before the methoxy group is introduced.

    • N-Boc: The piperazine ring's secondary amine is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis, used to temporarily mask the reactivity of an amine.[5][6][7] Its presence in an impurity indicates an incomplete deprotection step during synthesis.

The structural differences are visualized below.

Caption: Comparison of Gatifloxacin and its process-related impurity.

A Validated Analytical Strategy

A robust analytical strategy for impurity profiling relies on two pillars: separation & quantification and identification & confirmation . High-Performance Liquid Chromatography (HPLC) is the industry standard for the former, while Mass Spectrometry (MS) is the definitive tool for the latter.[8][9] The availability of a certified reference standard for N-Boc-desmethoxy Gatifloxacin is essential for method development, validation, and routine analysis.[1]

The logical workflow for this analysis is as follows:

Caption: Overall workflow for impurity identification and quantification.

Protocol 1: Quantification by Stability-Indicating HPLC-UV

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of N-Boc-desmethoxy Gatifloxacin in a Gatifloxacin sample. The method is designed to be stability-indicating, meaning it can resolve the main component and the impurity from potential degradation products.[10]

Principle of the Method

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Gatifloxacin, being more polar than the N-Boc protected impurity (due to the free amine on the piperazine ring), will elute earlier. The large, hydrophobic Boc group on the impurity increases its retention time on the C18 column, allowing for excellent separation. Quantification is achieved by comparing the peak area of the impurity in the sample to that of a known concentration of the reference standard.

Materials and Instrumentation
  • Reference Standards: Gatifloxacin, N-Boc-desmethoxy Gatifloxacin.

  • Solvents: Acetonitrile (HPLC Grade), Purified Water (18.2 MΩ·cm).

  • Reagents: Orthophosphoric Acid (AR Grade), Triethylamine (HPLC Grade).

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Buffer (Aqueous Phase): Prepare a 25 mM phosphate buffer. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. The acidic pH ensures that the carboxylic acid and amine functionalities on the molecules are protonated, leading to sharp, symmetrical peaks.

  • Organic Phase: Acetonitrile.

  • Filter both phases through a 0.45 µm membrane filter and degas thoroughly.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (Impurity): Accurately weigh ~5 mg of N-Boc-desmethoxy Gatifloxacin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Further dilute the stock solution to a final concentration of approximately 1.0 µg/mL. This concentration typically corresponds to a 0.1% impurity level relative to the sample.

  • Sample Solution: Accurately weigh ~25 mg of Gatifloxacin API into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 1000 µg/mL (1 mg/mL).

Step 3: Chromatographic Analysis

  • Set up the HPLC system with the conditions specified in the table below.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (five replicates) to establish system suitability.

  • Inject the Sample Solution.

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving moderately polar compounds. The length provides high efficiency for separating related substances.
Mobile Phase Gradient Elution (see table below)A gradient is necessary to elute both the more polar Gatifloxacin and the less polar impurity within a reasonable time while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.[11]
Detection (UV) 293 nmFluoroquinolones exhibit strong UV absorbance around this wavelength, providing good sensitivity.[10]
Injection Vol. 10 µLA small volume to prevent peak distortion and column overload.

Mobile Phase Gradient Program:

Time (min) % Aqueous (Buffer pH 3.0) % Acetonitrile
0 85 15
20 50 50
25 20 80
30 20 80
31 85 15

| 40 | 85 | 15 |

Step 4: System Suitability and Calculations

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the impurity peak.

    • %RSD for Peak Area: ≤ 5.0% for five replicate injections of the standard.

    • Resolution: ≥ 2.0 between Gatifloxacin and N-Boc-desmethoxy Gatifloxacin.

  • Calculation: Calculate the percentage of the impurity in the Gatifloxacin sample using the external standard formula: % Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Protocol 2: Identity Confirmation by LC-MS

While HPLC provides quantitative data based on retention time, it does not definitively prove the identity of a peak. LC-MS is used to confirm that the peak eluting at the expected retention time has the correct mass-to-charge ratio (m/z) for N-Boc-desmethoxy Gatifloxacin.

Principle of the Method

The sample is first separated using the same or a similar LC method. The column eluent is then directed into a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique that generates intact protonated molecules [M+H]⁺, which is ideal for fluoroquinolones.[12] The mass analyzer then measures the m/z of this ion, providing a direct measurement of the molecule's monoisotopic mass.

Detailed Experimental Protocol

Step 1: Instrumentation and Reagents

  • System: LC system coupled to a Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Mobile Phase: Use volatile buffers compatible with MS, such as 0.1% formic acid in water (Aqueous) and 0.1% formic acid in acetonitrile (Organic). Phosphate buffers are non-volatile and must not be used.

  • Sample: Use the same sample solution prepared for the HPLC analysis (1 mg/mL).

Step 2: LC-MS Analysis

  • Develop an LC gradient using the formic acid-based mobile phase that provides similar separation to the HPLC-UV method.

  • Set the mass spectrometer parameters as outlined in the table below.

ParameterRecommended SettingRationale
Ionization Mode ESI Positive [M+H]⁺Fluoroquinolones readily accept a proton on the piperazine nitrogen, making positive mode highly sensitive.[12]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the droplets to release ions into the gas phase.
Drying Gas Flow 8 - 12 L/minAssists in desolvation and prevents solvent clusters.
Mass Range 100 - 1000 m/zCovers the expected molecular weights of the API and its related impurities.

Step 3: Data Interpretation

  • Theoretical Mass Calculation:

    • Formula: C₂₃H₂₈FN₃O₅

    • Monoisotopic Mass: 459.2016

    • Expected [M+H]⁺: 460.2094 m/z

  • Analysis:

    • Extract the ion chromatogram for m/z 460.21 ± 0.01.

    • Confirm that a peak appears at the retention time corresponding to the impurity peak in the HPLC-UV analysis.

    • Examine the mass spectrum of this peak and confirm that the most abundant ion matches the expected m/z for the protonated molecule. High-resolution mass spectrometry (HRMS) should provide a mass accuracy of < 5 ppm.

References

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]

  • Gatifloxacin-impurities. Pharmaffiliates. [Link]

  • Gatifloxacin EP Impurities & USP Related Compounds. SynThink. [Link]

  • Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific. [Link]

  • Gatifloxacin Impurities and Related Compound. Veeprho. [Link]

  • Fluoroquinolones: Official and Reported Methods of Analysis (Review). ResearchGate. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health (NIH). [Link]

  • Gatifloxacin-impurities. Pharmaffiliates. [Link]

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. National Institutes of Health (NIH). [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Institutes of Health (NIH). [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. SpringerLink. [Link]

  • Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]

  • Gatifloxacin Desmethoxy N-Boc. Allmpus. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. MDPI. [Link]

Sources

Application

Application Note &amp; Protocol: Establishing a Comprehensive Stability Profile for N-Boc-desmethoxy Gatifloxacin

Introduction N-Boc-desmethoxy gatifloxacin is a chemically modified derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] The introduction of a tert-butyloxycarbonyl (N-Boc) protecting group o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Boc-desmethoxy gatifloxacin is a chemically modified derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] The introduction of a tert-butyloxycarbonyl (N-Boc) protecting group on the piperazine ring and the removal of the C-8 methoxy group create a new chemical entity with potentially altered physicochemical and pharmacological properties. As with any new drug substance, a thorough evaluation of its stability under various environmental conditions is a critical prerequisite for further development. This document provides a comprehensive protocol for conducting forced degradation and formal stability studies on N-Boc-desmethoxy gatifloxacin, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[3][4][5][6][7]

The primary objective of this protocol is to elucidate the intrinsic stability characteristics of the molecule, identify potential degradation pathways, and establish a validated stability-indicating analytical method. This information is fundamental for determining appropriate storage conditions, retest periods, and ensuring the safety and efficacy of the active pharmaceutical ingredient (API).

Scientific Rationale & Key Considerations

The stability of N-Boc-desmethoxy gatifloxacin is influenced by two key structural modifications compared to the parent gatifloxacin molecule:

  • The N-Boc Group: The tert-butyloxycarbonyl group is a well-known protecting group for amines.[8] Its primary liability is its susceptibility to cleavage under acidic conditions, which would yield desmethoxy gatifloxacin.[9] Thermal stress can also lead to deprotection.[10] Therefore, acidic hydrolysis and thermal degradation are critical stress conditions to investigate.

  • The Fluoroquinolone Core: The quinolone ring system is known to be susceptible to photolytic and oxidative degradation.[11][12] The piperazine ring can also be a site of oxidative cleavage.[13]

This protocol is designed to systematically probe these potential degradation routes through a combination of forced degradation (stress testing) and long-term stability studies under ICH-prescribed conditions.

Prerequisite: Development of a Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is the cornerstone of any stability study. It must be able to accurately quantify the decrease in the concentration of the active drug substance and separate it from any degradation products, process impurities, or other excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[1][14]

Protocol: HPLC Method Development & Validation
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the N-Boc group suggests good retention on such a stationary phase.

  • Mobile Phase Optimization:

    • Initiate with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • The aqueous phase should be a buffer such as 20 mM potassium phosphate or ammonium acetate, with the pH adjusted to near neutrality (e.g., pH 6.0-7.0) to prevent on-column degradation.

    • Caution: Avoid highly acidic mobile phase modifiers like trifluoroacetic acid (TFA) if possible, as prolonged exposure can cause cleavage of the N-Boc group.[9] If necessary for peak shape, use the lowest possible concentration (e.g., 0.05%) and ensure fractions are neutralized or immediately analyzed if collected.

  • Detection: Monitor at a wavelength that provides maximum absorbance for N-Boc-desmethoxy gatifloxacin, likely in the range of 280-330 nm, typical for the quinolone chromophore. A PDA detector is invaluable for assessing peak purity.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The key is to demonstrate specificity by showing that degradation products do not co-elute with the main peak.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the analytical method.[11][15][16] The goal is to achieve 5-20% degradation of the drug substance.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis API N-Boc-desmethoxy Gatifloxacin API Solution Prepare 1 mg/mL Solution (e.g., in Acetonitrile:Water) API->Solution Acid Acid Hydrolysis 0.1 M HCl, 60°C Solution->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Solution->Base Oxidative Oxidative 3% H₂O₂, RT Solution->Oxidative Thermal Thermal (Solid & Solution) 80°C Solution->Thermal Photo Photolytic (ICH Q1B) Visible & UV Light Solution->Photo Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize HPLC Analyze by Validated Stability-Indicating HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS Characterize Degradants by LC-MS/MS HPLC->LCMS

Caption: Workflow for forced degradation studies.

Detailed Stress Conditions

For each condition, prepare a solution of N-Boc-desmethoxy gatifloxacin (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) and a blank solution (solvent only). Analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours) until target degradation is achieved.

Stress ConditionReagent / ParametersTypical ConditionsPrimary Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M to 1 M HCl60°CN-Boc group cleavage
Basic Hydrolysis 0.1 M to 1 M NaOH60°CQuinolone core hydrolysis
Oxidation 3% to 30% H₂O₂Room TemperatureN-Oxide formation, piperazine ring cleavage
Thermal Degradation Dry Heat (solid state) & Solution80°C or higherThermolytic N-Boc cleavage, general decomposition
Photostability ICH Q1B compliant chamberOverall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²Photolytic cleavage, quinolone ring degradation

Procedure:

  • Acid/Base Hydrolysis: Add the specified acid or base to the drug solution. At each time point, withdraw an aliquot, neutralize it (with an equimolar amount of base or acid, respectively), and dilute to the target concentration for HPLC analysis.

  • Oxidation: Add hydrogen peroxide to the drug solution. At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal: Store the solid API and the drug solution in a calibrated oven. For the solution, ensure the container is sealed to prevent evaporation.

  • Photostability: Expose the solid API and drug solution to a calibrated light source as per ICH Q1B guidelines.[6][7][15][16] A control sample should be wrapped in aluminum foil to shield it from light.

Formal (Long-Term) Stability Testing Protocol

This protocol outlines the formal stability study required for regulatory submissions, based on ICH Q1A(R2).[3][4][5]

Storage Conditions & Testing Plan

The choice of storage conditions depends on the intended climatic zone for marketing. For a global dossier, Zones I-IV should be considered. The conditions for a general case (Zone II) are presented here.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (minimum)0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Rationale:

  • Long-Term: Simulates real-time storage conditions.

  • Accelerated: Used to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability.[4]

  • Intermediate: Performed if a significant change occurs during accelerated testing.

Protocol: Execution of Formal Stability Study
  • Batch Selection: Use at least three primary batches of the API manufactured by a process representative of the final production scale.

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Sample Pulls: At each time point specified in the table above, remove samples from the stability chambers.

  • Analytical Testing: Analyze the samples using the validated stability-indicating HPLC method. The testing should cover physical, chemical, and microbiological attributes as appropriate.

    • Key Tests: Appearance, Assay (potency), Purity (degradation products), and moisture content.

  • Data Evaluation:

    • Record and trend all data.

    • Identify and, if necessary, characterize any degradation product that exceeds the identification threshold defined in ICH Q3A(R2).

    • Perform a statistical analysis of the data to establish the retest period, as described in ICH Q1E.

Logical Flow for Stability Program

Stability_Program_Logic Start Start Stability Program (3 Primary Batches) Accel Place on Accelerated (40°C/75%RH) & Long-Term (25°C/60%RH) Stability Start->Accel SixMonth Analyze at 6 Months Accel->SixMonth SigChange Significant Change at Accelerated? SixMonth->SigChange NoChange Continue Long-Term Study to Proposed Retest Period SigChange->NoChange No YesChange Initiate Intermediate Study (30°C/65%RH) SigChange->YesChange Yes Retest Establish Retest Period (Based on Long-Term and/ or Intermediate Data) NoChange->Retest IntermedData Analyze Intermediate Study Data at 6 Months YesChange->IntermedData IntermedData->Retest

Caption: Decision logic for the formal stability program.

Summary & Conclusion

This application note provides a robust framework for evaluating the stability of N-Boc-desmethoxy gatifloxacin. The protocol emphasizes a scientifically grounded approach, beginning with the development of a reliable stability-indicating method, followed by a systematic investigation of degradation pathways through forced degradation studies. The long-term stability protocol is designed to generate the necessary data to confidently establish a retest period and ensure the quality, safety, and efficacy of the API throughout its lifecycle. Adherence to these protocols will generate a comprehensive stability package suitable for regulatory review and will provide critical insights for formulation development and packaging selection.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][4][5]

  • Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences. [Link][1]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][15][16]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link][9]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. [Link][11]

  • ICH Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link][5]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link][10]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link][6]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. National Institutes of Health (NIH). [Link][12]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link][8]

  • Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops. ACS Omega. [Link][14]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food & Drug Administration (FDA). [Link][7]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link][13]

  • Gatifloxacin | C19H22FN3O4 | CID 5379. PubChem - National Institutes of Health (NIH). [Link][2]

Sources

Method

Application Note: Preparation of Stock Solutions of N-Boc-desmethoxy Gatifloxacin

Introduction N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen and the removal of the methoxy group alters the molecule's physicochemical properties, which is a critical consideration in drug development and in-vitro studies.[3][4] Accurate and consistent preparation of stock solutions is fundamental for reliable experimental results. This document provides a detailed protocol and best practices for the preparation of N-Boc-desmethoxy Gatifloxacin stock solutions, ensuring their stability and proper handling for research applications.

Scientific Principles of Solvent Selection

The solubility of a compound is dictated by its molecular structure. Gatifloxacin itself is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with approximate solubilities of 1 mg/mL and 10 mg/mL, respectively.[5] It exhibits limited solubility in aqueous buffers.[5] The addition of the bulky and non-polar Boc group to form N-Boc-desmethoxy Gatifloxacin is expected to increase its lipophilicity, thereby enhancing its solubility in organic solvents while further decreasing its solubility in aqueous media.

For most non-polar to moderately polar compounds, aprotic polar solvents are an excellent first choice. Based on the data for the parent compound, Gatifloxacin, the following solvents are recommended for initial solubility testing and stock solution preparation of its N-Boc-desmethoxy derivative:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds.

  • Dimethylformamide (DMF): Another polar aprotic solvent that is a good alternative to DMSO.

Methanol is also a potential solvent, as indicated for Desmethoxy Gatifloxacin Trifluoroacetate.[6] However, due to the presence of the Boc group, DMSO and DMF are likely to be more effective.

Core Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a high-concentration stock solution of N-Boc-desmethoxy Gatifloxacin. It is crucial to use high-purity, anhydrous solvents to minimize degradation and ensure the stability of the stock solution.

Materials and Equipment
  • N-Boc-desmethoxy Gatifloxacin solid

  • Anhydrous, high-purity DMSO or DMF

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling Weigh_Compound 1. Weigh Compound Add_Solvent 2. Add Solvent Weigh_Compound->Add_Solvent Precise Measurement Vortex 3. Vortex Add_Solvent->Vortex Initial Mixing Sonicate 4. Sonicate (Optional) Vortex->Sonicate Visual_Inspect 5. Visual Inspection Sonicate->Visual_Inspect Ensure Complete Dissolution Aliquot 6. Aliquot Visual_Inspect->Aliquot Clear Solution Store 7. Store at -20°C Aliquot->Store Prevent Freeze-Thaw Cycles

Caption: Workflow for preparing N-Boc-desmethoxy Gatifloxacin stock solutions.

Step-by-Step Methodology
  • Pre-weighing Preparation: Allow the vial of N-Boc-desmethoxy Gatifloxacin to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of N-Boc-desmethoxy Gatifloxacin solid into a sterile amber glass vial using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 475.5 g/mol , dissolve 4.755 mg in 1 mL of solvent.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for at least 2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.

    • Store the aliquots at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).[7][8]

Quantitative Data Summary

ParameterRecommendationRationale & Citation
Primary Solvents Anhydrous DMSO, Anhydrous DMFGatifloxacin is soluble in these solvents; the Boc group enhances organic solvent solubility.[5]
Recommended Stock Concentration 1-10 mMA standard concentration range for in-vitro assays that balances solubility and dilution requirements.
Short-Term Storage -20°C (1 month)Standard practice for preserving the integrity of organic compounds in solution.[7]
Long-Term Storage -80°C (6 months or longer)Minimizes degradation over extended periods.[7]
Handling Protect from light, use amber vialsFluoroquinolones can be light-sensitive.

Self-Validating System and Trustworthiness

To ensure the accuracy and reliability of your experiments, it is crucial to validate the prepared stock solution.

Validation Workflow

G cluster_validation Stock Solution Validation Prepare_Stock Prepare Stock Solution Dilute Create Serial Dilutions Prepare_Stock->Dilute Analyze Analyze via HPLC-UV or LC-MS Dilute->Analyze Confirm_Purity Confirm Purity and Concentration Analyze->Confirm_Purity

Caption: Validation workflow for N-Boc-desmethoxy Gatifloxacin stock solutions.

A simple yet effective validation method involves High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). By running a small, diluted sample of the stock solution, you can confirm the compound's identity via its retention time and mass-to-charge ratio, and assess its purity by examining the chromatogram for extraneous peaks.

Conclusion

The successful preparation of N-Boc-desmethoxy Gatifloxacin stock solutions is a critical first step for any downstream application. By understanding the chemical properties of the molecule and following this detailed protocol, researchers can ensure the preparation of accurate, stable, and reliable stock solutions, thereby enhancing the reproducibility and validity of their experimental results.

References

  • PubChem. Gatifloxacin. National Institutes of Health. [Link]

  • PharmaCompass. Gatifloxacin. [Link]

  • Allergan Inc. ZYMAR® (gatifloxacin ophthalmic solution) Product Monograph. [Link]

  • Google Patents.
  • Al-Shamsan, A. (2014). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Saudi Pharmaceutical Journal, 23(4), 437-444. [Link]

  • Patel, D. B., et al. (2021). Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment. Journal of Applied Pharmaceutical Science, 11(08), 108-116. [Link]

  • ResearchGate. Development and Validation of Stability-Indicating High Performance Liquid Chromatography Method to Analyze Gatifloxacin In Bulk Drug and Pharmaceutical Preparations. [Link]

  • Google Patents.
  • Maggio, R. M., et al. (2013). Trends in Analytical chemistry. CONICET. [Link]

  • Google Patents.
  • Google Patents. Gatifloxacin eye drop and its preparing method.
  • PubMed. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. [Link]

  • Google Patents.
  • BioGems. Gatifloxacin. [Link]

  • Pharmaffiliates. N-Boc-Desmethoxy Gatifloxacin. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Topic: Troubleshooting Peak Tailing for N-Boc-desmethoxy Gatifloxacin in HPLC

Technical Support Center: A Senior Application Scientist's Guide Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Senior Application Scientist's Guide

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for diagnosing and resolving peak tailing issues specifically for N-Boc-desmethoxy Gatifloxacin, a compound representative of many modern basic pharmaceuticals analyzed by reverse-phase HPLC.

Understanding the Core Problem: Why Does N-Boc-desmethoxy Gatifloxacin Tailing Occur?

Peak tailing, defined as a peak asymmetry factor (As) greater than 1.2, is one of the most common chromatographic challenges.[1] For a basic compound like N-Boc-desmethoxy Gatifloxacin, the primary cause is almost always a secondary retention mechanism occurring alongside the desired hydrophobic interaction.[1][2]

The stationary phases in most reverse-phase columns are silica-based. Even with advanced bonding and end-capping, residual silanol groups (Si-OH) remain on the silica surface.[2] These silanols are acidic and can become ionized (Si-O⁻), especially at mid-range pH values.[1][3] Your basic analyte, which contains amine functional groups, will be protonated (positively charged) in the mobile phase. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups, delaying a fraction of the analyte molecules and causing the characteristic tailing.[1][4]

This guide will walk you through a systematic process to identify the specific cause of this interaction in your method and eliminate it.

Diagnostic Workflow for Peak Tailing

Before making random changes, it's crucial to follow a logical diagnostic path. The following workflow illustrates the recommended sequence of troubleshooting steps, starting from the most probable and easiest-to-address causes.

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_ph Q: Is Mobile Phase pH optimized for a basic analyte (e.g., pH 2.5 - 3.5)? start->check_ph adjust_ph A: Adjust mobile phase to pH 2.5-3.0 using a suitable buffer (e.g., phosphate). See FAQ 1. check_ph->adjust_ph No check_column Q: Is a modern, high-purity, end-capped column being used? check_ph->check_column Yes solved Problem Resolved adjust_ph->solved change_column A: Switch to a column designed for basic compounds (Type B Silica). See FAQ 2. check_column->change_column No check_overload Q: Has sample overload been ruled out? check_column->check_overload Yes change_column->solved reduce_load A: Perform serial dilution study. Reduce concentration or injection volume. See FAQ 3. check_overload->reduce_load No check_physical Q: Has the column's physical integrity (voids, blockage) been checked? check_overload->check_physical Yes reduce_load->solved flush_column A: Perform column reversal and flush. See FAQ 2 for protocol. check_physical->flush_column No check_system Advanced Troubleshooting: - Minimize Extra-Column Volume (FAQ 4) - Check for Metal Chelation (FAQ 2) - Verify Sample Solvent (FAQ 3) check_physical->check_system Yes / Unresolved flush_column->solved

Caption: A step-by-step diagnostic workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

FAQ 1: Could my mobile phase pH be the problem?

Answer: Yes, this is the most critical parameter for controlling the peak shape of basic compounds. The goal is to suppress the ionization of the residual silanol groups on the stationary phase. Since silanols are acidic, operating at a low pH ensures they are fully protonated (Si-OH) and neutral.[1][4] This eliminates the strong ionic attraction to your protonated basic analyte, dramatically improving peak shape.

Troubleshooting Protocol: Mobile Phase pH Optimization

  • Target pH Range: Aim for a mobile phase pH of 2.5 to 3.5. This is well below the pKa of silanol groups (typically ~3.8-4.5), ensuring they remain non-ionized.[4]

  • Buffer Selection: Use a buffer to maintain a stable pH. Unbuffered mobile phases can have their pH altered by the sample diluent or atmospheric CO₂, leading to inconsistent results.[4]

  • Preparation:

    • Accurately prepare the aqueous buffer component (e.g., 20-50 mM potassium phosphate or ammonium formate).

    • Crucially, adjust the pH of the aqueous solution before mixing it with the organic modifier (e.g., acetonitrile, methanol). The apparent pH will shift after adding the organic solvent, but it's the pH of the aqueous portion that controls the ionization state.[4]

    • Filter the buffer through a 0.45 µm or 0.22 µm filter before use to protect your system.[5]

  • Testing: Analyze your standard using the pH-adjusted mobile phase. You should observe a significant improvement in peak symmetry.

Buffer SystemTypical pH RangeVolatility (LC-MS)Notes
Phosphate Buffer2.1 - 3.1 / 6.2 - 8.2NoExcellent buffering capacity. Ideal for UV detection.
Formate Buffer2.8 - 4.8YesVolatile and suitable for LC-MS applications.
Acetate Buffer3.8 - 5.8YesGenerally too high a pH for suppressing silanol interactions.

Expert Tip: While low pH is excellent for peak shape, be aware that it can decrease the retention time of basic analytes.[1][4] If your peak now elutes too early, you can compensate by decreasing the percentage of the organic modifier in your mobile phase.

FAQ 2: Is my column suitable for this analysis, or is it compromised?

Answer: Not all C18 columns are created equal. The underlying silica chemistry and physical condition of the column bed are critical.

  • Column Chemistry: Older columns (Type A silica) often have higher trace metal content and more active, acidic silanol groups, which exacerbate tailing for basic compounds.[2] Modern, high-purity, fully end-capped columns (Type B silica) are specifically designed to minimize these surface interactions and are strongly recommended.[2][4]

  • Physical Integrity: Over time and under high pressure or harsh pH conditions, the packed bed at the column inlet can settle, creating a void.[4][6] A void disrupts the flow path, causing band broadening and distorted peaks.[4] Similarly, a partially blocked inlet frit can cause the same issue.[6][7]

Troubleshooting Protocol: Column Health Assessment

  • Evaluate Column Type: Check your column's specifications. If you are not using a high-purity, end-capped column, switching to one is the most effective long-term solution.

  • Check for Voids/Blockages:

    • Disconnect the column from the detector and direct the outlet to a beaker.

    • Set the flow rate to a low value (e.g., 0.1 mL/min) and reverse the flow direction through the column.

    • Gradually increase the flow rate and flush with a strong, appropriate solvent (e.g., 100% Acetonitrile or Methanol) for at least 10-20 column volumes.[1] This can wash contaminants off the inlet frit.

    • Return the column to the normal flow direction and re-equilibrate with the mobile phase. If the peak shape improves, a blockage was the likely cause. Note that this fix for a void is often temporary.[4]

  • Consider Metal Chelation: Some basic compounds can chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix, causing tailing.[2][4] If you suspect this, you can try adding a weak chelating agent like 0.1% EDTA to the mobile phase, or switch to a column known for ultra-low metal content.[4]

FAQ 3: Am I overloading the column or using the wrong sample solvent?

Answer: Yes, both can cause significant peak tailing even with an optimal mobile phase and a good column.

  • Column Overload: While we often think of mass overload in the context of preparative chromatography, it can occur at analytical scales. The problematic secondary sites (silanols) are present in a finite number. If you inject too much analyte, these sites become saturated, leading to a distorted peak shape.[5][6]

  • Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile for a mobile phase of 30% Acetonitrile), the sample doesn't properly focus at the head of the column. It spreads out in the strong solvent plug, resulting in a broad and often tailing peak.[7][8]

Troubleshooting Protocol: Injection Optimization

  • Assess Column Overload:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

    • Inject the same volume of each dilution.

    • Observe the peak shape. If the asymmetry factor improves significantly as the concentration decreases, you are experiencing column overload.[6]

    • Solution: Reduce the sample concentration or the injection volume.[5]

  • Verify Sample Solvent:

    • The Golden Rule: Whenever possible, dissolve and inject your sample in the mobile phase itself.[5][9]

    • If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte. If you must use a stronger solvent, reduce the injection volume to minimize the effect.

FAQ 4: Could my HPLC system itself be contributing to the tailing?

Answer: This is less common for specific peak tailing (which is usually chemical) but is a major cause of general peak broadening that can be perceived as tailing. The issue is "extra-column volume" or "dead volume." This refers to all the volume the sample travels through outside of the packed column bed, including tubing, fittings, and the detector flow cell.[6][8] Excessive dead volume allows the sample band to diffuse and spread out, reducing efficiency and distorting peak shape.

Troubleshooting Protocol: Minimizing Extra-Column Volume

  • Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.12 mm or 0.005") and the shortest possible length to connect the injector, column, and detector.[10]

  • Fittings: Ensure you are using the correct ferrules and that they are properly seated in the port. A poor connection can create a small void, adding to the dead volume.

  • Guard Column: While useful for protecting the analytical column, a guard column can add dead volume and contribute to band broadening if not packed efficiently or connected properly. Remove it temporarily to see if peak shape improves.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Alam, M. S., et al. (2014). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Pharmaceutical Analysis, 4(5), 338-346. Retrieved from [Link]

  • Sultana, N., et al. (2014). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Brazilian Journal of Pharmaceutical Sciences, 50(1). Retrieved from [Link]

  • Jain, P. S., et al. (2020). Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin. Scholars.Direct. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Jain, P. S., et al. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences, 3(6), 49-60. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Elizabeth, V. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2002, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Boc-Desmethoxy Gatifloxacin Synthesis

Welcome to the technical support center for the synthesis of N-Boc-desmethoxy Gatifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Boc-desmethoxy Gatifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. As the direct synthesis protocol for N-Boc-desmethoxy Gatifloxacin is not widely published, this guide synthesizes established principles of N-Boc protection and fluoroquinolone chemistry to provide a robust framework for your experimental work.

Introduction to the Synthesis

The synthesis of N-Boc-desmethoxy Gatifloxacin involves the protection of the secondary amine on the piperazine ring of desmethoxy Gatifloxacin using a tert-butyloxycarbonyl (Boc) group. This protection is a crucial step in the further functionalization of the molecule. The reaction's success hinges on carefully controlling parameters to maximize yield and purity while minimizing side reactions.

Desmethoxy Gatifloxacin, likely 1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, lacks the C-8 methoxy group present in Gatifloxacin. This structural modification may influence the electronic properties of the quinolone core and, consequently, the nucleophilicity of the piperazine amine. The C-8 methoxy group in Gatifloxacin is known to enhance its antibacterial activity by improving its interaction with DNA gyrase[1][2][3]. Its absence in the desmethoxy analog could subtly alter the reactivity of the piperazine moiety, a key consideration in optimizing the N-Boc protection reaction.

Reaction Pathway Overview

The core transformation is the reaction of the secondary amine on the piperazine ring of desmethoxy Gatifloxacin with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Reaction_Pathway cluster_reactants Reactants Desmethoxy Gatifloxacin Desmethoxy Gatifloxacin C₁₈H₁₉F₂N₃O₃ Reaction N-Boc Protection Desmethoxy Gatifloxacin->Reaction Boc_Anhydride (Boc)₂O Di-tert-butyl dicarbonate Boc_Anhydride->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Product N-Boc-desmethoxy Gatifloxacin C₂₃H₂₈FN₃O₅ Reaction->Product caption General N-Boc Protection Pathway

Caption: General workflow for the N-Boc protection of desmethoxy Gatifloxacin.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-Boc-desmethoxy Gatifloxacin in a question-and-answer format.

Question 1: The reaction is sluggish or incomplete, as indicated by TLC analysis showing significant starting material.

Answer:

Incomplete conversion is a frequent challenge and can be attributed to several factors:

  • Insufficient Reagent Stoichiometry: While a slight excess of (Boc)₂O (1.1-1.5 equivalents) is standard, a highly sterically hindered or electronically deactivated amine may require a larger excess.[4]

  • Inadequate Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions. Ensure at least one equivalent of base is used to neutralize the carboxylic acid proton of the fluoroquinolone core, with an additional equivalent to facilitate the reaction.

  • Low Reaction Temperature: While N-Boc protections are often run at 0 °C to room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Solvent Effects: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the starting material is fully dissolved. A solvent mixture, such as THF/water, can sometimes improve solubility and reaction rates for similar transformations.[4]

Troubleshooting Steps:

  • Increase (Boc)₂O: Incrementally increase the equivalents of (Boc)₂O to 2.0.

  • Optimize Base: Switch from TEA to DIPEA and ensure at least 2-3 equivalents are used.

  • Elevate Temperature: Gradually increase the reaction temperature to 40 °C and monitor closely by TLC.

  • Solvent Screen: Attempt the reaction in different aprotic solvents or a THF/water mixture.

Question 2: TLC analysis shows the formation of multiple product spots, indicating side reactions.

Answer:

The formation of byproducts is a common issue, often stemming from the reactivity of the starting material and reaction conditions.

  • Di-Boc Formation: Although less common for secondary amines, over-reaction to form a di-Boc protected species on the piperazine ring is possible under harsh conditions. This is typically less of a concern than with primary amines.

  • Reaction at other sites: The fluoroquinolone core has other potentially reactive sites. While the piperazine amine is the most nucleophilic, side reactions at the carboxylic acid or other positions can occur, especially at elevated temperatures or with highly reactive reagents.

  • Dimerization: Gatifloxacin and related compounds are known to form piperazine-linked dimers, especially during the synthesis of the core structure at high temperatures.[5] While less likely during the milder N-Boc protection step, it's a possibility to consider if reaction conditions are too harsh.

Troubleshooting Steps:

  • Lower Reaction Temperature: Perform the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Control Reagent Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Choice of Base: Use a non-nucleophilic base like DIPEA to avoid base-catalyzed side reactions.

  • Purification: If side products are unavoidable, careful column chromatography is necessary for purification.

Question 3: The product is difficult to purify, with impurities co-eluting during column chromatography.

Answer:

Purification of fluoroquinolone derivatives can be challenging due to their polarity and potential for tailing on silica gel.

  • Incomplete Reaction: Unreacted starting material can be difficult to separate from the more non-polar N-Boc protected product.

  • Residual (Boc)₂O and Byproducts: Excess (Boc)₂O and its breakdown products can contaminate the final product.

  • Polarity of Product and Starting Material: The N-Boc product is significantly less polar than the starting amine. A carefully chosen solvent system for chromatography is essential.

Troubleshooting Steps:

  • Reaction Work-up: After the reaction, a mild aqueous wash (e.g., with dilute citric acid or sodium bicarbonate solution) can help remove the basic and acidic impurities. A standard workup involves extraction with an organic solvent like dichloromethane, followed by washing with water and brine.[4]

  • Chromatography Optimization:

    • Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

    • Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing on the silica gel column.

    • Consider reverse-phase chromatography if normal-phase is ineffective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the N-Boc protection of desmethoxy Gatifloxacin?

A1: A good starting point is a 1:1.2:2 molar ratio of desmethoxy Gatifloxacin: (Boc)₂O : base (e.g., DIPEA). This can be further optimized based on reaction monitoring.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method. The N-Boc protected product will have a higher Rf value (be less polar) than the starting amine. A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).

Q3: What are the expected spectroscopic characteristics of N-Boc-desmethoxy Gatifloxacin?

A3:

  • ¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the piperazine ring will also show a shift compared to the starting material.

  • ¹³C NMR: A new carbonyl signal for the Boc group will appear around 155 ppm, and a signal for the quaternary carbon of the tert-butyl group will be seen around 80 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the N-Boc protected product (C₂₃H₂₈FN₃O₅, MW: 445.49) should be observed.[6]

Q4: What are the safety precautions for handling the reagents involved?

A4:

  • (Boc)₂O: Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DIPEA/TEA: These are corrosive and volatile bases. Handle with care in a fume hood.

  • DCM/THF: These are volatile organic solvents. Avoid inhalation and skin contact.

  • Fluoroquinolones: While Gatifloxacin itself has been associated with side effects in patients, handling the chemical intermediates requires standard laboratory safety practices to avoid exposure.[7][8]

Experimental Protocols

Optimized N-Boc Protection of Desmethoxy Gatifloxacin

This protocol is an optimized starting point and may require further refinement based on your specific experimental observations.

Materials:

  • Desmethoxy Gatifloxacin

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve desmethoxy Gatifloxacin (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material).

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve (Boc)₂O (1.3 eq) in a small amount of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirred solution of desmethoxy Gatifloxacin and DIPEA at 0 °C (ice bath).

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Analytical HPLC Method for Reaction Monitoring

This method can be adapted from published methods for Gatifloxacin analysis to monitor reaction progress and purity.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.04M ammonium acetate adjusted to pH 2.2 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm

  • Injection Volume: 10-20 µL

Data Summary Table

The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts.

EntryBase (eq)(Boc)₂O (eq)Temperature (°C)Time (h)Conversion (%)
1TEA (2.0)1.2RT12~70
2DIPEA (2.0)1.2RT12~85
3DIPEA (2.5)1.50 -> RT8>95
4DIPEA (2.5)1.5404>95 (with minor impurities)

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Monitor Monitor by TLC Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Side_Products Side Products? Incomplete->Side_Products No Increase_Reagents Increase (Boc)₂O / Base Elevate Temperature Incomplete->Increase_Reagents Yes Purification_Issue Purification Issues? Side_Products->Purification_Issue No Optimize_Conditions Lower Temperature Slow Reagent Addition Side_Products->Optimize_Conditions Yes Optimize_Purification Adjust Work-up Optimize Chromatography Consider Crystallization Purification_Issue->Optimize_Purification Yes Success Successful Synthesis Purification_Issue->Success No Increase_Reagents->Monitor Optimize_Conditions->Monitor Optimize_Purification->Success caption Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. Retrieved from [Link]

  • SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • National Institutes of Health. (2016). piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Retrieved from [Link]

  • Google Patents. (2004). WO2004069825A1 - Synthesis of gatifloxacin.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (2003). Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae. Retrieved from [Link]

  • Google Patents. (2004). WO2004101547A1 - Purification methods of gatifloxacin and a novel form of gatifloxacin.
  • Google Patents. (2009). US7531656B2 - Synthesis of gatifloxacin.
  • ASM Journals. (2001). Contribution of the C-8-Methoxy Group of Gatifloxacin to Inhibition of Type II Topoisomerases of Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (2020). fluoroquinolones: official and reported methods of analysis (review). Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. Retrieved from [Link]

  • National Institutes of Health. (2003). Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae. Retrieved from [Link]

  • Semantic Scholar. (2006). Synthesis of gatifloxacin. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Google Patents. (2012). CN102757419B - Purification method of gatifloxacin.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubMed. (2003). Contribution of the 8-methoxy group to the activity of gatifloxacin against type II topoisomerases of Streptococcus pneumoniae. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups | Download Table. Retrieved from [Link]

  • Proliant Chemicals. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • Scientia Pharmaceutica. (2013). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Retrieved from [Link]

  • PubMed. (1999). Gatifloxacin activity against quinolone-resistant gyrase: allele-specific enhancement of bacteriostatic and bactericidal activities by the C-8-methoxy group. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3. Synthetic pathways for gatifloxacin and moxifloxacin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gatifloxacin-impurities. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • Gsrs. (n.d.). 8-DEMETHOXY-8-FLUORO GATIFLOXACIN. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation scheme of a fluoroquinolone molecule with piperazine ring at the 7-position. Retrieved from [Link]

  • Wikipedia. (n.d.). Gatifloxacin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gatifloxacin | C19H22FN3O4 | CID 5379. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Boc-Desmethoxy Gatifloxacin Profiling

Domain: Analytical Chemistry / Impurity Profiling Ticket ID: REF-GAT-DEG-001 Status: Open for Consultation Introduction: The Stability Paradox Welcome to the Chromatography Solutions Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Analytical Chemistry / Impurity Profiling Ticket ID: REF-GAT-DEG-001 Status: Open for Consultation

Introduction: The Stability Paradox

Welcome to the Chromatography Solutions Technical Support Center. You are likely here because you are observing "ghost peaks" or unexplained mass shifts in your N-Boc-desmethoxy Gatifloxacin (N-Boc-DMG) samples.

This compound is a critical intermediate in the synthesis of fourth-generation fluoroquinolones. Unlike the final API (Gatifloxacin), this intermediate possesses two distinct zones of instability:

  • The N-Boc Protecting Group: Highly acid-labile.

  • The Fluoroquinolone Core (C8-H): Susceptible to photolytic defluorination and oxidative ring opening.

This guide moves beyond generic advice, providing specific troubleshooting workflows for identifying degradation products in this specific molecule.

Section 1: Diagnostic Hub (Troubleshooting FAQs)

Issue 1: "I see a dominant peak at [M-100] Da in my LC-MS spectrum. Is my standard contaminated?"

Diagnosis: Likely Acidic Hydrolysis (Boc Deprotection) . Technical Insight: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions. However, in N-Boc-DMG, the piperazine nitrogen is sufficiently basic that even the 0.1% Formic Acid or TFA used in your mobile phase can induce on-column degradation or degradation in the autosampler if the sample is left too long.

  • The Mechanism: Protonation of the carbonyl oxygen

    
     cleavage of the tert-butyl cation 
    
    
    
    release of CO₂
    
    
    formation of the free amine (Desmethoxy Gatifloxacin).
  • Mass Shift: Loss of the Boc group (

    
    ) results in a mass reduction of exactly 100.05 Da .
    
    • Note: If you see [M-56], it indicates the loss of the isobutylene moiety only (usually a fragmentation ion in the source), but [M-100] in the chromatogram indicates chemical hydrolysis.

Corrective Action:

  • Check Diluent: Ensure your sample diluent is neutral (e.g., Water/Acetonitrile 50:50). Avoid acidic diluents.

  • Reduce Autosampler Time: Analyze samples immediately after preparation.

  • Column Temperature: Lower column temperature to <30°C to reduce on-column hydrolysis kinetics.

Issue 2: "My sample turned yellow/brown, and I see a peak at [M-20] Da."

Diagnosis: Photolytic Defluorination . Technical Insight: Fluoroquinolones are notoriously photosensitive. The C6-Fluorine atom is a good leaving group under UV irradiation.

  • The Mechanism: Homolytic cleavage of the C-F bond followed by hydrogen abstraction or radical recombination.

  • Mass Shift: Replacement of Fluorine (19 Da) with Hydrogen (1 Da) results in a shift of -18 Da . If replaced by a Hydroxyl group (OH), the shift is -2 Da (19 replaced by 17).

Corrective Action:

  • Amber Glass: strictly required.

  • Lighting: Use monochromatic yellow light in the preparation lab (sodium vapor lamps).

Issue 3: "I am detecting a peak at [M+16] and [M+32]. Is this an impurity?"

Diagnosis: N-Oxidation . Technical Insight: The tertiary amines on the piperazine ring are prone to oxidation by peroxides or dissolved oxygen, forming N-oxides.

  • Mass Shift: +16 Da per oxygen atom added.

Section 2: Degradation Pathways Visualization

The following diagram maps the critical degradation nodes for N-Boc-desmethoxy Gatifloxacin. Use this to correlate your observed retention times and mass shifts.

Gatifloxacin_Degradation Parent N-Boc-Desmethoxy Gatifloxacin (Parent) Acid_Stress Acidic Stress (pH < 3) Parent->Acid_Stress Photo_Stress Photolytic Stress (UV/Vis) Parent->Photo_Stress Thermal_Stress Thermal Stress (>60°C) Parent->Thermal_Stress DesBoc Desmethoxy Gatifloxacin (Free Amine) Mass: [M-100] Acid_Stress->DesBoc Hydrolysis (-Boc) Defluoro Defluoro-Derivative (C6-H) Mass: [M-18] Photo_Stress->Defluoro C-F Homolysis Piperazine_Cleave Piperazine Ring Cleavage (Ethylenediamine analogs) Photo_Stress->Piperazine_Cleave Radical Oxidation Decarboxy Decarboxylated Product (Loss of C3-COOH) Mass: [M-44] Thermal_Stress->Decarboxy -CO2

Caption: Figure 1. Primary degradation pathways of N-Boc-desmethoxy Gatifloxacin under stress conditions.

Section 3: Forced Degradation Protocol (Workflow)

To validate your Stability Indicating Method (SIM), you must force the generation of these impurities. Do not follow a generic API protocol; use this tailored approach for the intermediate.

Stress TypeConditionTarget DegradationExpected Products (Mass Shift)
Acid Hydrolysis 0.1 N HCl, 60°C, 1-4 hours10-20%Des-Boc Amine (-100 Da)
Base Hydrolysis 0.1 N NaOH, RT, 2 hours5-15%Carboxylate Salt (No mass shift in MS, RT shift only)
Oxidation 3% H₂O₂ at RT, 1 hour10-20%N-Oxides (+16, +32 Da)
Photolytic 1.2 million lux hours (ICH Q1B)10-20%Defluoro (-18 Da), Ring Cleavage (Variable)
Thermal 80°C Dry Heat, 24 hours<10%Decarboxylated (-44 Da)

Critical Note on Acid Stress: Unlike the final API, the N-Boc intermediate is extremely sensitive to acid. Start with 0.01 N HCl at Room Temperature. If you use standard 1N HCl at 80°C, you will instantly degrade 100% of the sample into the amine, failing the "10-20% degradation" requirement for method validation.

Section 4: Analytical Decision Matrix

When you encounter an unknown peak, follow this logic gate to classify it.

Decision_Matrix Start Unknown Peak Detected Check_Mass Check Mass Difference (Δ) Start->Check_Mass Delta_100 Δ = -100 Da Check_Mass->Delta_100 Delta_18 Δ = -18 Da Check_Mass->Delta_18 Delta_16 Δ = +16 Da Check_Mass->Delta_16 Result_Boc Boc Hydrolysis (Check pH) Delta_100->Result_Boc Result_Photo Defluorination (Check Light) Delta_18->Result_Photo Result_Ox N-Oxide (Check Peroxides) Delta_16->Result_Ox

Caption: Figure 2. Rapid identification logic for common N-Boc-desmethoxy Gatifloxacin impurities.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[1]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1]

  • Hubicka, U., et al. (2013). Photodegradation of fluoroquinolones: A review of kinetics and mechanisms.Journal of AOAC International.
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones.Chemical Society Reviews. (Mechanistic detail on piperazine ring cleavage).
  • BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. (Reference for N-Boc fragmentation patterns).

Sources

Optimization

Technical Support Center: Resolving Matrix Effects in the Bioanalysis of N-Boc-desmethoxy Gatifloxacin

Welcome to the technical support guide for the bioanalysis of N-Boc-desmethoxy Gatifloxacin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of N-Boc-desmethoxy Gatifloxacin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative bioanalysis. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects in Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for bioanalysis due to its high sensitivity and selectivity.[1] However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effects," where components of the biological sample other than the analyte of interest interfere with the ionization process.[1][2] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and imprecise quantification.[1]

N-Boc-desmethoxy Gatifloxacin, a derivative of the fluoroquinolone antibiotic gatifloxacin, is susceptible to matrix effects when analyzed in complex biological matrices such as plasma, serum, or urine.[3] Endogenous components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants, can co-elute with the analyte and impact ionization efficiency.[3] Therefore, a robust bioanalytical method requires a thorough evaluation and mitigation of these effects as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5]

This guide will walk you through the common challenges and solutions for managing matrix effects in the bioanalysis of N-Boc-desmethoxy Gatifloxacin.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: My analyte signal is inconsistent and shows poor reproducibility between samples. What could be the cause?

Answer:

Inconsistent analyte signal and poor reproducibility are classic symptoms of variable matrix effects. This often occurs when the composition of the biological matrix differs between individual samples, leading to varying degrees of ion suppression or enhancement.

Causality: The co-elution of interfering substances from the biological matrix can significantly impact the ionization of N-Boc-desmethoxy Gatifloxacin in the mass spectrometer's ion source.[2][6] This interference is often not uniform across different samples, leading to the observed variability.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The first and most critical step is to improve the sample cleanup process.[1] The goal is to remove as many interfering components as possible before injecting the sample into the LC-MS/MS system.[7]

    • Protein Precipitation (PPT): This is a simple and common technique, but it may not be sufficient to remove all matrix interferences, particularly phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[9][10]

    • Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a wide range of interferences and can be highly selective for the analyte of interest.[7][11]

  • Optimize Chromatography: Chromatographic separation plays a crucial role in mitigating matrix effects.[1] By separating N-Boc-desmethoxy Gatifloxacin from co-eluting matrix components, you can minimize their impact on ionization.

    • Gradient Elution: Employ a gradient elution profile that effectively separates the analyte from the early-eluting, highly polar matrix components and the late-eluting non-polar components like phospholipids.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve optimal separation.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement.[12] By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized.[13]

FAQ 2: I am observing significant ion suppression in my plasma samples. How can I identify the source and mitigate it?

Answer:

Ion suppression is a common form of matrix effect where the presence of co-eluting compounds reduces the ionization efficiency of the analyte.[14][15] In plasma, major culprits are often phospholipids and salts.

Causality: In the electrospray ionization (ESI) source, co-eluting matrix components compete with the analyte for the available charge, leading to a decrease in the number of analyte ions that reach the mass analyzer.[2]

Troubleshooting Workflow:

IonSuppressionWorkflow A Observe Significant Ion Suppression B Post-Column Infusion Experiment to Identify Suppression Zones A->B C Analyze Blank Matrix Extract B->C D Identify Interfering Peaks (e.g., Phospholipids) C->D E Optimize Sample Preparation D->E F Refine Chromatographic Method D->F G Re-evaluate with Post-Column Infusion E->G F->G H Method Optimized G->H

Caption: Workflow for identifying and mitigating ion suppression.

Step-by-Step Protocol: Post-Column Infusion Experiment

This experiment helps to pinpoint the retention times at which ion suppression occurs.

  • Setup:

    • Infuse a standard solution of N-Boc-desmethoxy Gatifloxacin at a constant flow rate directly into the mass spectrometer's ion source post-column.

    • Simultaneously, inject a blank, extracted matrix sample onto the LC column.

  • Execution:

    • Monitor the signal of the infused analyte. A stable baseline signal should be observed.

    • When the blank matrix components elute from the column, any drop in the baseline signal indicates ion suppression at that specific retention time.

  • Analysis:

    • By correlating the suppression zones with the chromatogram of the blank matrix extract, you can identify the potential sources of interference.

Mitigation Strategies:

  • Targeted Sample Preparation:

    • Phospholipid Removal: Use specialized SPE cartridges or techniques like HybridSPE® that are designed to remove phospholipids.

    • Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique uses a high concentration of salt to precipitate proteins and separate the analyte into a water-miscible organic solvent, providing cleaner extracts than simple PPT.[16][17]

  • Chromatographic Adjustments:

    • Modify the gradient to shift the elution of N-Boc-desmethoxy Gatifloxacin away from the identified suppression zones.

    • Consider using a smaller particle size column (e.g., UPLC) for improved resolution.

FAQ 3: My method validation fails the matrix effect assessment. What are the acceptance criteria and how can I meet them?

Answer:

Regulatory guidelines from the FDA and EMA provide specific criteria for assessing matrix effects during method validation.[4][5] Failure to meet these criteria indicates that the method is not robust enough for reliable quantification.

Regulatory Acceptance Criteria (based on EMA and FDA guidelines): [5][18][19]

The matrix factor (MF) should be calculated for at least six different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.

Calculating the Matrix Factor (MF):

  • Peak Area in Presence of Matrix: Analyze a blank matrix extract spiked with the analyte at a known concentration.

  • Peak Area in Neat Solution: Analyze a standard solution of the analyte at the same concentration.

  • MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

  • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Data Presentation: Example of a Failed Matrix Effect Assessment

Matrix LotAnalyte Peak AreaIS Peak AreaMF (Analyte)MF (IS)IS-Normalized MF
185,00095,0000.850.950.89
270,00080,0000.700.800.88
395,000100,0000.951.000.95
460,00075,0000.600.750.80
5110,000115,0001.101.150.96
675,00090,0000.750.900.83
Mean 0.88
Std Dev 0.06
CV (%) 18.2% (Fails)

Strategies to Meet Acceptance Criteria:

  • Re-optimize Sample Preparation: This is the most effective approach. Consider switching to a more rigorous cleanup method like SPE if you are currently using PPT or LLE.[11][20]

  • Improve Chromatographic Separation: Ensure that the analyte peak is well-resolved from any interfering peaks.[1]

  • Verify Internal Standard Performance: If you are not using a SIL-IS, consider switching to one.[21][22] If you are already using a SIL-IS, ensure that it co-elutes perfectly with the analyte.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Boc-desmethoxy Gatifloxacin from Plasma

This protocol provides a general framework for developing a robust SPE method. Optimization will be required based on the specific sorbent and analyte properties.

Materials:

  • Plasma samples

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration buffer (e.g., 10 mM Sodium Acetate, pH 5)[11]

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Formic acid in Methanol)

  • Internal Standard (SIL-IS of N-Boc-desmethoxy Gatifloxacin)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Workflow Diagram:

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Vortex briefly.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.[11]

  • Equilibration: Equilibrate the cartridge with 1 mL of equilibration buffer.[11]

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of wash solvent to remove unbound interferences.

  • Elution: Elute N-Boc-desmethoxy Gatifloxacin and the IS with 1 mL of elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) using Acetonitrile

While less clean than SPE, PPT is a rapid sample preparation technique.[8][23]

Materials:

  • Plasma samples

  • Ice-cold Acetonitrile (ACN)

  • Internal Standard (SIL-IS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Step-by-Step Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.[23]

  • Add the internal standard solution.

  • Add 300 µL of ice-cold ACN (a 3:1 ratio of ACN to plasma).[24]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.[23]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Concluding Remarks

Resolving matrix effects is a critical aspect of developing robust and reliable bioanalytical methods for N-Boc-desmethoxy Gatifloxacin. A systematic approach that involves optimizing sample preparation, refining chromatographic conditions, and utilizing a stable isotope-labeled internal standard is essential for achieving accurate and precise results that meet regulatory standards. This guide provides a foundation for troubleshooting common issues and implementing effective solutions in your laboratory.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International - Chromatography Online. Available at: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Measurement of fluoroquinolone antibiotics from human plasma using hollow fiber liquid phase microextraction based on carrier mediated transport - ResearchGate. Available at: [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF - ResearchGate. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. Available at: [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC - NIH. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination - MDPI. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization - Chromatography Online. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. Available at: [Link]

  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]

  • Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis. Available at: [Link]

  • Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Mechanistic Investigation of Ionization Suppression in Electrospray Ionization | Request PDF. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Bioanalysis of drugs by liquid-phase microextraction coupled to separation techniques - PubMed. Available at: [Link]

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Bioanalytical Method Validation. Available at: [Link]

Sources

Troubleshooting

Purification challenges and solutions for N-Boc-desmethoxy Gatifloxacin

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of N-Boc-desmethox...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of N-Boc-desmethoxy Gatifloxacin. It is designed for researchers, chemists, and process development professionals aiming to achieve high purity and yield for this critical intermediate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is N-Boc-desmethoxy Gatifloxacin and why is its purity important?

N-Boc-desmethoxy Gatifloxacin is a key protected intermediate in the synthesis of Gatifloxacin analogues and other novel fluoroquinolone derivatives. Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1] The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperazine nitrogen, preventing side reactions in subsequent synthetic steps. The purity of this intermediate is paramount as impurities, such as process-related substances or degradation products, can carry through to the final Active Pharmaceutical Ingredient (API), compromising its safety, efficacy, and stability.[2][3]

Q2: What are the primary challenges in purifying this specific compound?

The purification of N-Boc-desmethoxy Gatifloxacin presents several distinct challenges:

  • Physical State: Unlike many final APIs, Boc-protected intermediates can often be viscous oils or amorphous, sticky solids, making them difficult to handle and resistant to crystallization.[4]

  • Structurally Similar Impurities: Impurities formed during synthesis, such as incompletely reacted starting materials or by-products from minor side reactions, are often structurally very similar to the desired product. This makes separation by standard techniques like crystallization or basic chromatography challenging.

  • Boc Group Lability: The Boc group is sensitive to acidic conditions.[5][6] Inadvertent exposure to strong acids during purification (e.g., on silica gel or during pH adjustments) can lead to premature deprotection and the generation of new impurities.

  • Formation of By-products: The tert-butyl cation (t-Bu+), a by-product of Boc group cleavage, can alkylate nucleophilic sites on the molecule, leading to t-butylated impurities.[7]

Q3: What is a typical target purity for N-Boc-desmethoxy Gatifloxacin before proceeding to the next synthetic step?

For a critical intermediate, a chromatographic purity of ≥98.5% is often desired to minimize the purification burden in the final API step. However, the exact requirement depends on the nature of the impurities and the efficiency of the subsequent purification steps. For regulatory filings, any impurity present at a level greater than 0.1% should ideally be identified and characterized.[8]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification of N-Boc-desmethoxy Gatifloxacin in a direct question-and-answer format.

Problem Area: Low Purity & Persistent Impurities

Q: My HPLC analysis shows a persistent impurity with a similar retention time to the main product. What could it be and how do I remove it?

A: This is a classic co-elution problem, often caused by a structurally related impurity.

  • Plausible Cause & Explanation: The most likely culprit is an isomer or a closely related analogue. In fluoroquinolone synthesis, impurities such as the "desmethyl piperazine" or "2,5-dimethyl piperazine" analogues can arise from contaminants in the piperazine starting material.[9] Another possibility is the formation of a dimer during the synthesis or work-up.[8] These impurities have very similar polarity and molecular weight to the target compound, making them difficult to resolve.

  • Solution Workflow:

    • Analytical Method Optimization: First, ensure your HPLC method has sufficient resolving power. Try modifying the mobile phase composition (e.g., change the ratio of acetonitrile to a buffered aqueous phase) or the pH of the aqueous component.[10][11] A shallower gradient can often improve the separation of closely eluting peaks.

    • Chromatographic Refinement: If analytical separation is achieved, translate this to a preparative scale. Flash chromatography using a high-performance silica or a bonded phase (like C18) with the optimized solvent system is the most direct approach.

    • Recrystallization/Slurrying: If chromatography is not ideal, attempt a targeted recrystallization. The key is finding a solvent system where the product and impurity have differential solubility. This requires screening various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, and their mixtures with anti-solvents like heptane or water).

Q: My product is contaminated with unreacted desmethoxy-Gatifloxacin (the N-H precursor). How can I solve this?

A: This indicates an incomplete Boc-protection reaction. While purification can remove the starting material, optimizing the reaction is the most efficient solution.

  • Plausible Cause & Explanation: The N-H precursor is significantly more polar and basic than your N-Boc product. The reaction may be incomplete due to insufficient equivalents of di-tert-butyl dicarbonate ((Boc)₂O), inadequate base, or suboptimal reaction time/temperature.

  • Solution Workflow:

    • Reaction Optimization: Ensure at least 1.1-1.2 equivalents of (Boc)₂O are used. The reaction is often performed under aqueous or anhydrous conditions with a suitable base.[5] Monitor the reaction to completion by TLC or HPLC before work-up.

    • Acidic Wash: During the work-up, a dilute acid wash (e.g., 1M HCl or 5% citric acid solution) can be used to extract the more basic, unreacted starting material into the aqueous phase, leaving the protected product in the organic layer. Caution: Avoid prolonged contact or strong acids to prevent cleavage of the Boc group on your product.

    • Targeted Chromatography: If the starting material persists, it can be easily separated using silica gel chromatography. Due to its higher polarity, it will have a much lower Rf value than the N-Boc protected product.

Problem Area: Poor Yield & Product Loss

Q: I'm experiencing significant product loss during silica gel chromatography. What is the cause?

A: Product loss on silica gel can be attributed to either irreversible adsorption or on-column degradation.

  • Plausible Cause & Explanation: Silica gel is inherently acidic and can cause partial deprotection of the N-Boc group.[6] The resulting free amine (desmethoxy-Gatifloxacin) is highly polar and will bind strongly to the silica, leading to streaking and poor recovery. The quinolone core itself can also chelate with trace metals in the silica, causing adsorption.

  • Solution Workflow:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica surface, preventing Boc-group cleavage.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.

    • Optimize the Mobile Phase: Adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate-based mobile phase can help to reduce strong product-silica interactions and improve elution, but be careful not to reduce separation from key impurities.

Problem Area: Physical State & Crystallization

Q: My final product is a thick, viscous oil that refuses to solidify. How can I induce crystallization?

A: This is a very common issue with Boc-protected compounds.[4] The bulky, non-polar Boc group can disrupt crystal lattice formation, favoring an amorphous or oily state.

  • Plausible Cause & Explanation: The product's conformational flexibility and the presence of minor impurities can inhibit nucleation and crystal growth. The goal is to overcome the kinetic barrier to crystallization.

  • Solution Workflow:

    • High Purity is Key: First, ensure the oil is of high purity (≥99%) via chromatography, as impurities are potent crystallization inhibitors.

    • Solvent Pulping/Slurrying: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, add a weak polar anti-solvent (e.g., n-heptane, petroleum ether) dropwise until the solution becomes cloudy. Stir vigorously at room temperature or slightly below for several hours to days. This process, known as pulping, encourages the molecules to self-assemble into a crystalline solid.[12]

    • Seed Crystals: If you have ever successfully produced a solid batch, save a few crystals. Adding a single seed crystal to a supersaturated solution can provide a template for rapid crystal growth.[12]

    • Solvent Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate very slowly and undisturbed over several days in a loosely covered vial.

Section 3: Key Purification Protocols & Workflows

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude N-Boc-desmethoxy Gatifloxacin.

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Product (Post-Workup) HPLC_Check Purity Check by HPLC Crude->HPLC_Check Chrom Flash Column Chromatography HPLC_Check->Chrom Purity < 98% or Multiple Impurities Recryst Recrystallization or Slurrying HPLC_Check->Recryst Purity > 98% with Minor Impurities Final_Check Final Purity & Characterization HPLC_Check->Final_Check Purity > 99.5% Chrom->Final_Check Recryst->Final_Check

Caption: Decision workflow for purification of N-Boc-desmethoxy Gatifloxacin.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize on-column degradation and maximize recovery.

  • Slurry Preparation: In a fume hood, weigh out your required amount of silica gel (typically 50-100x the weight of your crude product). Suspend it in the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate). Add triethylamine to constitute 0.5% of the total solvent volume. Stir for 15 minutes.

  • Column Packing: Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude N-Boc-desmethoxy Gatifloxacin in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the product weight) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., n-hexane/ethyl acetate) and gradually increase the polarity. A typical gradient might be:

    • 95:5 n-hexane:ethyl acetate (2 column volumes)

    • Gradient to 70:30 n-hexane:ethyl acetate over 10 column volumes

    • Hold at 70:30 until the product has fully eluted. (Note: All mobile phases should contain 0.5% triethylamine).

  • Fraction Collection: Collect fractions and analyze by TLC (staining with potassium permanganate) or HPLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization by Slurrying

This protocol is effective for converting high-purity oils or amorphous solids into a crystalline form.

  • Initial Dissolution: Place the purified oil/amorphous solid (purity >98%) in a round-bottom flask equipped with a magnetic stir bar. Add a minimal amount of a good solvent (e.g., ethyl acetate) to just dissolve the material.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., n-heptane) dropwise while stirring vigorously at room temperature. Continue adding until the solution becomes persistently turbid.

  • Slurrying: Allow the mixture to stir at room temperature. The initial cloudy suspension should gradually transform into a thicker slurry of fine, white crystals. This can take anywhere from 2 hours to 48 hours.

  • Isolation: Once a significant amount of solid has formed, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent (n-heptane) to remove any residual soluble impurities.

  • Drying: Dry the crystalline solid under high vacuum at a temperature not exceeding 40°C to remove all residual solvents.

Section 4: Impurity Profile & Data

The table below summarizes common impurities associated with Gatifloxacin synthesis, which are relevant precursors or analogues to potential impurities in N-Boc-desmethoxy Gatifloxacin.

Impurity NamePotential OriginTypical Analytical ObservationMitigation Strategy
Desmethoxy-Gatifloxacin Unreacted starting materialMore polar peak in RP-HPLCDrive reaction to completion; acidic wash during work-up.
Di-Boc Adduct Over-reaction with (Boc)₂OLess polar peak in RP-HPLCUse controlled stoichiometry of (Boc)₂O.
t-Butyl Adduct Alkylation from t-Bu⁺ cation during acidic exposurePeak with M+56 mass differenceAvoid strong acids; use scavengers if acid exposure is necessary.[7]
Gatifloxacin Dimer Analogue Self-condensation under certain reaction conditionsHigh molecular weight peak (approx. 2x product mass)Control reaction temperature and pH during synthesis and work-up.[8]
Illustrative HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 292 nm
Column Temperature 30 °C
(This method is a starting point and should be optimized for your specific impurity profile.[11][13])

References

  • Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops: Appraisal of Ecological Impact - PMC - NIH. (2025, February 20).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. .

  • WO2004101547A1 - Purification methods of gatifloxacin and a novel form of gatifloxacin - Google Patents.
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • Gatifloxacin: A Comprehensive Review on Analytical Method - Acta Scientific. (2019, May 3). .

  • [Impurity analysis and their structure determination of gatifloxacin] - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). .

  • Gatifloxacin-impurities | Pharmaffiliates. .

  • Gatifloxacin and Impurities - BOC Sciences. .

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6).
  • Purification method of gatifloxacin - CN102757419B - Google Patents.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. .

  • Gatifloxacin EP Impurities & USP Related Compounds - SynThink. .

  • Gatifloxacin Impurities and Related Compound - Veeprho. .

  • US7531656B2 - Synthesis of gatifloxacin - Google Patents.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR GATIFLOXACIN AND PREDNISOLONE ACETATE - Rasayan Journal of Chemistry. rasayanjournal.co.in.
  • WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products - Google Patents.
  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. .

Sources

Optimization

Technical Support Center: Method Refinement for Sensitive Detection of N-Boc-desmethoxy Gatifloxacin

Welcome to the technical support center for the sensitive detection of N-Boc-desmethoxy Gatifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of N-Boc-desmethoxy Gatifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analytical method development and execution for this specific molecule. Our approach is grounded in extensive field experience and fundamental scientific principles to ensure the integrity and robustness of your experimental results.

Introduction: The Analytical Challenge

N-Boc-desmethoxy Gatifloxacin, a protected intermediate or metabolite of Gatifloxacin, presents unique analytical challenges. The presence of the bulky, thermally and acid-labile tert-butyloxycarbonyl (Boc) protecting group significantly alters the physicochemical properties of the parent Gatifloxacin molecule. This necessitates a carefully refined analytical approach to achieve sensitive and reproducible detection, typically using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This guide will walk you through common pitfalls and their solutions.

Troubleshooting Guide: A Symptom-Based Approach

Encountering issues during your analysis is a common part of method development. This section is structured to help you diagnose and resolve problems based on the symptoms you observe.

High-Pressure Problems & Solutions

High backpressure in your HPLC system can halt your experiments and potentially damage your column or pump.[1]

Symptom Potential Cause Troubleshooting Steps & Explanations
Gradual increase in backpressure Column contamination from sample matrix or mobile phase precipitation.1. Flush the column: Use a strong solvent (like 100% acetonitrile or isopropanol) to wash the column. This helps remove strongly retained compounds from the stationary phase.[1] 2. Check mobile phase compatibility: Ensure your mobile phase components are fully miscible and that buffers are not precipitating at the organic concentrations used in your gradient.
Sudden pressure spike Blockage in the system, likely at a frit or in the tubing.1. Isolate the column: Disconnect the column and run the pump to see if the pressure drops. If it does, the column is the issue. If not, the blockage is elsewhere in the system.[1] 2. Back-flush the column: If the column is the source of the high pressure, reversing the flow direction can dislodge particulates from the inlet frit.[1] 3. Replace the in-line filter or guard column: These components are designed to protect your analytical column and are common sources of blockages.
Peak Shape Problems & Solutions

Poor peak shape can compromise the accuracy and precision of your quantification.

Symptom Potential Cause Troubleshooting Steps & Explanations
Peak tailing - Secondary interactions between the analyte and the stationary phase. - Column overload.1. Adjust mobile phase pH: The piperazine moiety in the Gatifloxacin structure can interact with residual silanols on the silica-based stationary phase. A slightly acidic mobile phase can suppress this interaction. 2. Lower sample concentration: Inject a more dilute sample to see if peak shape improves.
Peak fronting - Column collapse. - Sample solvent incompatible with the mobile phase.1. Ensure proper column equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. 2. Match sample solvent to mobile phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[2]
Split peaks - Clogged frit or partially blocked tubing. - Column void or channeling.1. Inspect for blockages: Check for any visible blockages in the tubing and fittings. 2. Replace the column: If a void has formed at the head of the column, it will likely need to be replaced.
Mass Spectrometry Detection Issues & Solutions

Achieving sensitive and stable detection of N-Boc-desmethoxy Gatifloxacin by MS requires careful optimization of the ion source and mass analyzer parameters.

Symptom Potential Cause Troubleshooting Steps & Explanations
Low sensitivity/No signal - Inefficient ionization. - In-source fragmentation of the Boc group.1. Optimize ESI source parameters: Adjust capillary voltage, nebulizer gas pressure, and desolvation temperature to maximize the signal for your analyte.[3] 2. Use a gentle mobile phase: Avoid strong acids like trifluoroacetic acid (TFA), which can cause deprotection of the Boc group.[4][5][6][7] Formic acid (0.1%) is a common and effective alternative. 3. Lower the cone/fragmentor voltage: High voltages in the ion source can cause the labile Boc group to fragment before the precursor ion is isolated in the mass analyzer.
Unstable signal/High noise - Matrix effects (ion suppression or enhancement).[8][9][10] - Contaminated ion source.1. Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. 2. Optimize chromatography: Adjust the gradient to separate the analyte from co-eluting matrix components.[11] 3. Clean the ion source: Follow the manufacturer's instructions for cleaning the ESI probe and source optics.
Unexpected ions observed (deprotected analyte) - In-source decay/fragmentation. - Degradation in the sample or during sample preparation.1. Reduce ion source temperature and voltages. 2. Check sample stability: Analyze a freshly prepared sample and compare it to older samples. Avoid high temperatures and acidic conditions during sample storage and preparation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for N-Boc-desmethoxy Gatifloxacin?

A1: A C18 reversed-phase column is a good starting point.[12][13] Look for a column with good batch-to-batch reproducibility and high surface area. For complex matrices, a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can provide better resolution and sensitivity.

Q2: What are the recommended mobile phase compositions?

A2: A typical mobile phase would consist of:

  • Aqueous Phase (A): Water with a mild acidic modifier. 0.1% formic acid is highly recommended as it is volatile and compatible with mass spectrometry.[12]

  • Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure.

A gradient elution starting with a low percentage of organic phase and ramping up will likely be necessary to achieve good separation and elution of the relatively hydrophobic N-Boc-desmethoxy Gatifloxacin.

Q3: How can I avoid the deprotection of the N-Boc group during analysis?

A3: The N-Boc group is sensitive to acidic conditions and elevated temperatures.[6][14] To prevent its removal:

  • Avoid strong acids: Do not use trifluoroacetic acid (TFA) in your mobile phase or sample diluent.[4][5]

  • Control temperature: Keep the autosampler cool (4-10 °C) and avoid excessively high column temperatures.

  • Sample preparation: If using acidic conditions for extraction, neutralize the sample as soon as possible and keep it cool.

Q4: What are the expected mass transitions for MRM analysis?

A4: To determine the exact mass transitions, you will need to infuse a standard solution of N-Boc-desmethoxy Gatifloxacin into the mass spectrometer.

  • Precursor Ion (Q1): This will be the [M+H]+ adduct of N-Boc-desmethoxy Gatifloxacin.

  • Product Ions (Q3): These will be fragments of the precursor ion. Common fragmentation pathways for Boc-protected compounds involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). You will need to optimize the collision energy for each transition to maximize sensitivity.

Q5: How do I deal with matrix effects in biological samples (e.g., plasma, urine)?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[11][8][9][10]

  • Effective Sample Cleanup: Protein precipitation alone may not be sufficient. Consider using solid-phase extraction (SPE) for a cleaner sample extract.[15]

  • Chromatographic Separation: Ensure your analyte is chromatographically resolved from the bulk of the matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and improving accuracy and precision.

Experimental Protocols

Recommended Starting HPLC-MS/MS Method

This protocol provides a robust starting point for your method development.

Parameter Recommended Condition Rationale
HPLC System UHPLC or HPLC systemCapable of handling the required pressures and delivering precise gradients.
Column C18, 2.1 x 50 mm, 1.8 µmProvides good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and is MS-friendly.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and is MS-friendly.
Gradient 10% B to 90% B over 5 minutesA starting point; adjust based on analyte retention time.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CBalances efficiency and stability. Monitor for deprotection.
Injection Vol. 5 µLMinimize potential for column overload.
MS System Triple Quadrupole Mass SpectrometerIdeal for sensitive and selective quantification using MRM.
Ionization Mode Electrospray Ionization (ESI), PositiveFluoroquinolones and their derivatives ionize well in positive mode.[12]
Capillary Voltage 3.5 kVOptimize for your specific instrument and analyte.
Source Temp. 120 °CKeep as low as possible to prevent thermal degradation.
Desolvation Temp. 350 °COptimize for efficient solvent removal without degrading the analyte.
Cone Voltage 20 VOptimize to maximize precursor ion intensity and minimize in-source fragmentation.
Collision Energy VariesOptimize for each MRM transition.
Sample Preparation Protocol for Plasma
  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A, 10% B).

  • Vortex and transfer to an autosampler vial for injection.

Visualizations

Troubleshooting Workflow for Low MS Signal

low_signal_troubleshooting cluster_ms_optimization MS Optimization cluster_lc_optimization LC System Check cluster_sample_issues Sample & Matrix Issues start Low or No MS Signal infuse Infuse Analyte Standard start->infuse check_ms Is Signal Present? infuse->check_ms optimize_source Optimize ESI Source (Voltage, Gas, Temp) check_ms->optimize_source No check_lc Inject on Column check_ms->check_lc Yes optimize_cone Optimize Cone/Fragmentor Voltage optimize_source->optimize_cone check_deprotection Check for In-Source Deprotection (Monitor for Gatifloxacin mass) optimize_cone->check_deprotection check_deprotection->infuse Re-evaluate peak_present Is a Peak Present? check_lc->peak_present troubleshoot_lc Troubleshoot LC System (Pressure, Leaks, Column) peak_present->troubleshoot_lc No matrix_effects Evaluate Matrix Effects (Post-column infusion) peak_present->matrix_effects Yes, but signal is low/unstable end_solution Problem Resolved peak_present->end_solution Yes, signal is stable troubleshoot_lc->check_lc Re-evaluate improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effects->improve_cleanup improve_cleanup->check_lc Re-inject

Caption: A decision tree for troubleshooting low MS signal.

Logical Relationship of Method Parameters

method_parameters cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Analytical Output mobile_phase Mobile Phase pH, Organic % ion_source Ion Source Voltage, Gas, Temp mobile_phase->ion_source Analyte Elution sensitivity Sensitivity mobile_phase->sensitivity peak_shape Peak Shape mobile_phase->peak_shape column Column Chemistry, Dimensions column->peak_shape reproducibility Reproducibility column->reproducibility flow_rate Flow Rate flow_rate->peak_shape ion_source->sensitivity ion_source->reproducibility analyzer Mass Analyzer MRM Transitions, Energies analyzer->sensitivity

Sources

Troubleshooting

Avoiding common pitfalls in N-Boc-desmethoxy Gatifloxacin handling and storage

Introduction: Understanding Your Reagent N-Boc-desmethoxy Gatifloxacin is a critical intermediate used in the synthesis of novel pharmaceutical agents and research tools. It combines the core structure of a fourth-genera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

N-Boc-desmethoxy Gatifloxacin is a critical intermediate used in the synthesis of novel pharmaceutical agents and research tools. It combines the core structure of a fourth-generation fluoroquinolone with a tert-butyloxycarbonyl (Boc) protecting group on a key nitrogen atom. This modification renders the amine non-nucleophilic, allowing for selective chemical transformations at other sites on the molecule.[1] However, the very nature of this protective chemistry introduces specific vulnerabilities. The success of your experiments hinges on understanding and mitigating the risks associated with the two primary functional components of the molecule: the acid-labile N-Boc group and the environmentally sensitive fluoroquinolone core.

This guide is structured to provide direct, field-proven answers to common challenges, moving from general handling principles to specific troubleshooting scenarios. Our goal is to ensure the integrity of your starting material, leading to reproducible and reliable experimental outcomes.

Section 1: Core Chemical Principles & Properties

Before addressing specific problems, it is crucial to understand the inherent properties of the molecule. The structure itself dictates its handling requirements.

Molecular Structure & Key Vulnerabilities

N_Boc_desmethoxy_Gatifloxacin cluster_quinolone Fluoroquinolone Core (Photosensitive) cluster_boc N-Boc Protecting Group (Acid-Labile) quinolone_core Core Ring Structure F Fluorine quinolone_core->F C-F Bond COOH Carboxylic Acid (Potential for intramolecular reactions) quinolone_core->COOH C-COOH Bond Piperazine_N Piperazine Nitrogen quinolone_core->Piperazine_N Linker Boc_group Boc Group (tert-butyloxycarbonyl) Piperazine_N->Boc_group Amine Protection Troubleshooting_Deprotection start Symptom: Unexpected Deprotection check_reagents 1. Check Reagents & Solvents start->check_reagents check_glassware 2. Check Glassware start->check_glassware check_compound 3. Check Starting Material start->check_compound reagent_details • Is the solvent fresh? • Was a reagent stabilized with acid? • (e.g., some grades of chloroform) check_reagents->reagent_details solution Solution: Implement Strict Anhydrous & Acid-Free Conditions check_reagents->solution glassware_details • Was glassware washed with acid? • Was it rinsed thoroughly with DI water and dried completely? check_glassware->glassware_details check_glassware->solution compound_details • Was the starting material stored properly, away from acid vapors? check_compound->compound_details check_compound->solution

Caption: A logical workflow for diagnosing accidental Boc deprotection.

Causality & Prevention:

  • Reagents: Many reagents or solvents can contain trace acidic impurities. For example, older bottles of chloroform can generate HCl. Always use fresh, high-purity, anhydrous solvents.

  • Glassware: Glassware that has been washed with acid and not thoroughly rinsed with deionized water and oven-dried can retain enough acidic residue on its surface to catalyze the deprotection.

  • Atmosphere: If working with highly sensitive substrates, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent acidic gases in the lab air (like CO2, which forms carbonic acid with trace moisture) from affecting the reaction.

Scenario 2: Inconsistent Results from a Stock Solution

Q: My experiment worked perfectly last week, but this week, using the same stock solution, the yield is much lower and I see several degradation peaks on my HPLC trace. What's the cause?

A: This is a classic case of stock solution degradation, likely due to a combination of photodegradation and/or hydrolysis.

Root Cause Analysis:

  • Photodegradation: Fluoroquinolones are known to be light-sensitive. [2]If your stock solution was stored in a clear vial or left on the benchtop for extended periods, UV light from ambient lighting can cause cleavage and rearrangement of the quinolone core.

  • Hydrolysis/Moisture: If the solution was prepared in a solvent that was not anhydrous, or if the container was not perfectly sealed, atmospheric moisture can be introduced. This can lead to slow hydrolysis of the compound over time, especially if any pH drift occurs.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is detrimental. It increases the chance of water condensation entering the solution and can cause localized concentration changes as the solvent freezes, potentially accelerating degradation.

Self-Validating Protocol for Stock Solution Management:

  • Always use low-actinic (amber) glass vials for storage.

  • Always prepare stock solutions using anhydrous-grade solvents.

  • Always aliquot the stock into single-use volumes immediately after preparation. A typical aliquot might be 20-50 µL, depending on your experimental needs.

  • Always purge the headspace of each aliquot vial with an inert gas (N2 or Ar) before sealing and freezing.

  • Validate: Before starting a new series of experiments with a stock that is more than a month old, run a quick purity check via HPLC or TLC against a freshly prepared standard to confirm its integrity.

Section 4: Key Experimental Protocols

Protocol 4.1: Recommended Procedure for Preparing a Solubilized Aqueous Working Solution

Objective: To prepare a 1 mg/mL working solution in a PBS buffer system.

Materials:

  • N-Boc-desmethoxy Gatifloxacin solid

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile filtered

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile, amber microcentrifuge tubes

Methodology:

  • Prepare Organic Stock: Accurately weigh out 10 mg of N-Boc-desmethoxy Gatifloxacin. Dissolve this in 1.0 mL of anhydrous DMF to create a 10 mg/mL primary stock solution. Ensure it is fully dissolved.

  • Prepare Buffer: Place 9.0 mL of PBS (pH 7.4) into a sterile container.

  • Combine: While vigorously vortexing the PBS, slowly add the 1.0 mL of the DMF stock solution drop by drop. Adding the organic phase to the aqueous phase (and not the other way around) is crucial for preventing precipitation.

  • Final Solution: The resulting 10 mL solution will have a final concentration of 1 mg/mL N-Boc-desmethoxy Gatifloxacin in 10% DMF/PBS.

  • Usage: Use this solution immediately. Do not store for more than 24 hours at 4°C. [3]

Protocol 4.2: Procedure for Verifying Compound Integrity via HPLC

Objective: To quickly assess the purity of the compound and check for the presence of the deprotected species.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [4]* Mobile Phase: A gradient of Acetonitrile and a buffer like 0.1% Formic Acid in water or a phosphate buffer. A common starting point is a 75:25 ratio of buffer to acetonitrile. [4]* Flow Rate: 1.0 mL/min. [4]* Detection: UV detector set to 293 nm. [4]* Temperature: Room temperature (25 ± 2 °C). [4][5] Interpretation:

  • Expected Result: A single, sharp major peak corresponding to N-Boc-desmethoxy Gatifloxacin.

  • Troubleshooting Indicator: The appearance of a second, earlier-eluting peak (more polar) with a mass corresponding to the deprotected compound is a clear sign of Boc group cleavage. A series of smaller, undefined peaks may indicate degradation of the quinolone core.

References

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for N-Boc-desmethoxy Gatifloxacin in Accordance with ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, practical comparison and validation of a stability-indicating analytical method for N-Boc-desmethoxy Gatifloxacin, a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.[1][2][3] The validation process detailed herein is rigorously structured around the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure the method is fit for its intended purpose.[4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This guide will not only outline the "what" but also the "why" behind each validation parameter, offering insights into the scientific rationale and regulatory expectations.

The Analytical Challenge: N-Boc-desmethoxy Gatifloxacin

N-Boc-desmethoxy Gatifloxacin is a critical precursor in the synthesis of Gatifloxacin.[8][9] Its purity directly impacts the quality of the final drug product. Therefore, a reliable analytical method is essential to quantify this intermediate and any potential impurities or degradation products. This guide focuses on a hypothetical, yet scientifically robust, High-Performance Liquid Chromatography (HPLC) method.

The Validation Workflow: A Holistic Approach

The validation of an analytical method is a systematic process that encompasses several key parameters. The following diagram illustrates the typical workflow for the validation of the analytical method for N-Boc-desmethoxy Gatifloxacin.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Method_Development HPLC Method Development (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Method_Development->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validation_Report Validation Report Compilation Robustness->Validation_Report Validation Complete Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for the validation of an analytical method as per ICH guidelines.

Experimental Protocol: Stability-Indicating HPLC Method

The following HPLC method was developed and validated for the quantification of N-Boc-desmethoxy Gatifloxacin.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile Phase

Validation Parameters: Protocols and Acceptance Criteria

Specificity and Forced Degradation Studies

Expertise & Experience: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[10] A crucial part of demonstrating specificity for a stability-indicating method is through forced degradation studies.[11][12] These studies intentionally stress the drug substance to produce degradation products, thereby proving that the analytical method can separate the main analyte from any potential degradants.[12][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated at a sufficient level for detection and separation.[11][14]

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Reflux 10 mg of N-Boc-desmethoxy Gatifloxacin in 10 mL of 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of N-Boc-desmethoxy Gatifloxacin in 10 mL of 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 10 mg of N-Boc-desmethoxy Gatifloxacin with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid N-Boc-desmethoxy Gatifloxacin to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose a solution of N-Boc-desmethoxy Gatifloxacin (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • For each condition, prepare a sample solution of approximately 100 µg/mL after neutralization (if necessary) and dilution with the mobile phase.

  • Inject the unstressed sample and all stressed samples into the HPLC system.

Trustworthiness: The peak purity of the N-Boc-desmethoxy Gatifloxacin peak in the chromatograms of the stressed samples is evaluated using a photodiode array (PDA) detector. A peak purity angle less than the peak purity threshold indicates that the peak is spectrally pure and there is no co-elution of degradation products.

Data Presentation:

Stress Condition% Assay of N-Boc-desmethoxy Gatifloxacin% DegradationPeak Purity
Unstressed99.8-Pass
Acid Hydrolysis (0.1 N HCl)88.211.6Pass
Base Hydrolysis (0.1 N NaOH)85.714.1Pass
Oxidation (3% H₂O₂)90.59.3Pass
Thermal (105°C)94.35.5Pass
Photolytic (UV light)92.17.7Pass

Acceptance Criteria: The method is considered specific if there is no interference from blanks, and the peak of N-Boc-desmethoxy Gatifloxacin is well-resolved from any degradation peaks. The peak purity index should be greater than 990, or the purity angle should be less than the purity threshold.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products NBoc N-Boc-desmethoxy Gatifloxacin Acid Acid Hydrolysis NBoc->Acid Base Base Hydrolysis NBoc->Base Oxidation Oxidation NBoc->Oxidation Heat Thermal NBoc->Heat Light Photolytic NBoc->Light DP1 Degradation Product 1 (e.g., De-Boc derivative) Acid->DP1 Base->DP1 DP3 Degradation Product 3 (e.g., N-oxide) Oxidation->DP3 DP2 Degradation Product 2 (e.g., Ring opening) Heat->DP2 Light->DP2

Caption: Hypothetical degradation pathways of N-Boc-desmethoxy Gatifloxacin.

Linearity

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] This is typically evaluated by a linear regression analysis of the plot of peak area versus concentration.

Experimental Protocol:

  • Prepare a stock solution of N-Boc-desmethoxy Gatifloxacin (1000 µg/mL).

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration and calculate the regression equation and correlation coefficient.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
50452,180
75678,350
100905,420
1251,130,980
1501,355,670

Results:

  • Regression Equation: y = 9025.8x + 1250

  • Correlation Coefficient (r²): 0.9995

Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

Range

Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Acceptance Criteria: The specified range is derived from the linearity studies and is confirmed by the accuracy and precision results. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparison to a reference standard.

Experimental Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of N-Boc-desmethoxy Gatifloxacin into a representative blank.

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery.

Data Presentation:

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery
80%80.079.599.499.6
80.079.999.9
80.079.699.5
100%100.0100.2100.2100.1
100.099.899.8
100.0100.3100.3
120%120.0119.599.699.7
120.0120.0100.0
120.0119.499.5

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of N-Boc-desmethoxy Gatifloxacin at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

ParameterRepeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Assay (%)99.899.5
Standard Deviation0.450.52
% Relative Standard Deviation (%RSD)0.45%0.52%

Acceptance Criteria: The %RSD should be not more than 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

Expertise & Experience:

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol:

  • Determine the slope of the calibration curve from the linearity study.

  • Determine the standard deviation of the response, either from the y-intercept of the regression line or from the analysis of a number of blank samples.

  • Calculate DL and QL using the following formulas:

    • DL = 3.3 * (Standard Deviation of the Response / Slope)

    • QL = 10 * (Standard Deviation of the Response / Slope)

Data Presentation:

ParameterResult
Standard Deviation of the Response (σ)1500
Slope of the Calibration Curve (S)9025.8
Detection Limit (DL) 0.55 µg/mL
Quantitation Limit (QL) 1.66 µg/mL

Acceptance Criteria: The QL should be demonstrated by analyzing samples at this concentration and showing acceptable precision and accuracy.

Robustness

Expertise & Experience: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Deliberately vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a system suitability solution and a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.

Data Presentation:

Parameter VariedVariation% AssayTailing FactorTheoretical Plates
Nominal -99.81.15500
Flow Rate0.9 mL/min99.51.15600
1.1 mL/min100.11.25400
Mobile Phase58:4299.31.15450
62:40100.21.25550
Temperature28°C99.61.15480
32°C99.91.15520
pH2.899.41.25400
3.2100.31.15600

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not significantly change, demonstrating the robustness of the method.

Conclusion

The comprehensive validation of this HPLC method for N-Boc-desmethoxy Gatifloxacin demonstrates its suitability for its intended purpose of quantifying the analyte in the presence of its degradation products. The method has been shown to be specific, linear, accurate, precise, and robust over the specified range. The successful validation of this stability-indicating method, in accordance with ICH guidelines, ensures the generation of reliable data that is critical for maintaining the quality and safety of the final Gatifloxacin drug product. This guide provides a framework for researchers and scientists to develop and validate their own analytical methods with scientific rigor and regulatory compliance in mind.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Royal Society of Chemistry. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. [Link]

  • Arbain, D. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubMed. (n.d.). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. [Link]

  • Acta Scientific. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • SciSpace. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. [Link]

  • Wikipedia. (n.d.). Gatifloxacin. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2015). (PDF) Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubMed. (n.d.). Gatifloxacin, an advanced 8-methoxy fluoroquinolone. [Link]

  • National Institutes of Health. (n.d.). Gatifloxacin. [Link]

Sources

Comparative

A Comparative Guide to N-Boc-desmethoxy Gatifloxacin and Other Gatifloxacin Impurities

Introduction Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of pathogens by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of pathogens by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[1] In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. The International Council on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.1% or greater.[2]

Impurities in Gatifloxacin can arise from two primary sources: the synthetic process (process-related impurities) or degradation of the API over time (degradation products). This guide provides an in-depth comparison of a potential, yet undocumented, process-related impurity, N-Boc-desmethoxy Gatifloxacin , with other well-characterized Gatifloxacin impurities. By treating N-Boc-desmethoxy Gatifloxacin as a case study, we will explore the principles of its formation, its expected analytical behavior, and how it contrasts with impurities formed through different mechanisms. This analysis is designed for researchers, analytical scientists, and drug development professionals to provide a framework for identifying, characterizing, and controlling such impurities.

Section 1: The Landscape of Gatifloxacin Impurities

The impurities associated with Gatifloxacin are diverse, originating from starting materials, intermediates, by-products, or degradation pathways. A clear distinction between their origins is crucial for developing effective control strategies.

  • Process-Related Impurities: These are substances that arise during the synthesis of the API. They can include unreacted starting materials, intermediates that carry through the process, or by-products from unintended side reactions. Their presence is often controlled by optimizing the synthetic route and implementing robust purification steps.

  • Degradation Products: These impurities form due to the chemical breakdown of the Gatifloxacin molecule under the influence of external factors such as light, heat, pH extremes, or oxidation.[3][4] Stability-indicating analytical methods are essential for their detection and quantification.

Below is a table summarizing some known impurities of Gatifloxacin, which will serve as a basis for our comparison.

Impurity NameStructureMolecular FormulaMolecular WeightLikely Origin
Gatifloxacin C₁₉H₂₂FN₃O₄375.39API
Desmethyl Gatifloxacin [5][6]C₁₈H₂₀FN₃O₄361.37Process-Related
8-Hydroxy Gatifloxacin (Desmethoxy Gatifloxacin)[7][8]C₁₈H₂₀FN₃O₄361.37Process-Related / Degradation
Gatifloxacin Dimer Impurities [2]Varies~700+Process-Related
N-Boc-desmethoxy Gatifloxacin (Hypothetical)C₂₃H₂₈FN₃O₆461.48Process-Related Intermediate

Section 2: Deconstructing N-Boc-desmethoxy Gatifloxacin

While not a commonly cited impurity in pharmacopeial monographs, "N-Boc-desmethoxy Gatifloxacin" represents a highly plausible intermediate in alternative synthetic routes for Gatifloxacin or its analogues.

Proposed Structure and Rationale:

  • "desmethoxy": This term indicates the absence of a methoxy (-OCH₃) group. In the context of Gatifloxacin, this almost certainly refers to the demethylation of the C8-methoxy group to a hydroxyl (-OH) group, resulting in 8-Hydroxy Gatifloxacin. This is a known process-related side product.[7]

  • "N-Boc": This signifies the presence of a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom. The most logical position for this group is on the secondary amine of the 3-methylpiperazine side chain. The Boc group is a cornerstone of modern organic synthesis, used to temporarily mask the reactivity of an amine to allow other chemical transformations to occur selectively.[9][10]

Probable Synthetic Origin: The use of an N-Boc protecting group suggests a synthetic strategy where the piperazine side chain is modified or introduced onto the quinolone core in a controlled manner. The Boc group prevents the piperazine nitrogen from participating in unwanted side reactions. It would be introduced early in the synthesis and removed in a final deprotection step, typically using a strong acid like trifluoroacetic acid (TFA).[11] Therefore, N-Boc-desmethoxy Gatifloxacin would be considered a penultimate intermediate. Its presence as an impurity in the final API would indicate an incomplete deprotection step.

Gatifloxacin_Synthesis_Pathway cluster_0 Synthesis Stage 1: Side Chain Coupling cluster_1 Synthesis Stage 2: Core Modification & Deprotection A Quinolone Core (e.g., 8-Hydroxy-6,7-difluoroquinolone) C N-Boc-desmethoxy Gatifloxacin (Intermediate) A->C Coupling Reaction B N-Boc-2-methylpiperazine B->C E N-Boc Gatifloxacin C->E Methylation of C8-OH group D Methylating Agent D->E F Gatifloxacin (Final API) E->F Boc Removal G Acidic Deprotection (e.g., TFA) G->F

Caption: Plausible synthetic pathway for Gatifloxacin involving N-Boc protected intermediates.

Section 3: Comparative Physicochemical and Analytical Profile

The structural differences between N-Boc-desmethoxy Gatifloxacin and other impurities lead to distinct physicochemical properties, which in turn dictate their behavior during analytical separation.

PropertyDesmethyl Gatifloxacin8-Hydroxy GatifloxacinGatifloxacin DimerN-Boc-desmethoxy Gatifloxacin Causality and Analytical Implication
Polarity HighHighLowVery Low The large, non-polar Boc group drastically reduces polarity. In reverse-phase HPLC, it will be significantly more retained, leading to a much longer retention time than the API and other, more polar impurities.
Lipophilicity (logP) Lower than APILower than APIHigher than APIMuch higher than API Increased lipophilicity can affect solubility in aqueous mobile phases and extraction efficiency.
Molecular Weight 361.37361.37~700+461.48 Mass spectrometry (MS) is the definitive tool for identification. The unique mass of each impurity allows for unambiguous confirmation. The +100 Da mass shift from the Boc group is a key diagnostic marker.
Reactivity Similar to APIPhenolic -OH can be reactiveGenerally stableAcid Labile The Boc group is readily cleaved under acidic conditions. This is a key chemical differentiator; treating a sample with acid should cause this impurity peak to disappear and the corresponding 8-Hydroxy Gatifloxacin peak to increase.

Section 4: Experimental Protocols for Impurity Profiling

A robust, self-validating analytical system is essential for accurate impurity profiling. This typically involves a primary separation technique (HPLC) coupled with a confirmatory identification technique (MS).

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is designed to separate Gatifloxacin from its potential process-related and degradation impurities. The causality behind the chosen parameters is key to its success.

  • Objective: To achieve baseline separation between Gatifloxacin, known polar impurities, and the hypothetical non-polar N-Boc-desmethoxy Gatifloxacin.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Method Parameters:

    • Column: A C18 stationary phase (e.g., Supelco C-18-DB, 250 mm × 4.6 mm, 5 µm) is chosen for its excellent retention of both polar and non-polar compounds.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic pH ensures that the carboxylic acid and amine functional groups on Gatifloxacin and its impurities are in a consistent, ionized state, leading to sharp, symmetrical peaks.

    • Mobile Phase B: Acetonitrile. Rationale: A strong organic solvent to elute non-polar compounds.

    • Gradient Elution:

      • 0-5 min: 15% B

      • 5-25 min: 15% to 85% B

      • 25-30 min: 85% B

      • 30-32 min: 85% to 15% B

      • 32-40 min: 15% B (re-equilibration)

      • Rationale: A gradient is essential. The initial low organic phase concentration allows for the separation of early-eluting polar impurities (like 8-Hydroxy Gatifloxacin). The subsequent ramp to a high organic concentration is necessary to elute the highly retained, non-polar N-Boc-desmethoxy Gatifloxacin from the column in a reasonable time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection: UV at 293 nm. Rationale: Gatifloxacin and its structurally related impurities share the same quinolone chromophore, exhibiting a strong absorbance maximum around this wavelength.[3]

    • Injection Volume: 10 µL.

  • Trustworthiness Check (Self-Validation): The DAD provides peak purity analysis. By comparing UV spectra across a single chromatographic peak, one can confirm that it represents a single, pure compound and not co-eluting impurities.

Protocol 2: Confirmatory Analysis by LC-MS
  • Objective: To confirm the identity of detected impurity peaks by obtaining their accurate mass.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Utilize the same HPLC method as described above to ensure chromatographic correlation.

    • Divert the column eluent to the mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). Rationale: The nitrogen atoms in the quinolone and piperazine rings are readily protonated, making ESI+ a highly sensitive ionization method for these compounds.

    • Data Acquisition: Scan for a mass range of m/z 150-1000.

    • Data Analysis: Extract the ion chromatogram for the expected m/z of each impurity ([M+H]⁺).

      • Gatifloxacin: 376.17

      • 8-Hydroxy Gatifloxacin: 362.15

      • N-Boc-desmethoxy Gatifloxacin: 462.20

Impurity_Analysis_Workflow Sample Gatifloxacin API Sample HPLC Run Stability-Indicating HPLC-UV Method Sample->HPLC Detect Detect & Quantify Peaks (UV @ 293 nm) HPLC->Detect Purity Peak Purity Analysis (DAD Spectra) Detect->Purity Self-Validation Known Compare Retention Time with Reference Standards Detect->Known Quantification LCMS Inject into LC-MS Detect->LCMS For Unknown Peaks Report Final Impurity Profile Report Known->Report Mass Confirm Identity via Accurate Mass [M+H]⁺ LCMS->Mass Identification Mass->Report

Caption: A self-validating workflow for Gatifloxacin impurity profiling.

Section 5: Forced Degradation - Contrasting Stability Profiles

Forced degradation studies expose the API to harsh conditions to accelerate its decomposition, providing insight into its intrinsic stability and potential degradation pathways.[4]

A study by Jain et al. (2013) provides quantitative data on Gatifloxacin's degradation under various stress conditions.[3]

Stress ConditionDuration% Gatifloxacin RecoveryKey Degradation Products
1 N HCl10 h (reflux)57.32%DP1 (Rt = 1.9 min), DP2 (Rt = 2.1 min)
1 N NaOH12 h (reflux)78.21%DP3 (Rt = 1.8 min)
30% H₂O₂12 h (reflux)82.54%DP4 (Rt = 3.2 min)
Dry Heat (70°C)24 h94.12%Minor degradation
UV Light (254 nm)24 h91.34%Minor degradation
(Data adapted from Jain et al., 2013)[3]

A Key Point of Comparison: While the core Gatifloxacin structure shows significant degradation under strong acid and base, the N-Boc protecting group has a distinct and well-known vulnerability to acid . The tert-butyl cation formed upon cleavage is highly stable, making the deprotection rapid and efficient even under milder acidic conditions than those used for forced degradation of the quinolone core.[9]

Therefore, if N-Boc-desmethoxy Gatifloxacin were present in a sample undergoing acidic stress testing, it would be expected to rapidly convert to 8-Hydroxy Gatifloxacin. This provides a clear chemical distinction:

  • Degradation Impurities: Formed by the breakdown of the API molecule itself.

  • N-Boc-desmethoxy Gatifloxacin: An intermediate that is unstable under conditions (acidic) where it would be removed during manufacturing. Its presence signifies a process failure, not API degradation.

Conclusion

  • Origin Dictates Control Strategy: Process-related impurities, including intermediates like N-Boc-desmethoxy Gatifloxacin, are best controlled by optimizing synthesis and purification. Degradation products must be controlled by establishing appropriate storage conditions and shelf-life specifications.

  • Structure Predicts Analytical Behavior: The presence of the large, non-polar Boc group makes N-Boc-desmethoxy Gatifloxacin an outlier in reverse-phase HPLC, requiring a gradient elution method capable of resolving both highly polar and highly non-polar compounds.

  • Orthogonal Techniques are Essential: A complete impurity profile cannot be established by a single method. The combination of a separation technique (HPLC), a spectroscopic technique (UV-DAD for purity), and a definitive identification technique (MS) creates a robust, self-validating system essential for regulatory compliance and ensuring patient safety.

Ultimately, a thorough investigation of both known and potential impurities, grounded in an understanding of the API's synthesis and stability, is paramount in the development of safe and effective pharmaceutical products.

References

  • Acta Scientific. (2019, May 3). Gatifloxacin: A Comprehensive Review on Analytical Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004069825A1 - Synthesis of gatifloxacin.
  • Jain, N., Jain, R., & Jain, D. K. (2013). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Pharmaceutical Analysis, 3(6), 429-436. Retrieved from [Link]

  • Reddy, G. O., Reddy, K. V., & Reddy, P. P. (2012). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Organic Chemistry International, 2012, 852631. Retrieved from [Link]

  • Siedlecka, P., Bączek, T., & Wiczling, P. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3290. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2006/004561 A1 - PROCESS FOR THE PREPARATION OF GATIFLOXACIN AND REGENERATION OF DEGRADATION PRODUCTS.
  • Google Patents. (n.d.). US7531656B2 - Synthesis of gatifloxacin.
  • Wang, J., & Chen, X. (2004). [Impurity analysis and their structure determination of gatifloxacin]. Se Pu, 22(5), 514-516. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gatifloxacin-impurities. Retrieved from [Link]

  • SynThink. (n.d.). Gatifloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Aldred, K. J., Schwanz, H. A., Li, G., McPherson, S. A., Turnbough, C. L. Jr., Kerns, R. J., & Osheroff, N. (2013). Overcoming target-mediated quinolone resistance in topoisomerase IV by introducing metal-ion-independent drug-enzyme interactions. ACS Chemical Biology, 8(12), 2660–2668. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Spino, M. (2018). PRODUCT MONOGRAPH PrAPO-GATIFLOXACIN Gatifloxacin 0.3% (as hemihydrate) Sterile Ophthalmic Solution. Apotex Inc. Retrieved from [Link]

  • Anderson, V. R., & Osheroff, N. (2001). Structural features of fluoroquinolone-class antibiotics that affect lethal activities and DNA binding. Current pharmaceutical design, 7(5), 337–352. Retrieved from [Link]

  • Techland. (n.d.). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

Sources

Validation

A Definitive Guide to the Structural Confirmation of N-Boc-desmethoxy Gatifloxacin Using 2D NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecular structure is a cornerstone of scientific rigor. In the synthesis of complex molecules like modified...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecular structure is a cornerstone of scientific rigor. In the synthesis of complex molecules like modified fluoroquinolone antibiotics, protecting groups and strategic structural modifications are commonplace. This guide provides an in-depth, practical comparison of the 2D Nuclear Magnetic Resonance (NMR) spectroscopic features that definitively confirm the structure of N-Boc-desmethoxy gatifloxacin, a synthetic derivative of the fourth-generation antibiotic, gatifloxacin.

This guide moves beyond a simple recitation of data. It delves into the causal reasoning behind the spectral shifts and correlations, offering a self-validating framework for structural elucidation. By comparing the expected data for our target molecule with the established spectral data of gatifloxacin, we will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides irrefutable proof of two critical structural modifications: the successful installation of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and the absence of the C-8 methoxy group.

The Analytical Challenge: Confirming Precise Molecular Edits

Gatifloxacin is characterized by a core quinolone structure, a C-8 methoxy group, and a C-7 substituted 3-methylpiperazine ring. Our target molecule, N-Boc-desmethoxy gatifloxacin, introduces two key changes:

  • Desmethoxy Modification : The methoxy group (-OCH₃) at the C-8 position is replaced by a hydrogen atom. This is expected to significantly alter the electronic environment of the quinolone core, particularly affecting the chemical shifts of nearby protons and carbons.

  • N-Boc Protection : The secondary amine of the 3-methylpiperazine ring is protected with a Boc group. This adds a bulky, electron-withdrawing substituent, which will induce predictable changes in the chemical shifts of the piperazine ring protons and carbons and, most importantly, introduce new, highly characteristic NMR signals.

Confirming these modifications requires a technique that can map the precise connectivity of atoms within the molecule. While 1D ¹H and ¹³C NMR provide initial data, 2D NMR is essential for assembling the molecular puzzle with certainty.

The 2D NMR Solution: A Multi-faceted Approach to Connectivity

To achieve unambiguous structural confirmation, a series of complementary 2D NMR experiments are employed. Each experiment provides a unique piece of connectivity information, and together they form a logical, cross-verifiable dataset.

Experimental Workflow

The following workflow outlines the logical sequence of experiments performed to gather the necessary structural data.

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Dissolve N-Boc-desmethoxy Gatifloxacin in DMSO-d6 H1 1D ¹H NMR (Initial Proton Map) Sample->H1 C13 1D ¹³C NMR (Initial Carbon Map) H1->C13 COSY gCOSY (¹H-¹H Connectivity) C13->COSY HSQC gHSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC gHMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Analysis Integrate & Correlate Data HMBC->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Experimental workflow for 2D NMR structural elucidation.

Part 1: Confirmation of the Desmethoxy Modification at C-8

The primary evidence for the removal of the C-8 methoxy group comes from comparing the aromatic region of the NMR spectra with that of gatifloxacin.

Reference Data: Gatifloxacin

In gatifloxacin, the C-8 position is substituted with a methoxy group, leaving only one proton, H-5, on that aromatic ring. This H-5 proton typically appears as a doublet due to coupling with the fluorine atom at C-6.

  • ¹H NMR of Gatifloxacin : The H-5 proton signal is observed around δ 7.91 ppm (d, J = 13.0 Hz) in DMSO-d₆. The characteristic methoxy protons appear as a singlet around δ 3.9-4.0 ppm .[1]

  • ¹³C NMR of Gatifloxacin : The methoxy-bearing carbon, C-8, resonates around δ 145.2 ppm (d, J = 11.9 Hz), and the methoxy carbon itself appears around δ 62.15 ppm .[1]

Anticipated Data: N-Boc-desmethoxy Gatifloxacin

In our target molecule, the C-8 position now bears a proton (H-8). This fundamental change leads to several predictable spectral differences:

  • Appearance of a New Aromatic Proton (H-8) : We expect to see a new signal for H-8. Based on data from 8-unsubstituted fluoroquinolones like ciprofloxacin, this proton (adjacent to a nitrogen and ortho to the C-7 substituent) should appear as a doublet (due to coupling with H-5) in the range of δ 7.30 - 7.65 ppm .[1]

  • Upfield Shift of H-5 : The removal of the electron-donating methoxy group at C-8 will cause the H-5 proton to shift significantly upfield. We anticipate its signal to move from ~7.91 ppm to the region of δ 7.60 - 7.75 ppm .

  • Disappearance of Methoxy Signals : The singlet for the -OCH₃ protons (~4.0 ppm) and the signal for the methoxy carbon (~62 ppm) will be absent.

  • Shift of C-8 : The C-8 carbon, now attached to a proton, will experience a dramatic upfield shift from ~145.2 ppm to approximately δ 120-125 ppm .

2D NMR Evidence for the Desmethoxy Moiety
  • COSY Spectrum : The key confirmation will be a clear cross-peak between the newly appeared H-8 signal and the H-5 signal, establishing their three-bond (³JHH) coupling and proving their ortho relationship on the aromatic ring.

  • HSQC Spectrum : This experiment will directly link the new aromatic proton signal (H-8) to its corresponding carbon signal (C-8) in the ¹³C spectrum, confirming the upfield shift of C-8. It will also correlate the H-5 signal to the C-5 carbon.

  • HMBC Spectrum : Long-range correlations will provide the final pieces of evidence. We expect to see a crucial correlation from the H-5 proton to the C-7 carbon, which bears the piperazine substituent. This confirms the assignment of H-5. The new H-8 proton should show correlations to C-6 and the quaternary carbon C-4a.

Atom Gatifloxacin (Reference) [1]N-Boc-desmethoxy Gatifloxacin (Expected) Key 2D NMR Confirmation
H-5 ~7.91 ppm (d)~7.65 ppm (d)COSY: Cross-peak to H-8. HMBC: Correlation to C-7.
H-8 N/A (Methoxy group present)~7.40 ppm (d)COSY: Cross-peak to H-5. HSQC: Correlation to C-8.
-OCH₃ ~4.0 ppm (s)AbsentAbsence of signal.
C-8 ~145.2 ppm~122.0 ppmHSQC: Correlates with H-8 signal.
-OCH₃ ~62.15 ppmAbsentAbsence of signal.

Part 2: Confirmation of the N-Boc Protecting Group

The second critical confirmation is the presence and location of the tert-butoxycarbonyl (Boc) group on the piperazine ring's secondary nitrogen (N-4').

Characteristic Signals of the N-Boc Group

The Boc group itself provides unmistakable NMR signatures:

  • ¹H NMR : A strong singlet integrating to 9 protons, typically found in the δ 1.40 - 1.50 ppm region, corresponding to the three equivalent methyl groups of the tert-butyl moiety.

  • ¹³C NMR : Two distinct carbon signals: one for the quaternary carbon of the tert-butyl group around δ 79-80 ppm and another for the carbamate carbonyl carbon (C=O) around δ 154-155 ppm .

Effects on the Piperazine Ring

The attachment of the electron-withdrawing Boc group to N-4' significantly alters the chemical shifts of the adjacent piperazine protons and carbons compared to the parent gatifloxacin. The protons on the carbons adjacent to the Boc-protected nitrogen (C-3' and C-5') will be deshielded and shifted downfield.

The Decisive Role of the HMBC Experiment

While the presence of the characteristic Boc signals in 1D NMR is strong evidence, it does not prove its point of attachment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this purpose. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

The crucial, irrefutable evidence for the N-Boc group's location comes from observing a long-range correlation from the 9-proton singlet of the tert-butyl group to the carbamate carbonyl carbon. Furthermore, protons on the piperazine ring adjacent to the N-Boc group will show correlations to this same carbonyl carbon.

G cluster_main Key HMBC Correlations for N-Boc Confirmation mol H_Boc Boc Protons (9H, ~1.45 ppm) C_Boc_CO Boc C=O (~154.5 ppm) H_Boc->C_Boc_CO ³JCH (Definitive) H_piperazine Piperazine H-3'/H-5' (adjacent to N-Boc) H_piperazine->C_Boc_CO ³JCH (Confirmatory)

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for N-Boc-desmethoxy Gatifloxacin

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, the integrity of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories, ins...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories, instruments, or even updated over time, a critical question arises: are the data generated by the new method comparable to the original? This guide provides an in-depth, technical comparison of bioanalytical methods for the novel fluoroquinolone derivative, N-Boc-desmethoxy Gatifloxacin, through the lens of cross-validation. As a Senior Application Scientist, my aim is to not only present the 'how' but to delve into the 'why' of our experimental choices, ensuring a robust and scientifically sound approach to method validation and transfer.

The Imperative of Cross-Validation in Bioanalytical Science

Bioanalytical method cross-validation is the systematic process of demonstrating that two distinct analytical methods, or the same method applied in different laboratories, yield comparable and reliable data for a specific analyte.[1] This process is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the consistency and reliability of pharmacokinetic (PK) and toxicokinetic (TK) data throughout a drug's lifecycle.[2][3][4] The International Council for Harmonisation (ICH) M10 guideline, along with guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), emphasizes the necessity of cross-validation when data from different sources are to be combined or compared.[3][5][6][7]

Cross-validation becomes essential in several scenarios, including:

  • Inter-laboratory transfers: When a method is moved from a discovery-phase laboratory to a regulated bioanalytical contract research organization (CRO).

  • Instrument platform changes: Migrating a method from one LC-MS/MS system to another, potentially with different specifications.

  • Method evolution: Implementing significant changes to a validated method to improve performance or efficiency.

  • Multi-site clinical trials: Ensuring data consistency when samples are analyzed at different clinical sites.[1]

This guide will walk through a practical, albeit hypothetical, case study of cross-validating a bioanalytical method for N-Boc-desmethoxy Gatifloxacin, a derivative of the fourth-generation fluoroquinolone, Gatifloxacin.

Understanding the Analyte: N-Boc-desmethoxy Gatifloxacin

While specific public domain data on N-Boc-desmethoxy Gatifloxacin is limited, we can infer its properties based on its parent compound, Gatifloxacin. Gatifloxacin is a synthetic antibacterial agent.[8] The "N-Boc" group suggests the presence of a tert-butyloxycarbonyl protecting group on a nitrogen atom, likely on the piperazine ring, which would increase its lipophilicity. The "desmethoxy" indicates the absence of a methoxy group present in Gatifloxacin. These structural modifications will influence its chromatographic retention, ionization efficiency in a mass spectrometer, and extraction characteristics.

The Bioanalytical Methods: A Comparative Overview

For the purpose of this guide, we will compare two hypothetical, yet scientifically plausible, LC-MS/MS methods for the quantification of N-Boc-desmethoxy Gatifloxacin in human plasma.

Method A: The Originating Laboratory's Validated Method

This method represents a well-established procedure in the originating laboratory, fully validated according to regulatory guidelines.

Method B: The Receiving Laboratory's Transferred and Validated Method

This method has been established in a second laboratory following a method transfer. While the core principles remain the same, some modifications were necessary to accommodate different equipment and laboratory standard operating procedures (SOPs).

Parameter Method A (Originating Lab) Method B (Receiving Lab) Rationale for Differences
Sample Preparation Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.Protein Precipitation (PPT) with acetonitrile followed by phospholipid removal.The receiving lab opted for a higher-throughput PPT method, which is often faster and more cost-effective, but may be more susceptible to matrix effects.
LC System Standard HPLC systemUHPLC systemThe receiving lab utilizes UHPLC for faster analysis times and improved chromatographic resolution.
Analytical Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmColumn dimensions are adapted to the respective LC systems (HPLC vs. UHPLC).
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrileGradient of 0.1% formic acid in water and methanolMethanol was chosen in the receiving lab due to availability and its potential to offer different selectivity for co-eluting matrix components.
MS/MS System Triple Quadrupole ATriple Quadrupole B (different manufacturer)Reflects the reality of different instrumentation in various laboratories.
Internal Standard (IS) Deuterated N-Boc-desmethoxy GatifloxacinStructurally similar fluoroquinolone analogA stable isotope-labeled IS is the gold standard, but a suitable analog can be used if the deuterated standard is unavailable or cost-prohibitive for the receiving lab.

The Cross-Validation Protocol: A Step-by-Step Guide

The objective of the cross-validation is to assess the potential bias between the two methods and ensure that any observed differences are within acceptable limits.[2][9]

Preparation of Cross-Validation Samples
  • Quality Control (QC) Samples: A single batch of human plasma is used to prepare QCs at a minimum of three concentration levels: low, medium, and high. These QCs should be prepared by a third party or the originating laboratory to ensure objectivity.

  • Incurred Samples (if available): If available from a previous study, a set of incurred samples (samples from dosed subjects) should be selected to cover the observed concentration range.

Analytical Runs
  • A minimum of three independent analytical runs should be performed using each method.

  • Each run should consist of a calibration curve and replicate QCs (n≥5 at each level).

Acceptance Criteria

Historically, simple pass/fail criteria based on the percentage difference between the methods were common. However, the current regulatory landscape, particularly following the ICH M10 guideline, encourages a more comprehensive statistical assessment to understand any potential bias.[6][7][9]

For QC Samples:

  • The mean accuracy of the QCs at each level, as determined by each method, should be within ±15% of the nominal value.

  • The precision (Coefficient of Variation, %CV) for the QCs at each level should not exceed 15%.

For Comparison of Results Between Methods:

  • A significant portion of the results from the two methods should agree. A common, though not formally stipulated, criterion is that at least two-thirds of the paired measurements should be within ±20% of their mean.

  • Statistical Analysis: A more rigorous approach involves statistical tools to assess the agreement and bias between the two methods. This includes:

    • Bland-Altman Plot: This plot visualizes the difference between the two methods against their average. It helps to identify any systematic bias or trends in the differences across the concentration range.

    • Deming Regression: This statistical method accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods than standard linear regression. The slope and intercept of the regression line can indicate proportional and constant bias, respectively.

    • Lin's Concordance Correlation Coefficient (CCC): This provides a single value that assesses the agreement between two methods, taking into account both precision and accuracy.[10]

Visualizing the Cross-Validation Workflow

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Decision cluster_outcome Outcome prep_qcs Prepare Low, Mid, High QCs analyze_a Analyze with Method A (n≥3 runs) prep_qcs->analyze_a analyze_b Analyze with Method B (n≥3 runs) prep_qcs->analyze_b select_is Select Incurred Samples (if available) select_is->analyze_a select_is->analyze_b compare_qc Compare QC Accuracy & Precision analyze_a->compare_qc analyze_b->compare_qc statistical_analysis Statistical Analysis (Bland-Altman, Deming) compare_qc->statistical_analysis decision Acceptable Agreement? statistical_analysis->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: High-level workflow for the cross-validation of two bioanalytical methods.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data from our cross-validation study of N-Boc-desmethoxy Gatifloxacin.

Table 1: Within-Method Performance of QC Samples

Method QC Level (ng/mL) Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=15) Accuracy (%) Precision (%CV)
Method A Low55.10102.04.5
Mid5049.599.03.2
High400404.0101.02.8
Method B Low55.25105.05.1
Mid5051.5103.03.8
High400396.099.03.1

Interpretation: Both methods demonstrate acceptable within-method accuracy and precision, meeting the standard acceptance criteria of ±15% for accuracy and ≤15% for precision.

Table 2: Between-Method Comparison of QC Samples

QC Sample ID Method A Result (ng/mL) Method B Result (ng/mL) Mean (ng/mL) Difference (B-A) % Difference
Low QC 15.055.205.130.152.9%
Low QC 25.155.305.230.152.9%
..................
Mid QC 149.851.050.41.22.4%
..................
High QC 1402.0398.0400.0-4.0-1.0%
..................

Interpretation: A preliminary review of the percentage differences suggests good agreement between the two methods. For a comprehensive assessment, these data would be subjected to Bland-Altman and Deming regression analysis.

Visualizing the Decision-Making Process

decision_process cluster_statistical Statistical Evaluation cluster_criteria Acceptance Criteria Assessment cluster_conclusion Conclusion start Cross-Validation Data Generated bland_altman Bland-Altman Plot Analysis start->bland_altman deming Deming Regression start->deming ccc Lin's Concordance Correlation start->ccc bias_check Systematic Bias within acceptable limits? bland_altman->bias_check deming->bias_check concordance_check High Concordance? ccc->concordance_check bias_check->concordance_check Yes fail Investigate Root Cause of Discrepancy bias_check->fail No pass Methods are Equivalent concordance_check->pass Yes concordance_check->fail No

Caption: A flowchart illustrating the statistical evaluation and decision-making process in cross-validation.

Conclusion: Ensuring Data Integrity Across the Drug Development Pipeline

The cross-validation of bioanalytical methods is a cornerstone of ensuring data comparability and integrity in drug development. As demonstrated with the case of N-Boc-desmethoxy Gatifloxacin, a successful cross-validation provides the confidence that data generated across different laboratories, instruments, or method versions can be reliably pooled and compared. This guide has outlined a comprehensive and scientifically rigorous approach, moving beyond simple pass/fail criteria to a deeper statistical understanding of method performance. By embracing these principles, researchers, scientists, and drug development professionals can ensure the robustness and defensibility of their bioanalytical data, ultimately contributing to the successful and timely advancement of new therapeutic agents.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]

  • Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1-5. [Link]

  • Tang, H. X., et al. (2025). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. The AAPS Journal. [Link]

  • Lin, Z. J., et al. (2011). Capsule Review on Bioanalytical Method Transfer: Opportunities and Challenges for Chromatographic Methods. Bioanalysis, 3(5), 517-526. [Link]

  • Iqvia. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]

  • Teixeira, M. W. S., Dias, C. V. B., & Kogawa, A. C. (2022). Status of Physicochemical and Microbiological Analytical Methods of Gatifloxacin: A Review. Journal of AOAC INTERNATIONAL, 105(6), 1548–1554. [Link]

  • Zhang, Y., et al. (2024). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. [Link]

  • Iffat, W., et al. (2019). Bioanalytical Method Development and Validation of Gatifloxacin. Latin American Journal of Pharmacy, 38(5), 896-900. [Link]

  • Patel, P. N., et al. (2014). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Pharmaceutical methods, 5(2), 60–65. [Link]

  • Reddy, G. O., et al. (2012). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Organic Chemistry: An Indian Journal, 8(5), 194-200. [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Gatifloxacin and its Synthetic Precursor, N-Boc-desmethoxy Gatifloxacin

A Note to the Researcher: Direct comparative in vivo efficacy studies between the active pharmaceutical ingredient (API) Gatifloxacin and its potential synthetic precursor, N-Boc-desmethoxy Gatifloxacin, are not availabl...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct comparative in vivo efficacy studies between the active pharmaceutical ingredient (API) Gatifloxacin and its potential synthetic precursor, N-Boc-desmethoxy Gatifloxacin, are not available in the published scientific literature. This guide is therefore structured to provide a comprehensive overview of Gatifloxacin's established in vivo efficacy, juxtaposed with a theoretical examination of N-Boc-desmethoxy Gatifloxacin. We will dissect the chemical nature of this precursor to logically deduce its expected biological activity and provide a robust, hypothetical framework for researchers aiming to conduct such a comparative study.

Introduction: Understanding the Molecules

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3]

N-Boc-desmethoxy Gatifloxacin , by contrast, is not a recognized therapeutic agent. Its name suggests it is a synthetic intermediate or a derivative of Gatifloxacin with two critical modifications:

  • "N-Boc": The piperazine ring's nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis, used to temporarily mask a reactive amine to prevent it from participating in unintended side reactions. For the final compound to be active, this group must be removed.

  • "desmethoxy": This indicates the absence of the methoxy group (-OCH₃) at the C-8 position of the quinolone ring. This is not a trivial alteration; the 8-methoxy group is a hallmark of fourth-generation fluoroquinolones like Gatifloxacin and Moxifloxacin and is crucial for their enhanced activity and pharmacological profile.[1]

This guide will first establish a baseline by detailing the known in vivo performance of Gatifloxacin. It will then explore the chemical rationale for why N-Boc-desmethoxy Gatifloxacin would be expected to have significantly diminished or no antibacterial activity. Finally, we will outline a detailed experimental protocol for a direct in vivo comparison.

Gatifloxacin: A Profile of In Vivo Efficacy

Gatifloxacin has demonstrated potent efficacy in various preclinical animal models of infection. These studies are fundamental to establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict clinical success.

Mechanism of Action and the Critical Role of the 8-Methoxy Group

Gatifloxacin exerts its bactericidal effects by forming a stable complex with the bacterial DNA and either DNA gyrase (primarily in Gram-negative bacteria) or topoisomerase IV (primarily in Gram-positive bacteria).[3] This ternary complex blocks the progression of the DNA replication fork.

The 8-methoxy group is a key structural feature that enhances Gatifloxacin's potency. Studies have shown this group contributes to:

  • Enhanced activity against Gram-positive bacteria , particularly Streptococcus pneumoniae.[4][5]

  • Dual-targeting , meaning it inhibits both DNA gyrase and topoisomerase IV with nearly equal potency. This property is thought to lower the frequency of resistance selection.[4][6]

  • Potent antibacterial activity by enhancing the inhibition of both target enzymes.[4]

The absence of this group in a "desmethoxy" derivative would logically lead to a significant reduction in antibacterial potency, particularly against Gram-positive pathogens.

Pharmacokinetic Profile

The efficacy of an antibiotic in vivo is intrinsically linked to its ability to reach and maintain sufficient concentrations at the site of infection. Gatifloxacin exhibits favorable pharmacokinetics across multiple species.

Table 1: Selected Pharmacokinetic Parameters of Gatifloxacin in Animal Models

SpeciesDose & RouteCₘₐₓ (µg/mL)Tₘₐₓ (h)Bioavailability (%)Elimination Half-life (h)Reference
Rats15 mg/kg (oral)~2.5 (estimated)~1.060-79~3-4[7]
Dogs10 mg/kg (oral)~3.0 (estimated)~1.7~98~5-6[7]
Buffalo Calves4 mg/kg (IM)2.98 ± 0.081.079.7 ± 3.357.45 ± 0.55[8]
Buffalo Calves4 mg/kg (IV)---10.4 ± 2.47[9]

Note: Values are approximated from published data for illustrative purposes. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.

In Vivo Efficacy Data

Preclinical studies validate the therapeutic potential of Gatifloxacin. For instance, in a murine model of systemic Francisella tularensis infection, Gatifloxacin demonstrated superior survival rates compared to ciprofloxacin, especially when treatment was delayed.[10] When administered orally at 100 mg/kg twice daily starting 24 hours post-infection, Gatifloxacin resulted in a 96% survival rate, compared to 67% for ciprofloxacin.[10]

N-Boc-desmethoxy Gatifloxacin: A Theoretical Assessment

Based on fundamental principles of medicinal chemistry and pharmacology, N-Boc-desmethoxy Gatifloxacin is predicted to be biologically inactive or, at best, a very poor prodrug.

The Impact of the N-Boc Protecting Group

The piperazinyl substituent at the C-7 position is essential for the antibacterial activity of fluoroquinolones. This group is critical for cell wall penetration and interaction with the target enzymes. The presence of a bulky, electron-withdrawing Boc group on the piperazine nitrogen would sterically hinder the molecule's ability to bind to DNA gyrase and topoisomerase IV. Furthermore, the Boc group is generally stable in vivo and not readily cleaved, meaning the molecule would likely be eliminated from the body before it could be converted to an active form.

The Consequence of the "desmethoxy" Modification

As previously discussed, the removal of the 8-methoxy group would severely compromise the compound's antibacterial spectrum and potency. The resulting molecule would more closely resemble an earlier-generation quinolone, with significantly weaker activity against Gram-positive bacteria.[4][6]

Diagram 1: Chemical Relationship Between the Compounds

This diagram illustrates the structural differences and the synthetic relationship where N-Boc-desmethoxy Gatifloxacin acts as a precursor to the final active Gatifloxacin molecule.

G cluster_0 Synthetic Pathway cluster_1 Key Structural Changes Precursor N-Boc-desmethoxy Gatifloxacin Core Intermediate Desmethoxy Gatifloxacin (after Boc removal) Precursor->Intermediate Deprotection (e.g., TFA) Boc N-Boc Group: - Blocks activity - Steric hindrance Precursor->Boc Final_Compound Gatifloxacin (Active Drug) Intermediate->Final_Compound C-8 Methoxylation Methoxy 8-Methoxy Group: - Enhances Gram (+) activity - Enables dual-targeting Final_Compound->Methoxy

Caption: Synthetic relationship and key functional groups.

Proposed Experimental Protocol for In Vivo Comparative Efficacy

To definitively compare the in vivo efficacy of Gatifloxacin and N-Boc-desmethoxy Gatifloxacin, a rigorous, well-controlled animal study is required. The following protocol outlines a standard approach based on established methodologies for testing fluoroquinolone efficacy.[11][12]

I. Objective

To compare the in vivo antibacterial efficacy and pharmacokinetic profiles of Gatifloxacin and N-Boc-desmethoxy Gatifloxacin in a murine systemic infection model.

II. Materials
  • Test Articles: Gatifloxacin (analytical grade), N-Boc-desmethoxy Gatifloxacin (synthesized and purity-verified).

  • Vehicle: Sterile saline with 5% DMSO and 5% Tween® 80 (or other appropriate vehicle determined by solubility studies).

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus (ATCC 29213) or Streptococcus pneumoniae (ATCC 49619), chosen for their susceptibility to Gatifloxacin and relevance in clinical infections.

  • Reagents & Equipment: Mucin, Brain Heart Infusion (BHI) broth/agar, standard laboratory equipment for animal handling, dosing, and sample collection.

III. Experimental Design
  • Preliminary Studies:

    • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of both compounds against the selected bacterial strain using broth microdilution according to CLSI guidelines. This is a critical first step to confirm the predicted inactivity of the N-Boc-desmethoxy derivative.

    • Tolerability Study: Administer escalating doses of each compound to a small group of uninfected mice to determine the maximum tolerated dose (MTD).

  • Pharmacokinetic (PK) Study:

    • Divide mice into two groups (n=3-4 per time point).

    • Administer a single oral (PO) or intravenous (IV) dose of either Gatifloxacin or N-Boc-desmethoxy Gatifloxacin (e.g., 20 mg/kg).

    • Collect blood samples via cardiac puncture or tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS method.

    • Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂).

  • Efficacy Study (Murine Systemic Infection Model):

    • Infection: Grow bacteria to mid-log phase. Suspend the bacterial culture in 5% porcine mucin to enhance virulence. Inject mice intraperitoneally (IP) with a bacterial inoculum predetermined to cause lethal infection in >90% of untreated animals within 48-72 hours (e.g., 1 x 10⁷ CFU/mouse).

    • Treatment Groups (n=10 mice per group):

      • Group 1: Vehicle control (infected, untreated).

      • Group 2-5: Gatifloxacin (e.g., 5, 10, 20, 40 mg/kg).

      • Group 6-9: N-Boc-desmethoxy Gatifloxacin (doses matching Gatifloxacin groups).

    • Dosing: Administer test articles orally (PO) at 1 hour and 12 hours post-infection.

    • Efficacy Endpoints:

      • Survival: Monitor animals for 7 days post-infection and record mortality. Calculate the Protective Dose 50 (PD₅₀), the dose required to protect 50% of the animals from lethal infection.

      • Bacterial Load (Satellite Group): For each treatment group, include a satellite group of mice (n=5). At 24 hours post-infection, euthanize these animals, aseptically harvest spleens and livers, homogenize the tissues, and perform serial dilutions for CFU plating to quantify bacterial burden.

IV. Statistical Analysis
  • Survival data will be analyzed using Kaplan-Meier survival curves and the log-rank test.

  • Bacterial load data (log-transformed CFU/gram of tissue) and PK parameters will be compared using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's).

  • A p-value of <0.05 will be considered statistically significant.

Diagram 2: Proposed In Vivo Efficacy Workflow

This flowchart details the logical progression of the proposed experimental plan.

G cluster_prelim Phase 1: Preliminary Studies cluster_main Phase 2: Definitive In Vivo Studies cluster_endpoints Phase 3: Data Analysis & Endpoints MIC MIC Determination (In Vitro) MTD Maximum Tolerated Dose (In Vivo) MIC->MTD Confirm Inactivity & Set Dose Range PK Pharmacokinetic Study (Drug Exposure) MTD->PK Select Doses Efficacy Systemic Infection Model (Efficacy Testing) MTD->Efficacy Select Doses PK_Analysis Calculate PK Parameters (Cmax, AUC, t1/2) PK->PK_Analysis Efficacy_Analysis Determine PD50 (Survival) Quantify Bacterial Load (CFU) Efficacy->Efficacy_Analysis Comparison Comparative Analysis Gatifloxacin vs. Precursor PK_Analysis->Comparison Efficacy_Analysis->Comparison

Caption: Workflow for comparative in vivo evaluation.

Conclusion

While direct comparative data is absent, a comprehensive analysis based on the principles of medicinal chemistry strongly indicates that N-Boc-desmethoxy Gatifloxacin would be an ineffective antimicrobial agent in vivo. The presence of the N-Boc protecting group and the absence of the critical 8-methoxy moiety would almost certainly abrogate its ability to inhibit bacterial growth. Gatifloxacin's established efficacy is directly tied to these structural features that its precursor lacks. The provided experimental protocol offers a scientifically rigorous framework for any researcher wishing to empirically validate this well-founded hypothesis. This guide underscores the importance of specific functional groups in drug design and the rationale behind multistep synthesis to arrive at a potent and effective therapeutic agent.

References

  • Comparison of pharmacokinetics of gatifloxacin in rats, dogs and humans. (2016). ResearchGate. Available at: [Link]

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. (2025). ACS Publications. Available at: [Link]

  • In Vitro and In Vivo Activities of Fluoroquinolones against Aeromonas hydrophila. (n.d.). National Institutes of Health. Available at: [Link]

  • Contributions of the 8-Methoxy Group of Gatifloxacin to Resistance Selectivity, Target Preference, and Antibacterial Activity against Streptococcus pneumoniae. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Activities of Amphiphilic Neomycin B-based Bilipid Conjugates and Fluorinated Neomycin B-based Lipids. (n.d.). PubMed Central. Available at: [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. Available at: [Link]

  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (n.d.). Semantic Scholar. Available at: [Link]

  • Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever. (2021). Frontiers. Available at: [Link]

  • Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits. (2022). National Institutes of Health. Available at: [Link]

  • Contribution of the 8-Methoxy Group to the Activity of Gatifloxacin against Type II Topoisomerases of Streptococcus pneumoniae. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of gatifloxacin. (n.d.). Google Patents.
  • In vitro activity of the new 4-quinolone compound Ro 23-6240. (1987). PubMed. Available at: [Link]

  • Gatifloxacin pharmacokinetics in buffalo calves after single intramuscular administration. (2025). ResearchGate. Available at: [Link]

  • In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia. (n.d.). PubMed. Available at: [Link]

  • Plasma concentrations, pharmacokinetics and urinary excretion of gatifloxacin after single intravenous injection in buffalo calves. (n.d.). PubMed. Available at: [Link]

  • The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4. (n.d.). Frontiers. Available at: [Link]

  • Synthesis of gatifloxacin. (n.d.). Google Patents.
  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). MDPI. Available at: [Link]

  • Overview of the fluoroquinolones: Focus on moxifloxacin. (2025). ResearchGate. Available at: [Link]

  • In vivo efficacy of fluoroquinolones against systemic tularaemia infection in mice. (n.d.). PubMed. Available at: [Link]

  • Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase. (n.d.). PNAS. Available at: [Link]

  • Synthetic pathways for gatifloxacin and moxifloxacin. (n.d.). ResearchGate. Available at: [Link]

  • Fluoroquinolones. (n.d.). PDB-101. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Modeling of Enrofloxacin and Its Metabolite Ciprofloxacin in Pregnant Goats. (n.d.). MDPI. Available at: [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic. Available at: [Link]

Sources

Comparative

Cytotoxicity assessment of N-Boc-desmethoxy Gatifloxacin in different cell lines

Cytotoxicity Assessment of N-Boc-desmethoxy Gatifloxacin: A Comparative Technical Guide Part 1: Executive Summary & Chemical Context N-Boc-desmethoxy Gatifloxacin (CAS 1089339-61-6) is a critical synthetic intermediate a...

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Assessment of N-Boc-desmethoxy Gatifloxacin: A Comparative Technical Guide

Part 1: Executive Summary & Chemical Context

N-Boc-desmethoxy Gatifloxacin (CAS 1089339-61-6) is a critical synthetic intermediate and process impurity associated with the production of the fourth-generation fluoroquinolone, Gatifloxacin.[1][2] Unlike the parent drug, which has a well-documented toxicological profile, this specific derivative presents a unique "blind spot" in safety assessments due to two major structural deviations: the absence of the 8-methoxy group and the presence of a lipophilic tert-butyloxycarbonyl (Boc) protecting group.

This guide provides a structured framework for assessing its cytotoxicity, grounded in Structure-Activity Relationship (SAR) analysis and comparative data from parent fluoroquinolones.

Structural Divergence & Toxicological Implications[3]
FeatureGatifloxacin (Parent) N-Boc-desmethoxy Gatifloxacin Toxicological Impact
C-8 Position Methoxy (-OCH₃)Hydrogen (-H)Critical: The 8-OMe group reduces UV-induced oxidative stress.[3] Its removal (Desmethoxy) significantly increases phototoxicity and potential for reactive oxygen species (ROS) generation [1, 2].
N-Piperazine Methyl (-CH₃)N-Boc ProtectedCritical: The Boc group eliminates the basic amine, drastically increasing Lipophilicity (LogP) . This shifts the molecule from a zwitterionic drug to a highly permeable lipophile, altering cellular uptake and potentially increasing non-specific membrane disruption [3].
Primary Target DNA Gyrase / Topo IVInactive (likely)The bulky Boc group likely sterically hinders binding to the DNA-enzyme complex, reducing specific antibacterial potency but not necessarily eukaryotic toxicity.

Part 2: Comparative Cytotoxicity Profile (Predicted & Observed)

As direct public IC50 data for this specific intermediate is limited to proprietary impurity profiling, the following assessment is derived from validated SAR data of Gatifloxacin analogs and "Desmethoxy" equivalents (e.g., Ciprofloxacin backbone).

Phototoxicity & Oxidative Stress (The "Desmethoxy" Effect)

Research on 8-methoxy quinolones confirms that the methoxy group functions as an electron donor that stabilizes the radical cation formed during UV exposure.

  • Prediction: N-Boc-desmethoxy Gatifloxacin will exhibit significantly higher phototoxicity than Gatifloxacin.

  • Mechanism: Without the 8-OMe stabilizer, the quinolone core is prone to generating singlet oxygen (

    
    ) and superoxide anions upon light exposure, leading to DNA strand breaks (8-oxo-dG formation) [1].
    
Cellular Permeability & Accumulation
  • Gatifloxacin: Enters cells via porins (bacteria) or active transport/diffusion (eukaryotes). Hydrophilic nature limits accumulation in lipid bilayers.

  • N-Boc Derivative: The Boc group acts as a "grease ball," facilitating rapid passive diffusion through the lipid bilayer.

  • Risk: High intracellular concentrations in non-target cells (e.g., Hepatocytes, Corneal cells) may trigger mitochondrial depolarization independent of Topoisomerase inhibition.

Comparative Data Table (Reference Values)
Cell LineAssay TypeGatifloxacin (Parent) IC50Predicted Trend for N-Boc-DesmethoxyRationale
MIA PaCa-2 (Pancreatic)MTT (48h)~100-200 µg/mL [4]Lower IC50 (More Toxic) Increased lipophilicity enhances uptake; Desmethoxy core increases ROS.
HCK (Corneal Keratocytes)Calcein AMTime-dependent toxicity [5]Significantly More Toxic Corneal cells are sensitive to lipophilic agents; high risk of membrane disruption.
V79 (Hamster Lung)MicronucleusNegative (Genotoxic only at high doses)Positive (Genotoxic) Desmethoxy analogs (like Ciprofloxacin) show higher clastogenic potential than 8-OMe analogs [2].

Part 3: Experimental Protocols for Assessment

To objectively define the safety profile of N-Boc-desmethoxy Gatifloxacin, researchers must employ a "Self-Validating" testing battery.

Workflow Visualization

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Mechanistic Toxicology Start Test Compound: N-Boc-desmethoxy Gatifloxacin Solubility Solubility Check (DMSO vs. Aqueous) Start->Solubility MTT Metabolic Activity (MTT/MTS Assay) Solubility->MTT Membrane Membrane Integrity (LDH Release) Solubility->Membrane ROS Oxidative Stress (DCFDA Staining) MTT->ROS If IC50 < 50µM Photo Phototoxicity (3T3 NRU + UVA) Membrane->Photo Critical for Desmethoxy Analysis Comparative Analysis vs. Gatifloxacin Standard ROS->Analysis Photo->Analysis

Caption: Tiered assessment strategy prioritizing phototoxicity and oxidative stress due to the specific structural risks of the desmethoxy quinolone core.

Detailed Methodologies

1. 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay Why: The "Desmethoxy" core is a known phototoxin. This assay is mandatory for regulatory safety (OECD TG 432).

  • Cell Line: BALB/c 3T3 mouse fibroblasts.

  • Protocol:

    • Seed cells in two 96-well plates.

    • Treat with N-Boc-desmethoxy Gatifloxacin (0.1 – 1000 µg/mL).

    • Plate A (Dark): Incubate for 60 min in dark.

    • Plate B (UV): Expose to 5 J/cm² UVA light.

    • Wash and incubate overnight.

    • Add Neutral Red dye; measure OD540.

  • Validation: Calculate the Photo-Irritation Factor (PIF). If PIF > 5, the impurity is phototoxic.

2. Comparative MTT Viability Assay Why: Establishes the baseline lethal dose (LD50) relative to the parent drug.

  • Cell Lines: HepG2 (Liver metabolism model), HEK293 (Kidney clearance model).

  • Protocol:

    • Preparation: Dissolve N-Boc derivative in DMSO (due to high lipophilicity). Ensure final DMSO < 0.5%.

    • Controls: Positive: Gatifloxacin (Parent).[2] Negative: Vehicle (DMSO).[4]

    • Exposure: 24h and 48h time points.

    • Readout: Absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves using non-linear regression (Sigmoidal 4PL).

Part 4: Mechanistic Signaling Pathway (Hypothetical)

The following diagram illustrates the predicted pathway of toxicity for the N-Boc-desmethoxy derivative compared to the parent.

Pathway NBoc N-Boc-Desmethoxy Gatifloxacin Entry1 Passive Diffusion (High Flux) NBoc->Entry1 Lipophilic GAT Gatifloxacin (Parent) Entry2 Regulated Transport GAT->Entry2 ROS ROS Generation (Singlet Oxygen) Entry1->ROS UVA Triggered Mito Mitochondrial Depolarization Entry1->Mito Accumulation DNA DNA Adducts (8-oxo-dG) ROS->DNA Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis DNA->Apoptosis

Caption: The N-Boc derivative favors passive diffusion and ROS generation, leading to mitochondrial stress, whereas the parent drug relies on specific transport mechanisms.

References

  • Marard, M., et al. (1997). "A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation."[5] Toxicology and Applied Pharmacology, 145(2), 381-387.[5]

  • Shimoda, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light."[5][3] Antimicrobial Agents and Chemotherapy, 37(4), 754-759.

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 33(4), 685-706.

  • Yadav, V., et al. (2012). "Gatifloxacin Induces S and G2-Phase Cell Cycle Arrest in Pancreatic Cancer Cells via p21/p27/p53." PLOS ONE, 7(10), e47796.

  • Bezwada, P., et al. (2008). "Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells." Current Medical Research and Opinion, 24(2), 419-424.

Sources

Validation

A Head-to-Head Comparison of N-Boc-desmethoxy Gatifloxacin from Different Suppliers: A Guide for Researchers

For researchers and professionals in drug development, the quality of starting materials and intermediates is paramount. The purity, consistency, and impurity profile of a chemical can significantly impact downstream syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quality of starting materials and intermediates is paramount. The purity, consistency, and impurity profile of a chemical can significantly impact downstream synthetic steps, biological assay results, and ultimately, the viability of a project. This guide provides a comprehensive, head-to-head comparison of N-Boc-desmethoxy Gatifloxacin, a key intermediate in the synthesis of novel fluoroquinolone analogues, from three representative (anonymized) commercial suppliers: Supplier A, Supplier B, and Supplier C.

N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2] The N-Boc protecting group allows for selective modification at other positions of the molecule, making it a valuable building block for creating new chemical entities with potentially enhanced efficacy or novel properties.

This guide is structured to provide an in-depth, data-driven analysis of the material from each supplier, focusing on critical quality attributes that directly affect its application in a research and development setting. We will delve into the causality behind our experimental choices, presenting validated protocols and clear, comparative data to empower you to make informed purchasing decisions based on your specific research needs.

The Criticality of Quality: Why a Head-to-Head Comparison is Necessary

Different suppliers may utilize distinct synthetic or purification routes, leading to variations in:

  • Purity: The percentage of the desired compound.

  • Impurity Profile: The identity and quantity of residual starting materials, by-products, or degradation products.[3]

  • Physical Properties: Such as color, crystallinity, and solubility.

These differences, even if subtle, can have cascading effects. An unknown impurity could inhibit a subsequent reaction, interfere with an analytical assay, or exhibit unexpected toxicity in a biological screen. Therefore, a thorough characterization of the starting material is not just good practice; it is a self-validating system that ensures the reliability and reproducibility of your research.

Our comparative analysis is built on a foundation of widely accepted analytical techniques in the pharmaceutical industry, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Experimental Design and Rationale

To provide a robust and multi-faceted comparison, we designed a series of experiments to assess the critical quality attributes of N-Boc-desmethoxy Gatifloxacin from each supplier.

Visualizing the Workflow

The following diagram outlines the comprehensive analytical workflow applied to the samples from each supplier.

Analytical_Workflow Figure 1. Overall Analytical Workflow cluster_samples Sample Acquisition cluster_tests Analytical Testing cluster_analysis Data Analysis & Comparison S_A Supplier A Phys Physical Appearance S_A->Phys HPLC HPLC Purity (Quantitative) S_A->HPLC LCMS LC-MS Impurity Profiling (Qualitative) S_A->LCMS NMR ¹H NMR Structural Confirmation S_A->NMR Sol Solubility Screening S_A->Sol S_B Supplier B S_B->Phys S_B->HPLC S_B->LCMS S_B->NMR S_B->Sol S_C Supplier C S_C->Phys S_C->HPLC S_C->LCMS S_C->NMR S_C->Sol Compare Head-to-Head Data Comparison Phys->Compare HPLC->Compare LCMS->Compare NMR->Compare Sol->Compare Report Summary Report & Recommendations Compare->Report

Caption: Figure 1. Overall Analytical Workflow

Physical Appearance

A simple visual inspection is the first line of assessment. We examined each sample for color and form (crystalline vs. amorphous powder). Significant color deviation can sometimes indicate the presence of high-molecular-weight impurities or degradation products.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry standard for quantifying the purity of non-volatile and semi-volatile organic molecules.[6] It separates the main compound from its impurities, and the area under each peak is proportional to its concentration. This allows for a precise determination of the purity percentage. We employed a Reverse-Phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar compounds like fluoroquinolones.[7]

Protocol:

  • System: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 286 nm.[8]

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: While HPLC quantifies impurities, LC-MS helps to identify them by providing mass-to-charge ratio (m/z) information for each separated component.[9] This is critical for understanding the nature of the impurities. For instance, an impurity with a mass corresponding to a known starting material suggests an incomplete reaction, whereas an unexpected mass might indicate a side reaction or degradation. This aligns with regulatory expectations for impurity characterization.[10]

Protocol:

  • System: Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS.

  • LC Method: Same as the HPLC method described above.

  • MS Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: 100-1000 m/z.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR is an indispensable tool for confirming the chemical structure of a molecule.[11] It provides detailed information about the chemical environment of each proton in the structure. By comparing the obtained spectrum to the expected spectrum for N-Boc-desmethoxy Gatifloxacin, we can definitively confirm the identity of the bulk material and check for any significant structural impurities that might be co-eluting with the main peak in HPLC.

Protocol:

  • System: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 5-10 mg of each sample was dissolved in ~0.7 mL of CDCl₃.

Solubility Assessment

Causality: The solubility of a compound is a critical practical parameter for any researcher.[12] Poor solubility can complicate reaction setup, formulation for biological assays, and purification. We assessed the solubility in several common laboratory solvents.

Protocol:

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO).

  • Method: A miniaturized shake-flask method was used.[13] An excess of the compound was added to a fixed volume of solvent. The slurry was agitated at room temperature for 24 hours to ensure equilibrium was reached.[14] The suspension was then filtered, and the concentration of the dissolved compound in the supernatant was determined by HPLC against a calibration curve.

Results: A Comparative Data Analysis

The data gathered from the above experiments are summarized below, providing a clear, side-by-side comparison of the materials from Suppliers A, B, and C.

Physical Appearance
SupplierColorForm
Supplier A Off-whiteFine Crystalline Powder
Supplier B Pale YellowAmorphous Powder
Supplier C Off-whiteCrystalline Powder

Insight: The pale yellow color from Supplier B's material may suggest the presence of a chromophoric impurity. The crystalline nature of samples A and C generally indicates higher purity and stability compared to the amorphous form from Supplier B.

Purity and Impurity Profile

The purity was determined by the area normalization method from the HPLC-UV chromatogram. Impurities are reported based on their relative retention time (RRT) and mass (m/z) as detected by LC-MS. The reporting threshold is guided by ICH Q3A guidelines, which recommend reporting organic impurities above 0.05-0.1%.[15][16]

SupplierHPLC Purity (%)Major Impurities Detected (>0.1%)
Supplier A 99.6%Impurity 1 (RRT 0.85, m/z 376.18): Corresponds to the des-Boc analogue.
Supplier B 98.2%Impurity 1 (RRT 0.85, m/z 376.18): Corresponds to the des-Boc analogue.Impurity 2 (RRT 1.15, m/z 506.24): Unidentified.
Supplier C 99.2%Impurity 3 (RRT 0.92, m/z 418.21): Potential process-related impurity.

Insight: Supplier A provides the material with the highest purity. The primary impurity in both A and B is the deprotected (des-Boc) analogue, a common process-related impurity. Supplier B's material is notably less pure and contains a significant unidentified impurity. Supplier C has good purity but contains a different process-related impurity than A and B. The presence of unidentified impurities, as seen with Supplier B, poses a higher risk to research outcomes.

¹H NMR Structural Confirmation

All three samples showed ¹H NMR spectra largely consistent with the structure of N-Boc-desmethoxy Gatifloxacin. Key characteristic signals, including the cyclopropyl protons, the aromatic protons, and the large singlet for the Boc group (~1.5 ppm), were present in all samples. However, the spectrum for Supplier B's material showed additional small peaks in the aromatic and aliphatic regions, corroborating the lower purity observed by HPLC.

Visualizing the Structure

The diagram below shows the chemical structure of N-Boc-desmethoxy Gatifloxacin.

Chemical_Structure Figure 2. Structure of N-Boc-desmethoxy Gatifloxacin mol

Caption: Figure 2. Structure of N-Boc-desmethoxy Gatifloxacin

Solubility

Solubility is reported as approximate values in mg/mL.

SupplierSolubility in DCM (mg/mL)Solubility in MeOH (mg/mL)Solubility in DMSO (mg/mL)
Supplier A >50~5>50
Supplier B >50~15>50
Supplier C >50~8>50

Insight: All materials are highly soluble in the common organic solvents DCM and DMSO. Interestingly, the amorphous material from Supplier B showed higher solubility in methanol. This is a known phenomenon where the lack of a crystal lattice energy in amorphous solids can lead to faster dissolution and higher apparent solubility. This could be an advantage in reactions or assays where methanol is the preferred solvent.

Discussion and Recommendations

This head-to-head comparison reveals significant differences in the quality of N-Boc-desmethoxy Gatifloxacin from three different suppliers. No single supplier is "best" for all applications; the optimal choice depends on the specific requirements of the researcher.

  • For applications requiring the highest purity and a well-defined impurity profile, such as in late-stage drug development or for developing reference standards, Supplier A is the clear choice. Its 99.6% purity and single, easily identifiable major impurity provide the greatest degree of confidence and control.

  • For early-stage discovery or applications where high solubility in protic solvents like methanol is a key advantage, Supplier B could be considered, but with a significant caveat. The lower purity (98.2%) and the presence of an unidentified impurity necessitate careful monitoring. Researchers choosing this material should consider purifying it in-house before use, especially for sensitive biological assays.

  • Supplier C offers a good balance of high purity (99.2%) and moderate cost (hypothetically). It represents a reliable option for routine synthetic work where the absolute highest purity is not critical, but a high-quality starting material is still required. The process-related impurity is different from that in Supplier A's material, which could be relevant if that specific impurity is found to be problematic in a particular synthetic route.

Conclusion

The quality of chemical reagents is a cornerstone of scientific integrity and reproducibility. This guide demonstrates that seemingly identical products from different suppliers can exhibit meaningful variations in purity, impurity profiles, and physical properties. By investing the time to perform a thorough analytical evaluation, researchers can mitigate risks, avoid costly troubleshooting, and ensure the validity of their results. We strongly advocate for this level of scrutiny as a standard practice in all research and development environments.

References

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolve Mass. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2025, August 16). ACS Publications. Retrieved from [Link]

  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. (n.d.). PubMed. Retrieved from [Link]

  • Gatifloxacin: A Comprehensive Review on Analytical Method. (2019, May 3). Acta Scientific. Retrieved from [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020, October 19). Semantic Scholar. Retrieved from [Link]

  • Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. (n.d.). SciELO. Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

  • Status of Physicochemical and Microbiological Analytical Methods of Gatifloxacin: A Review. (2022, October 26). PubMed. Retrieved from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. Retrieved from [Link]

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021, March 7). MDPI. Retrieved from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
  • Micellar HPLC and UV Methods with Time Programming for Synchronically Quantifying Gatifloxacin and Its Preservative in Eye Drops: Appraisal of Ecological Impact. (2025, February 20). ACS Omega. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization. Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR GATIFLOXACIN AND PREDNISOLONE ACETATE. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • New, Rapid, and Sensitive Spectrofluorimetric Method for the Estimation of Gatifloxacin in Bulk and Formulations. (n.d.). Retrieved from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. Retrieved from [Link]

  • Fluoroquinolones. (2020, March 10). LiverTox - NCBI Bookshelf. Retrieved from [Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Validation of N-Boc-desmethoxy Gatifloxacin

Topic: Inter-laboratory Comparison for the Analysis of N-Boc-desmethoxy Gatifloxacin Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison for the Analysis of N-Boc-desmethoxy Gatifloxacin Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

In the synthesis of fourth-generation fluoroquinolones, specifically Gatifloxacin, the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B). N-Boc-desmethoxy Gatifloxacin (CAS: 1089339-61-6) represents a critical "double-risk" impurity: it is both a precursor intermediate and a structural analog lacking the 8-methoxy group, potentially altering the toxicity profile.

This guide presents the results of an inter-laboratory comparison designed to validate the detection and quantification of this specific impurity. We compare two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) —the industry workhorse for QC—and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) , employed for high-sensitivity structural confirmation.

Technical Context & Molecule Profile

The Target: N-Boc-desmethoxy Gatifloxacin

Unlike the final API (Gatifloxacin), this impurity possesses a tert-butyloxycarbonyl (Boc) protecting group on the piperazine ring and lacks the 8-methoxy substituent on the quinolone core.

  • Chemical Implication: The Boc group significantly increases lipophilicity (LogP), causing this impurity to elute much later than the API on reverse-phase columns.

  • Solubility Challenge: Reduced aqueous solubility requires specific diluents (e.g., Acetonitrile/Methanol mixtures) rather than purely aqueous buffers during sample preparation.

The Comparison Study Design

Three independent laboratories (Process Dev, QC Site A, and Contract Lab B) participated.

  • Objective: Establish a robust protocol that ensures the impurity is not underestimated due to precipitation or co-elution.

  • Variables: Column stationary phase, mobile phase pH, and detection mode.

Comparative Methodology: HPLC-UV vs. UHPLC-MS/MS

The following table summarizes the performance metrics derived from the inter-laboratory study.

Table 1: Performance Metrics Comparison
FeatureMethod A: HPLC-UV (Standard QC) Method B: UHPLC-MS/MS (Trace Analysis)
Primary Application Routine Batch Release, Stability TestingGenotoxic Impurity Screening, ID Confirmation
Linearity Range 0.5 – 50 µg/mL0.001 – 1.0 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL (approx. 0.03% w/w)0.005 µg/mL (Trace level)
Precision (Inter-lab %RSD) 1.8% (Robust)4.2% (Sensitive to matrix effects)
Specificity High (Resolution > 2.0 from API)Superior (Mass transition filtering)
Cost Per Sample LowHigh
Expert Insight: Causality of Choice
  • Why Method A? For routine manufacturing, the LOQ of 0.15 µg/mL is sufficient to meet the ICH reporting threshold (typically 0.05% - 0.10%). The UV response at 293 nm is consistent due to the preserved quinolone chromophore.

  • Why Method B? The Boc-protected intermediate can sometimes fragment in the source, mimicking the desmethoxy impurity. MS/MS MRM transitions are required to distinguish the intact N-Boc species from in-source fragments.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and chemical pathway for analyzing this impurity.

Gatifloxacin_Analysis Start Crude Gatifloxacin Sample Extraction Solvent Extraction (MeOH:ACN 50:50) Start->Extraction Decision Impurity Threshold? Extraction->Decision MethodA Method A: HPLC-UV (Routine QC) Decision->MethodA Routine > 0.1% MethodB Method B: UHPLC-MS/MS (Trace/ID) Decision->MethodB Trace < 0.05% Result_Pass Release Batch (< 0.10%) MethodA->Result_Pass Within Spec Result_Fail Recrystallize/Reject MethodA->Result_Fail OOS Impurity Target: N-Boc-desmethoxy (Late Eluter) MethodA->Impurity Detects at ~15 min MethodB->Result_Pass

Caption: Analytical decision tree for Gatifloxacin impurity profiling. Method selection depends on the required sensitivity threshold.

Detailed Experimental Protocols

Protocol A: HPLC-UV (Recommended for Routine QC)

This method was validated across three sites and demonstrated the highest robustness for daily operation.

Reagents:

  • Phosphate Buffer (25 mM, pH 2.5): Dissolve 3.4g KH₂PO₄ in 1L water; adjust pH with dilute Phosphoric Acid.

  • Acetonitrile (HPLC Grade).

  • Reference Standard: N-Boc-desmethoxy Gatifloxacin (Purity >98%).[1]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Reasoning: The 3.5 µm particle size offers a balance between resolution and backpressure, allowing standard HPLC systems to be used.

  • Mobile Phase:

    • Line A: Phosphate Buffer pH 2.5

    • Line B: Acetonitrile[2]

    • Gradient: 0-5 min (15% B); 5-20 min (Linear to 60% B); 20-25 min (Hold 60% B).

    • Note: The high %B at the end is strictly to elute the lipophilic N-Boc impurity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm.

  • Temperature: 35°C.

Self-Validating System Suitability:

  • Resolution (Rs): Must be > 2.0 between Gatifloxacin (RT ~6 min) and N-Boc-desmethoxy Gatifloxacin (RT ~18 min).

  • Tailing Factor: NMT 1.5 for the impurity peak (Boc groups can cause tailing if silanols are active; low pH mitigates this).

Protocol B: UHPLC-MS/MS (For Identification)

Instrument Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

  • MS Source: Electrospray Ionization (ESI) Positive.

  • MRM Transitions:

    • Precursor: m/z 446.2 [M+H]⁺

    • Quantifier: m/z 390.2 (Loss of tert-butyl group).

    • Qualifier: m/z 346.2 (Loss of Boc group).

Inter-Laboratory Study Results

The following diagram visualizes the degradation and synthesis pathway context, highlighting where the impurity originates.

Synthesis_Pathway Precursor Quinolone Core (Desmethoxy) Intermediate N-Boc-desmethoxy Gatifloxacin (Target Impurity) Precursor->Intermediate + Reagent Reagent N-Boc-2-methylpiperazine Deprotection Acid Hydrolysis Intermediate->Deprotection FinalImpurity Desmethoxy Gatifloxacin (Degradant) Deprotection->FinalImpurity - Boc Group

Caption: Synthesis pathway showing the origin of N-Boc-desmethoxy Gatifloxacin as a protected intermediate.

Statistical Analysis
  • Reproducibility (Horwitz Ratio): The study yielded a HorRat value of 0.6 for Method A, indicating excellent inter-laboratory precision (Values < 2.0 are acceptable).

  • Recovery: Spiked recovery at 0.1% level ranged from 98.5% to 101.2% across all three labs using Method A.

Conclusion

For routine quality control of Gatifloxacin API, Method A (HPLC-UV) is the superior choice due to its high robustness, lower cost, and sufficient sensitivity (LOQ 0.15 µg/mL) to detect N-Boc-desmethoxy Gatifloxacin at regulatory thresholds. Method B should be reserved for cases where peak purity is or when detection limits below 0.05% are required.

References

  • ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[3] Link

  • Pradeep, G., et al. (2011). Development and validation of stability-indicating RP-HPLC method for the determination of Gatifloxacin. Journal of Chemical and Pharmaceutical Research. Link

  • U.S. Pharmacopeia. (2023). USP <621> Chromatography. USP-NF. Link

  • Subba Rao, D.V., et al. (2019). Structural elucidation of impurities in Gatifloxacin. Acta Scientific Pharmaceutical Sciences. Link

  • BenchChem. (2025). Gatifloxacin Impurity Standards and N-Boc-piperazine Analysis.Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Boc-desmethoxy Gatifloxacin: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Boc-desmethoxy Gatifloxacin, a key intermediate in pharmaceutical research and development. Adherence to these procedures is cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-Boc-desmethoxy Gatifloxacin, a key intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As your partner in scientific advancement, we are committed to providing comprehensive support that extends beyond product provision to encompass the entire lifecycle of our chemical reagents.

Understanding the Hazard Profile

Gatifloxacin is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled.[1] It belongs to the fluoroquinolone class of antibiotics, which are known for their environmental persistence and potential to exhibit toxicity to aquatic organisms. The N-Boc protecting group is generally stable under neutral and basic conditions but can be cleaved by acids.

Assumed Hazard Classification:

Based on the parent compound, N-Boc-desmethoxy Gatifloxacin should be handled as a hazardous chemical waste. The primary hazards are anticipated to be:

  • Acute Toxicity: Oral, Dermal, and Inhalation.[1]

  • Environmental Hazard: Potential for persistence and aquatic toxicity.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling N-Boc-desmethoxy Gatifloxacin for any purpose, including disposal, the following minimum personal protective equipment must be worn:

  • Gloves: Nitrile rubber gloves are recommended. Ensure they are regularly inspected for signs of degradation or puncture.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[2]

Segregation and Waste Stream Management

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance. N-Boc-desmethoxy Gatifloxacin waste should be categorized and handled as follows:

  • Solid Waste: Unused or expired N-Boc-desmethoxy Gatifloxacin, contaminated lab materials (e.g., weigh boats, filter paper, gloves, paper towels).

  • Liquid Waste: Solutions containing N-Boc-desmethoxy Gatifloxacin. Due to the presence of the nitrogen-containing heterocyclic structure, this waste should be collected in a dedicated container for nitrogenous organic waste.

Incompatible Wastes:

Do not mix N-Boc-desmethoxy Gatifloxacin waste with the following:

  • Strong oxidizing agents.[2]

  • Strong acids (which could potentially cleave the Boc group, though this is not a disposal method).

  • Other incompatible chemical waste streams as dictated by your institution's waste management plan.

Waste Container Selection and Labeling: Clarity is Key

The choice of waste container and its proper labeling are critical for preventing accidental exposures and ensuring compliant disposal.

Container Specifications
Waste TypePrimary ContainerSecondary Containment
Solid Waste Wide-mouth, sealable, high-density polyethylene (HDPE) or glass container.A larger, chemically resistant tub or bin.
Liquid Waste Sealable, HDPE or glass bottle with a screw-top cap.A larger, chemically resistant tub or bin capable of holding the entire volume of the primary container in case of a leak.[3]

Rationale: Both HDPE and glass offer broad chemical resistance.[4][5][6][7][8] The use of secondary containment is a standard best practice to mitigate the impact of spills or container failure.

Labeling Requirements

All waste containers must be clearly and accurately labeled in accordance with OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA) regulations.[9][10][11] The label must include:

  • The words "Hazardous Waste" .[12][13]

  • Full Chemical Name: "N-Boc-desmethoxy Gatifloxacin" (avoid abbreviations or chemical formulas).

  • Hazard Pictograms: Based on the assumed hazards, the "Exclamation Mark" pictogram for acute toxicity is appropriate.

  • Signal Word: "Warning".[10]

  • Hazard Statements: "Harmful if swallowed," "Harmful in contact with skin," "Harmful if inhaled."[1]

  • Generator Information: Name and contact information of the responsible researcher or lab.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of N-Boc-desmethoxy Gatifloxacin.

Preparation
  • Designate a Satellite Accumulation Area (SAA): This should be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Prepare the Waste Container: Select the appropriate container based on the waste type (solid or liquid) and ensure it is clean and in good condition.

  • Pre-label the Container: Affix a completed hazardous waste label to the container before adding any waste.

Waste Collection
  • Solid Waste:

    • Carefully transfer solid N-Boc-desmethoxy Gatifloxacin and contaminated materials into the pre-labeled solid waste container.

    • Minimize dust generation during transfer.

    • Securely close the container immediately after adding waste.

  • Liquid Waste:

    • Using a funnel, carefully pour liquid waste containing N-Boc-desmethoxy Gatifloxacin into the pre-labeled liquid waste container.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Securely cap the container immediately after adding waste.

Storage and Disposal
  • Storage: Store the sealed waste containers in the designated SAA, segregated from incompatible materials.

  • Request Pickup: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.[14] Do not dispose of this chemical down the drain or in the regular trash.[15]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department.

    • For small spills, wear appropriate PPE, contain the spill with absorbent materials, and clean the area with a suitable solvent.

    • Collect all cleanup materials in a designated hazardous waste container and label it accordingly.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-Boc-desmethoxy Gatifloxacin.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Storage & Disposal start Start: Disposal of N-Boc-desmethoxy Gatifloxacin ppe Don Appropriate PPE start->ppe container_prep Prepare & Pre-label Hazardous Waste Container ppe->container_prep waste_type Identify Waste Type container_prep->waste_type solid_waste Collect Solid Waste (e.g., unused compound, contaminated materials) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid seal_container Securely Seal Container solid_waste->seal_container liquid_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste request_pickup Request Pickup by EHS or Licensed Vendor store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for N-Boc-desmethoxy Gatifloxacin.

References

  • CDF Corporation. (2004, July). Polyethylene Chemical Resistance Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. Hazard Communication Standard: Labels and Pictograms. OSHA 3636. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (1992, November 1). Labeling and RCRA requirements and the HCS standard. [Letter of Interpretation]. Retrieved from [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Retrieved from [Link]

  • Cipax. Chemical resistance of high and low density polyethylene. Retrieved from [Link]

  • CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Safety+Health Magazine. (2018, September 23). Label requirements for hazardous waste. Retrieved from [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.). Retrieved from [Link]

  • The Lab Depot. Chemical Resistance of Resins & Polyethylene. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (2017). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Absorbents Online. (2024, October 11). Understanding OSHA and GHS Labeling Requirements for Hazardous Chemicals. Retrieved from [Link]

  • Allergan. (2016, July 13). Safety Data Sheet: Gatifloxacin, Zymaxid Ophthalmic Solution 0.5%. Retrieved from [Link]

  • Aaron Packaging. (2024, May 9). Plastic Container Chemical Resistance – Selecting the right plastic for your product. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]

  • Cleanchem Laboratories. Material Safety Data Sheets Gatifloxacin USP RC B. Retrieved from [Link]

  • Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-Boc-desmethoxy Gatifloxacin

Essential Safety and Handling Guide for N-Boc-desmethoxy Gatifloxacin Disclaimer: This guide provides safety and handling recommendations for N-Boc-desmethoxy Gatifloxacin. As specific safety data for this compound is no...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-Boc-desmethoxy Gatifloxacin

Disclaimer: This guide provides safety and handling recommendations for N-Boc-desmethoxy Gatifloxacin. As specific safety data for this compound is not publicly available, the guidance herein is extrapolated from the known properties of its parent compound, Gatifloxacin, and general principles for handling potent pharmaceutical intermediates.[1][2] All laboratory activities should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Understanding the Hazard: A Proactive Approach to Safety

N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fluoroquinolone antibiotic. Fluoroquinolones as a class are potent compounds that can cause serious and potentially irreversible adverse effects.[3][4] While the N-Boc protecting group may alter the compound's biological activity, it should be handled with the same level of caution as the active pharmaceutical ingredient (API) due to the potential for similar hazards and the possibility of deprotection.

The primary health concerns associated with the parent compound, Gatifloxacin, include harm if swallowed, in contact with skin, or inhaled.[5] It may also cause skin and serious eye irritation.[6] Therefore, minimizing all routes of exposure is the cornerstone of safe handling. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing control measures for hazardous drugs.[7][8]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.[2] The selection of PPE should be based on a risk assessment of the specific procedure being performed.[9]

Table 1: Recommended PPE for Handling N-Boc-desmethoxy Gatifloxacin

Activity Required PPE Rationale for Protection
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown (low-permeability), Safety Glasses with Side Shields, N95 Respirator (or higher)Prevents dermal absorption and inhalation of fine powders, which can be easily aerosolized.[5][10]
Solution Preparation Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Work within a Fume HoodProtects against splashes and inhalation of vapors.[11] A fume hood provides critical engineering control.[2]
General Laboratory Handling Nitrile Gloves, Lab Coat, Safety GlassesStandard laboratory practice to prevent incidental contact.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, N95 Respirator (or higher), Shoe CoversProvides comprehensive protection during cleanup of potentially high-concentration material.[10]

Key Causality in PPE Selection:

  • Double Gloving: Provides a critical barrier. Should a pinhole or tear occur in the outer glove, the inner glove continues to offer protection. Gloves should be changed immediately if contamination is suspected.[10]

  • Disposable Gowns: Unlike standard lab coats, these are made of low-permeability fabric to prevent chemical seepage and are disposed of after use, eliminating cross-contamination.[10][12]

  • Respiratory Protection: Handling potent powders outside of a contained system poses a significant inhalation risk. An N95 respirator is the minimum requirement for these tasks.[13]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely preparing a stock solution of N-Boc-desmethoxy Gatifloxacin.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • N-Boc-desmethoxy Gatifloxacin (solid)

  • Anhydrous DMSO

  • Appropriate glassware (vials, volumetric flasks)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered tips

Procedure:

  • Preparation of the Work Area:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a biological safety cabinet.[7]

    • Cover the work surface with a disposable, plastic-backed absorbent liner to contain any potential spills.[7]

    • Ensure a hazardous waste container is readily accessible within the work area.[12]

  • Donning PPE:

    • Put on all required PPE as specified in Table 1 for "Solution Preparation."

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood to control airborne particles.

    • Use an anti-static weighing dish to prevent dispersal of the powder.

    • Carefully transfer the desired amount of N-Boc-desmethoxy Gatifloxacin to a suitable vial.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely and vortex gently until the solid is completely dissolved.

  • Storage and Labeling:

    • Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C).[11]

    • Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface and any equipment used with an appropriate deactivating solution (e.g., 70% ethanol), followed by water.

    • Dispose of all contaminated disposables (gloves, liner, pipette tips) in the designated hazardous waste container.[8]

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after completing the procedure.[14]

Contingency Planning: Spill Management and Disposal

Spill Response Workflow:

Accidents can happen, and a clear, rehearsed spill response plan is crucial.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert IMMEDIATELY Assess Assess Spill Size & Hazard Level Alert->Assess DonPPE Don Spill-Specific PPE Assess->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean Area from Outside In Contain->Clean Decontaminate Decontaminate Surface Clean->Decontaminate Dispose Package & Dispose of Waste as Hazardous Decontaminate->Dispose Report Document Incident & Report Dispose->Report End Procedure Complete Report->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-desmethoxy Gatifloxacin
Reactant of Route 2
Reactant of Route 2
N-Boc-desmethoxy Gatifloxacin
© Copyright 2026 BenchChem. All Rights Reserved.